Technical Documentation Center

5-Aminoquinoline-8-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Aminoquinoline-8-carbonitrile
  • CAS: 573758-03-9

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 5-Aminoquinoline-8-carbonitrile

Topic: Chemical Structure, Synthesis, and Molecular Weight of 5-Aminoquinoline-8-carbonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure, Synthesis, and Molecular Weight of 5-Aminoquinoline-8-carbonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Aminoquinoline-8-carbonitrile (CAS: 573758-03-9) is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry for the development of kinase inhibitors and androgen receptor modulators.[1] Distinguished by its bifunctional nature—possessing an electron-withdrawing nitrile group at position 8 and an electron-donating amino group at position 5—this scaffold serves as a critical "push-pull" system for electronic tuning in drug design. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and structural characterization data.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

The following table consolidates the core identifiers and physical constants for 5-Aminoquinoline-8-carbonitrile.

ParameterData
IUPAC Name 5-Aminoquinoline-8-carbonitrile
CAS Registry Number 573758-03-9
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Exact Mass 169.0640
Appearance Yellow to brownish crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point >200°C (Predicted based on structural analogs)
pKa (Predicted) ~4.5 (Quinoline N), ~2.0 (Aniline NH₂)
SMILES Nc1cccc2ncc(C#N)cc12

Synthetic Pathways and Protocols

The synthesis of 5-Aminoquinoline-8-carbonitrile typically requires a multi-step approach to ensure regioselectivity, particularly preserving the nitrile functionality during the reduction of the nitro precursor.

Retrosynthetic Analysis

The most robust route involves the nitration of quinoline-8-carbonitrile followed by chemoselective reduction. Direct amination of 8-cyanoquinoline is electronically unfavorable due to the electron-deficient nature of the ring system.

Primary Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start Quinoline-8-carbonitrile (Starting Material) Step1 Nitration (HNO3/H2SO4, 0-5°C) Start->Step1 Electrophilic Subst. Intermediate 5-Nitroquinoline-8-carbonitrile (Major Isomer) Step1->Intermediate Regioselective at C5 Step2 Chemoselective Reduction (Fe/NH4Cl or SnCl2) Intermediate->Step2 Nitro Reduction Product 5-Aminoquinoline-8-carbonitrile (Target) Step2->Product Purification

Figure 1: Step-wise synthesis of 5-Aminoquinoline-8-carbonitrile via nitration and chemoselective reduction.

Detailed Experimental Protocol

Step 1: Nitration of Quinoline-8-carbonitrile

  • Reagents: Fuming HNO₃, Conc. H₂SO₄.

  • Procedure: Dissolve quinoline-8-carbonitrile in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise, maintaining temperature <5°C to minimize dinitration. Stir for 2 hours. Pour onto crushed ice.

  • Outcome: The 5-position is activated for electrophilic substitution relative to the deactivated 8-position. The precipitate is collected and recrystallized (typically from ethanol) to yield 5-nitroquinoline-8-carbonitrile .

Step 2: Chemoselective Reduction

  • Objective: Reduce the -NO₂ group to -NH₂ without hydrolyzing or reducing the -CN group.

  • Recommended Method (Fe/NH₄Cl):

    • Suspend 5-nitroquinoline-8-carbonitrile (1.0 eq) in a mixture of Ethanol/Water (3:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Reflux for 2–4 hours. Monitor by TLC (the amine will be more polar and fluorescent).

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate.

    • Purification: Flash chromatography (DCM/MeOH gradient).

  • Alternative: SnCl₂/HCl can be used but requires careful pH control during workup to prevent nitrile hydrolysis. Catalytic hydrogenation (H₂/Pd-C) is risky as it may reduce the nitrile to a primary amine or imine.

Structural Analysis & Characterization

Verification of the structure requires confirming the presence of both the nitrile and amine functionalities.

TechniqueExpected Signal / CharacteristicInterpretation
IR Spectroscopy ~2220 cm⁻¹ (Sharp, Strong)Characteristic C≡N stretch.
3300–3450 cm⁻¹ (Broad/Doublet)N-H stretching of the primary amine (-NH₂).
¹H NMR (DMSO-d₆) δ ~6.0–6.5 ppm (Broad singlet, 2H)Exchangeable NH₂ protons.
δ ~8.8–9.0 ppm (Doublet/Multiplet)H2 proton of the quinoline ring (deshielded by ring nitrogen).
δ ~7.5–8.5 ppm (Multiplets)Aromatic protons (H3, H4, H6, H7).
MS (ESI+) m/z 170.19 [M+H]⁺ Protonated molecular ion peak.

Medicinal Chemistry Applications

The 5-aminoquinoline-8-carbonitrile scaffold is a privileged structure in drug discovery due to its electronic properties and hydrogen-bonding vectors.

Pharmacophore Mapping
  • 8-CN (Nitrile): Acts as a weak hydrogen bond acceptor and a metabolic "handle." It withdraws electron density, lowering the pKa of the quinoline nitrogen, which can improve selectivity against off-target kinases.

  • 5-NH₂ (Amine): A versatile handle for derivatization (e.g., amide coupling, reductive amination) to attach solubilizing groups or specificity pockets.

  • N1 (Quinoline Nitrogen): A critical hydrogen bond acceptor, often interacting with the hinge region of kinase enzymes.

Interaction Logic (DOT Diagram)

Pharmacophore Core 5-Aminoquinoline-8-carbonitrile Scaffold N1 Quinoline N1: Hinge Binder (H-Bond Acceptor) Core->N1 C8 8-Cyano Group: Electronic Tuning / Metabolic Stability Core->C8 C5 5-Amino Group: Solvent Front / Derivatization Site Core->C5

Figure 2: Pharmacophore analysis of the 5-aminoquinoline-8-carbonitrile scaffold in kinase inhibitor design.

Handling & Safety Information

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over time, turning the solid dark brown.

References

  • PubChem Compound Summary. (2025). 5-Aminoquinoline.[1][3][2][4][5][6] National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). 5-Aminoquinoline-8-carbonitrile Product Description and CAS 573758-03-9.[1] Link

  • European Patent Office. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. (Describes the nitration patterns of quinoline derivatives). Link

  • BenchChem. (2025). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. (Provides analogous reduction protocols for nitro-quinolines). Link

  • MDPI. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials. (Discusses the stability and reactivity of 5-amino-8-substituted quinolines). Link

Sources

Exploratory

An In-depth Technical Guide to 5-Aminoquinoline-8-carbonitrile: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini AI], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Aminoquinoline-8-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and foundational chemical principles to predict its characteristics. We will delve into a probable synthetic route, projected physical properties including its melting point, and expected spectroscopic signatures. Furthermore, this guide outlines detailed, field-proven methodologies for the empirical determination of its melting point, a critical parameter for compound identification and purity assessment.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] From the historical significance of quinine in treating malaria to modern applications in anticancer and antimicrobial therapies, quinoline derivatives continue to be a focal point of research.[3][4][5] The introduction of various functional groups onto the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, 5-Aminoquinoline-8-carbonitrile, incorporates two key functionalities: an amino group and a nitrile group. The amino group can act as a hydrogen bond donor and a basic center, while the nitrile group is a polar moiety that can participate in dipole-dipole interactions and hydrogen bonding.[6][7] The unique electronic and steric arrangement of these groups on the quinoline framework suggests potential for novel pharmacological activities.

Predicted Physicochemical Properties of 5-Aminoquinoline-8-carbonitrile

In the absence of direct experimental data, the physical properties of 5-Aminoquinoline-8-carbonitrile can be predicted based on the known properties of its parent molecule, 5-aminoquinoline, and the influence of the 8-carbonitrile substituent.

PropertyPredicted Value/ObservationRationale
Chemical Formula C₁₀H₇N₃Based on the chemical structure.
Molecular Weight 169.18 g/mol Calculated from the chemical formula.
Appearance Likely a yellow to brown crystalline solid5-Aminoquinoline is a yellow crystalline solid. The introduction of a nitrile group is not expected to drastically alter the chromophore, though some color change is possible.
Melting Point (°C) Estimated in the range of 150-170 °CThe melting point of 5-aminoquinoline is 109-111 °C. The addition of a polar nitrile group is expected to increase the melting point due to stronger intermolecular dipole-dipole interactions and potentially more efficient crystal packing. The presence of both amino and nitrile groups allows for hydrogen bonding, further contributing to a higher melting point.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol.The quinoline core is hydrophobic, but the polar amino and nitrile groups will enhance solubility in polar solvents. Solubility in water is expected to be low but may be enhanced in acidic conditions due to the basicity of the amino group.
pKa Estimated to be around 4-5The pKa of the protonated amino group is expected to be slightly lower than that of aniline due to the electron-withdrawing nature of the quinoline ring system and the nitrile group.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route to 5-Aminoquinoline-8-carbonitrile would involve a multi-step process starting from quinoline. A key transformation would be the conversion of an amino group at the 8-position to a nitrile group, which can be achieved via the Sandmeyer reaction.[8][9][10]

G quinoline Quinoline nitroquinoline 5-Nitro-8-aminoquinoline quinoline->nitroquinoline Nitration & Reduction aminoquinoline 5,8-Diaminoquinoline nitroquinoline->aminoquinoline Reduction diazonium 5-Amino-8-diazoniumquinolinium salt aminoquinoline->diazonium Diazotization (NaNO₂, HCl, 0-5°C) target 5-Aminoquinoline-8-carbonitrile diazonium->target Sandmeyer Reaction (CuCN)

Figure 1: Proposed synthesis of 5-Aminoquinoline-8-carbonitrile.

Experimental Protocol: A Generalized Sandmeyer Reaction

The following is a generalized protocol for the Sandmeyer reaction, which would need to be optimized for the specific substrate.

  • Diazotization: Dissolve the starting aminoquinoline in a cold aqueous solution of a mineral acid (e.g., HCl). Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution. The reaction mixture is often heated to facilitate the displacement of the diazonium group with the cyanide.

  • Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 5-Aminoquinoline-8-carbonitrile would rely on a combination of spectroscopic techniques.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.

  • N-H stretching: A pair of medium to strong bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C≡N stretching: A sharp, strong absorption band around 2220-2230 cm⁻¹ is characteristic of an aromatic nitrile.[6][11] Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles.[6]

  • C=C and C=N stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region due to the quinoline ring system.

  • C-H stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹.

G cluster_0 Predicted IR Spectrum of 5-Aminoquinoline-8-carbonitrile a Transmittance (%) b Wavenumber (cm⁻¹) c ~3400 (N-H str) d ~2225 (C≡N str) e ~1600-1400 (Aromatic C=C/C=N str) p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p7

Figure 2: Key predicted absorptions in the IR spectrum.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electronic effects of the amino and nitrile groups. Protons on the same ring as the substituents will be most affected. The amino protons will likely appear as a broad singlet. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons.[12][13][14]

  • ¹³C NMR: The carbon NMR spectrum will show 10 distinct signals for the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the range of 115-125 ppm. The carbons attached to the nitrogen of the amino group and the nitrile group will be significantly influenced. Carbons in the quinoline ring typically resonate between 120 and 150 ppm.[15][16][17][18]

3.2.3. Mass Spectrometry (MS)

The mass spectrum, likely obtained using electron ionization (EI), would show a prominent molecular ion peak (M⁺) at m/z = 169.[19][20][21] Fragmentation patterns would likely involve the loss of HCN (27 amu) from the molecular ion, a common fragmentation for aromatic nitriles, and potentially the loss of other small molecules or radicals from the quinoline ring.[19][20]

Melting Point Determination: A Self-Validating Protocol

The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid will have a sharp melting point range of 1-2°C.

4.1. Principle

The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range.

4.2. Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Melting Point Apparatus cluster_2 Data Recording prep1 Obtain dry, powdered sample prep2 Pack sample into capillary tube (2-3 mm height) prep1->prep2 app1 Insert capillary tube into heating block prep2->app1 app2 Set heating rate (slowly, ~1-2°C/min near expected MP) app1->app2 app3 Observe sample through magnifying lens app2->app3 rec1 Record T₁: Temperature at which first liquid appears app3->rec1 rec2 Record T₂: Temperature at which all solid has melted rec1->rec2 rec3 Report melting range: T₁ - T₂ rec2->rec3

Figure 3: Workflow for melting point determination.

4.3. Step-by-Step Methodology

  • Sample Preparation:

    • Ensure the sample of 5-Aminoquinoline-8-carbonitrile is completely dry and finely powdered.

    • Tap the open end of a capillary tube into the powder to introduce a small amount of the sample.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

  • Apparatus Setup:

    • Place the capillary tube into the sample holder of a melting point apparatus.

    • Set the initial heating rate to be rapid to quickly approach the expected melting point range.

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation and Recording:

    • Observe the sample carefully through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).

    • The recorded melting range provides an indication of the sample's purity.

Potential Applications in Drug Development

While specific biological activity data for 5-Aminoquinoline-8-carbonitrile is not available, its structural motifs suggest several potential areas of interest for drug discovery:

  • Anticancer Activity: Many aminoquinoline derivatives have shown potent anticancer properties.[3] The addition of a nitrile group could modulate this activity.

  • Antimalarial Agents: The 4-aminoquinoline and 8-aminoquinoline scaffolds are cornerstones of antimalarial drug discovery.[4][22][23]

  • Enzyme Inhibition: The nitrile group can act as a warhead or a key binding element in the design of enzyme inhibitors.

  • Antimicrobial Properties: Quinoline derivatives are known to possess a broad spectrum of antibacterial and antifungal activities.[2]

Further research is warranted to synthesize and screen 5-Aminoquinoline-8-carbonitrile for its biological activities.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the physical properties and characterization of 5-Aminoquinoline-8-carbonitrile. By leveraging data from analogous compounds, we have proposed a synthetic route, estimated key physicochemical parameters, and outlined the expected spectroscopic features. The provided protocol for melting point determination offers a robust method for experimental verification. The unique combination of the amino and nitrile functionalities on the privileged quinoline scaffold makes 5-Aminoquinoline-8-carbonitrile a compound of interest for further investigation in the field of medicinal chemistry.

References

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(1), 5-9.
  • Claret, P. A., & Osborne, A. G. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1465-1473.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
  • Barbieri, G., Benassi, R., Lazzeretti, P., Schenetti, L., & Taddei, F. (1975). The 1H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives. Organic Magnetic Resonance, 7(9), 451-454.
  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Jetir.org. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • BenchChem. (2025).
  • Fried, S. D., & Boxer, S. G. (2015).
  • Fried, S. D., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(13), 3963-3970.
  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline. Retrieved from [Link]

  • Ferreira, P. M., et al. (2021).
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. Retrieved from [Link]

  • Romero, A. H., & Delgado, J. F. (2025, March 31).
  • ResearchGate. (2015, August 22). Synthesis of novel cyano quinoline derivatives suplemantary. Retrieved from [Link]

  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • Iovine, V., et al. (2021).
  • de Souza, N. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One, 10(10), e0140878.
  • Saxena, S., & Kumar, A. (2025, January 15). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • N.p. (n.d.).
  • Bonjour, F., et al. (2022, June 21). Synthesis and Investigation of nitrile containing polymers derived from lignin. Polymer Chemistry, 13(23), 3366-3375.
  • Bharti, A., et al. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 1-8.
  • arXiv.org. (n.d.). THERMODYNAMICS OF MIXTURES CONTAINING AROMATIC NITRILES. Retrieved from [Link]

  • de Kock, C., et al. (2017, December 19). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2268.
  • Pharm D GURU. (2025, November 15). 32. SANDMEYERS REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • N.p. (n.d.). Sandmeyer Reaction.
  • PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • BenchChem. (2025).
  • Kumar, A., et al. (2016). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC.
  • Revue Roumaine de Chimie. (n.d.). AROMATIC POLYIMIDES CONTAINING POLAR NITRILE GROUPS. Retrieved from [Link]

  • López-López, M., et al. (2022, May 31).
  • Al-Majedy, Y. K., et al. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • NIST. (n.d.). 8-Quinolinamine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility and Handling of 5-Aminoquinoline-8-carbonitrile

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-Aminoquinoline-8-carbonitrile . Executive Summary 5-Aminoquinoline-8-carbonitrile is a bifunctionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-Aminoquinoline-8-carbonitrile .

Executive Summary

5-Aminoquinoline-8-carbonitrile is a bifunctionalized quinoline scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and DNA-intercalating agents. Its structure features a hydrophobic quinoline core decorated with a polar amino group (


) at position 5 and a cyano group (

) at position 8.

While the amino group acts as a hydrogen bond donor/acceptor, enhancing solubility in protic solvents, the planar aromatic system and the electron-withdrawing nitrile group contribute to significant lattice energy. Consequently, this compound exhibits high solubility in DMSO (making it the preferred solvent for stock solutions) and moderate solubility in Methanol (suitable for working dilutions or reaction media), but remains poorly soluble in aqueous buffers without pH adjustment.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for assay design.

PropertyData / EstimateImpact on Solubility
CAS Number 573758-03-9Unique Identifier
Molecular Formula

MW: 169.18 g/mol
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity; favors organic solvents over water.
H-Bond Donors 1 (Amino group)Facilitates solvation in Methanol.
H-Bond Acceptors 3 (Quinoline N, Nitrile N, Amino N)High affinity for DMSO (dipole-dipole interactions).
pKa (Predicted) ~4.5 (Quinoline N), ~2-3 (Aniline N)Weak base; solubility in water increases at pH < 3.

Solubility Landscape

Dimethyl Sulfoxide (DMSO)

Status: Primary Stock Solvent

  • Solubility Capacity: High (>50 mg/mL or >250 mM).

  • Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the

    
    -
    
    
    
    stacking of the quinoline rings and interacts strongly with the polarized nitrile and amino groups.
  • Recommendation: Prepare stock solutions at 10–50 mM in anhydrous DMSO. These stocks are generally stable at -20°C for 3–6 months if protected from light.

Methanol (MeOH)

Status: Secondary Solvent / Reaction Medium

  • Solubility Capacity: Moderate (5–20 mg/mL).

  • Mechanism: Methanol can solvate the amino group via hydrogen bonding. However, the rigid planar structure of the quinoline ring may lead to precipitation at high concentrations or low temperatures.

  • Recommendation: Use for intermediate dilutions or LC-MS sample preparation. If precipitation occurs, mild warming (40°C) and sonication are usually effective.

Comparative Solubility Table
SolventSolubility RatingTypical Max Conc.[1]Usage Case
DMSO High> 100 mMCryogenic stocks, HTS library storage.
Methanol Moderate20–50 mMSynthesis workup, HPLC injection solvent.
Ethanol Low-Moderate10–25 mMAlternative to MeOH; lower solubility expected.
Water (pH 7) Very Low< 0.1 mMAssay buffer (requires co-solvent).
0.1 M HCl High> 50 mMProtonation of quinoline N solubilizes the salt form.

Experimental Protocols

Protocol: Determination of Saturation Solubility

This self-validating protocol ensures accurate solubility data generation for your specific batch (purity variations can affect solubility).

Materials:

  • 5-Aminoquinoline-8-carbonitrile (solid)[2][3]

  • Anhydrous DMSO or HPLC-grade Methanol

  • Agilent/Waters HPLC vials

  • 0.22 µm PTFE Syringe Filter

Workflow Diagram:

SolubilityWorkflow Start Start: Weigh 5 mg Compound AddSolvent Add 100 µL Solvent (DMSO or MeOH) Start->AddSolvent Vortex Vortex (2 min) & Sonicate (10 min, 40°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution is Clear Check->Clear Dissolved Cloudy Particles Visible Check->Cloudy Undissolved Filter Filter (0.22 µm PTFE) Clear->Filter AddMore Add 100 µL Solvent Cloudy->AddMore AddMore->Vortex HPLC Quantify via HPLC-UV (254 nm) Filter->HPLC

Caption: Step-by-step kinetic solubility determination workflow for quinoline derivatives.

Handling & Stability
  • Oxidation Risk: Aminoquinolines are susceptible to oxidation (browning) upon air exposure. Store solid under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Protect from light. Use amber vials for all DMSO stocks.

  • Acid Sensitivity: The nitrile group is stable under neutral conditions but may hydrolyze to an amide/acid under strong acidic or basic conditions at elevated temperatures.

Mechanistic Insights: Why this Solubility Profile?

The solubility behavior of 5-Aminoquinoline-8-carbonitrile is governed by the competition between Crystal Lattice Energy and Solvation Energy .

  • Lattice Energy (Opposing Solubility): The flat, aromatic quinoline system allows for efficient

    
    -
    
    
    
    stacking in the solid state. The 8-cyano group adds a dipole moment that strengthens intermolecular attraction, making the crystal lattice difficult to break.
  • Solvation Energy (Promoting Solubility):

    • In DMSO: The sulfoxide oxygen is a powerful H-bond acceptor that interacts with the 5-amino protons. Simultaneously, DMSO's polarizable methyl groups interact favorably with the aromatic core.

    • In Methanol: Methanol acts as both an H-bond donor (to the quinoline/nitrile nitrogens) and an acceptor (from the amino group). However, it lacks the polarizability of DMSO, making it less effective at overcoming the

      
      -stacking forces of the aromatic rings.
      

References

  • PubChem Compound Summary. 5-Aminoquinoline (Structural Analog Data). National Center for Biotechnology Information. Link

  • BenchChem Technical Support. Overcoming poor solubility of quinoline derivatives in reactions. (General Quinoline Protocols). Link

  • ABCR GmbH. Product Catalog: 5-Aminoquinoline-8-carbonitrile (CAS 573758-03-9).[2][4]Link

  • Haz-Map. 5-Aminoquinoline Toxicological & Chemical Profile.Link

  • ResearchGate. Solubility of Amino Acids and Heterocycles in Various Solvent Systems. (Theoretical Basis for Amino-Heterocycle Solubility). Link

Sources

Exploratory

An In-depth Technical Guide to 5-Aminoquinoline-8-carbonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Aminoquinoline-8-carbonitrile, a heterocyclic compound of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Aminoquinoline-8-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and molecular structure, alongside a critical discussion of its physicochemical properties. While a dedicated PubChem entry for this specific molecule remains elusive, this guide synthesizes available information from commercial sources and the broader scientific literature on related aminoquinoline derivatives to offer insights into its potential synthesis, reactivity, and applications. The guide further explores the established biological activities of the aminoquinoline scaffold, providing a basis for potential research directions for 5-Aminoquinoline-8-carbonitrile in areas such as drug discovery.

Chemical Identity and Physicochemical Properties

5-Aminoquinoline-8-carbonitrile is a substituted quinoline with an amino group at the 5-position and a nitrile group at the 8-position. This unique substitution pattern is anticipated to confer distinct electronic and steric properties, influencing its reactivity and biological interactions.

Table 1: Chemical Identifiers and Properties of 5-Aminoquinoline-8-carbonitrile

PropertyValueSource
Chemical Name 5-Aminoquinoline-8-carbonitrile-
CAS Number 573758-03-9[1]
Molecular Formula C₁₀H₇N₃[1]
Molecular Weight 169.18 g/mol [1]
SMILES C1=CC2=C(C=CC(=C2N=C1)C#N)N[1]
Appearance (Not specified in available literature)-
Solubility (Not specified in available literature)-
Melting Point (Not specified in available literature)-
Boiling Point (Not specified in available literature)-

Note on PubChem Identifier: As of the latest search, a specific PubChem Compound Identifier (CID) for CAS number 573758-03-9 has not been found. Researchers should exercise caution and verify the identity of this compound through analytical means. The lack of a dedicated PubChem entry suggests that this compound may be a novel or less-studied derivative.

Synthesis Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the functionalization of a pre-existing 5-aminoquinoline or 8-cyanoquinoline core. Given the directing effects of the amino group, a late-stage cyanation of a suitable 5-amino-8-substituted quinoline precursor appears to be a feasible strategy.

Retrosynthesis Target 5-Aminoquinoline-8-carbonitrile Precursor1 5-Amino-8-haloquinoline Target->Precursor1 Sandmeyer or palladium-catalyzed cyanation Precursor2 5-Nitro-8-haloquinoline Precursor1->Precursor2 Reduction of nitro group StartingMaterial1 8-Haloquinoline Precursor2->StartingMaterial1 Nitration StartingMaterial2 Quinoline StartingMaterial1->StartingMaterial2 Halogenation

Caption: Retrosynthetic analysis of 5-Aminoquinoline-8-carbonitrile.

Proposed Experimental Workflow

The following proposed workflow is based on well-established transformations in quinoline chemistry.[2][3][4]

Step 1: Nitration of a suitable 8-substituted quinoline.

  • Rationale: Introduction of a nitro group at the 5-position, which can later be reduced to the desired amino group. The choice of an 8-substituted quinoline, such as 8-bromoquinoline, provides a handle for the subsequent introduction of the nitrile group.

Step 2: Reduction of the nitro group.

  • Rationale: Conversion of the 5-nitro group to a 5-amino group. Common reducing agents for this transformation include tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Step 3: Introduction of the nitrile group.

  • Rationale: Conversion of the 8-substituent (e.g., a halogen) to a nitrile group. This can be achieved through various methods, such as the Rosenmund-von Braun reaction using copper(I) cyanide or palladium-catalyzed cyanation reactions.

Proposed Synthesis Workflow cluster_0 Core Synthesis cluster_1 Functionalization A 8-Substituted Quinoline B 5-Nitro-8-substituted Quinoline A->B Nitration C 5-Amino-8-substituted Quinoline B->C Reduction D 5-Aminoquinoline-8-carbonitrile C->D Cyanation

Caption: Proposed workflow for the synthesis of 5-Aminoquinoline-8-carbonitrile.

Potential Applications in Research and Drug Development

The aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[2][5] The introduction of a nitrile group can significantly impact a molecule's metabolic stability, polarity, and ability to act as a hydrogen bond acceptor, potentially leading to novel therapeutic properties.

Anticancer Research

Numerous aminoquinoline derivatives have demonstrated potent antiproliferative activities.[1] The mechanism of action often involves the inhibition of critical cellular pathways or the induction of apoptosis. The unique electronic properties of 5-Aminoquinoline-8-carbonitrile make it an interesting candidate for screening against various cancer cell lines.

Antimalarial Drug Discovery

The 8-aminoquinoline core is famously present in the antimalarial drug primaquine.[3][6] These compounds are crucial for eradicating the dormant liver stages of Plasmodium vivax and Plasmodium ovale. Research into novel 8-aminoquinoline analogues is ongoing to develop safer and more effective antimalarial agents. The specific substitutions in 5-Aminoquinoline-8-carbonitrile could modulate its activity and pharmacokinetic profile.

Materials Science

Quinoline derivatives have applications in materials science, for instance, as ligands in the formation of metal complexes with interesting photophysical or catalytic properties.[7] The nitrogen atoms of the quinoline ring and the amino group, along with the nitrile functionality, provide multiple coordination sites for metal ions.

Safety and Handling

While specific toxicity data for 5-Aminoquinoline-8-carbonitrile is not available, it should be handled with the standard precautions for a novel chemical compound. Based on the data for related aminoquinolines, the following hazards should be considered[8]:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Use only outdoors or in a well-ventilated area.

Conclusion

5-Aminoquinoline-8-carbonitrile represents an intriguing yet understudied member of the aminoquinoline family. While its definitive characterization in public scientific databases is pending, its chemical structure suggests significant potential for applications in drug discovery and materials science. This guide provides a foundational understanding of this compound, drawing upon established knowledge of quinoline chemistry to propose synthetic strategies and highlight promising areas of future research. Further experimental investigation is warranted to fully elucidate the properties and potential of this novel molecule.

References

  • PubChem. CID 158384912 | C18H16N4O2. Available from: [Link]

  • PubChem. 5-Aminoquinoline | C9H8N2 | CID 11911. Available from: [Link]

  • PubChem. 8-Aminoquinoline | C9H8N2 | CID 11359. Available from: [Link]

  • ACS Omega. 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. Available from: [Link]

  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

  • MDPI. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Available from: [Link]

  • PubMed. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. Available from: [Link]

  • Wikipedia. 8-Aminoquinoline. Available from: [Link]

  • Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Available from: [Link]

  • Taylor & Francis Online. 8-Aminoquinoline – Knowledge and References. Available from: [Link]

  • IRIS. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Available from: [Link]

  • MDPI. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Available from: [Link]

  • PubMed Central. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Available from: [Link]

  • PubMed. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Available from: [Link]

  • PubMed Central. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to Safety Data Sheets and Handling Precautions for Aminoquinolines

Introduction: The Dual Nature of Aminoquinolines Aminoquinolines represent a cornerstone class of compounds in medicinal chemistry and parasitology. Molecules like chloroquine, primaquine, and hydroxychloroquine are indi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Aminoquinolines

Aminoquinolines represent a cornerstone class of compounds in medicinal chemistry and parasitology. Molecules like chloroquine, primaquine, and hydroxychloroquine are indispensable tools in the fight against malaria and have found applications in treating autoimmune diseases and in various research contexts.[1][2] However, their potent biological activity necessitates a profound respect for their potential hazards. For the researchers, scientists, and drug development professionals who handle these compounds, a comprehensive understanding of their safety profiles is not merely a regulatory formality but a critical component of responsible science.

This guide moves beyond a simple recitation of rules. It aims to provide a deep, mechanistic understanding of the "why" behind the safety protocols. By thoroughly decoding the Safety Data Sheet (SDS) and integrating this knowledge into a robust risk assessment framework, we can ensure both personal safety and the integrity of our research.

Section 1: Decoding the Aminoquinoline Safety Data Sheet (SDS)

The SDS is the single most important document for understanding the hazards of a chemical.[3] Mandated by the Occupational Safety and Health Administration (OSHA) and standardized under the Globally Harmonized System (GHS), it provides a comprehensive overview of a substance's potential hazards and the necessary precautions.[4][5] Let's dissect the most critical sections through the lens of the aminoquinoline family.

Hazard Identification (Section 2)

This section provides a rapid summary of the compound's dangers. For aminoquinolines, you will consistently find the following GHS classifications:

  • Acute Toxicity, Oral: Many aminoquinolines are classified as "Toxic if swallowed" or "Harmful if swallowed".[6][7][8] This is due to their rapid absorption and systemic effects.

  • Serious Eye Damage/Irritation: These compounds can cause significant eye irritation.[9][10]

  • Reproductive Toxicity: Certain aminoquinolines, like chloroquine, are suspected of damaging fertility or the unborn child.[11][12]

  • Specific Target Organ Toxicity (STOT): Prolonged or repeated exposure can lead to organ damage, particularly affecting the eyes and cardiovascular system.[11][13]

Table 1: GHS Hazard Summary for Common Aminoquinolines

CompoundGHS PictogramsHazard StatementsSignal Word
Chloroquine Phosphate GHS07, GHS08H302: Harmful if swallowed. H360: May damage fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure.[11]Danger
Primaquine Diphosphate GHS06H301: Toxic if swallowed. H341: Suspected of causing genetic defects. H361: Suspected of damaging fertility or the unborn child.[12]Danger
Hydroxychloroquine Sulfate GHS07, GHS08, GHS09H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H372: Causes damage to organs through prolonged or repeated exposure.[10][13]Danger
8-Aminoquinoline GHS07H315: Causes skin irritation.[14]Warning
First-Aid Measures (Section 4)

This section is your emergency action plan. The causality is clear: because aminoquinolines can be absorbed through multiple routes, the response must be immediate and thorough.

  • Ingestion: Do NOT induce vomiting.[15] The primary goal is to prevent further systemic absorption. Rinse the mouth and seek immediate medical attention.[8][14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9][10] This is to remove the substance before it can be absorbed dermally or cause significant irritation.

  • Eye Contact: Flush eyes continuously with water for at least 15 minutes, holding the eyelids open.[16][17] This dilutes and removes the chemical, minimizing damage to delicate tissues.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[11][18]

Handling and Storage (Section 7) & Exposure Controls/PPE (Section 8)

These sections form the core of your daily safety practices. The goal is to establish multiple barriers between you and the hazardous chemical.

  • Handling: Always handle aminoquinolines in a designated area.[19] Avoid creating dust when working with powders.[20] Wash hands thoroughly after handling, and before eating, drinking, or smoking.[6][21] The principle is to prevent inadvertent ingestion or cross-contamination.

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[14] They should be stored locked up and segregated from incompatible materials like strong oxidizing agents.[7][9][22]

  • Engineering Controls: The primary engineering control is a chemical fume hood or a ventilated balance enclosure, especially when handling powders.[19] This control captures airborne particles at the source, preventing inhalation.

  • Personal Protective Equipment (PPE): This is your last line of defense.

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.[16][20]

    • Gloves: Chemical-resistant gloves, such as nitrile, are required.[11] It is crucial to understand that no glove provides indefinite protection. Always check glove compatibility charts and be aware of breakthrough times.[23][24] If a splash occurs, remove and replace the glove immediately.[25]

    • Lab Coat: A lab coat protects your skin and personal clothing from contamination.[11]

Section 2: A Risk-Based Approach to Safe Handling

An SDS describes hazards—the intrinsic properties of a substance. Risk, however, is the likelihood of that hazard causing harm in a specific situation. A robust safety protocol is built on a thorough risk assessment.[26]

The Risk Assessment Workflow

Before any new procedure involving aminoquinolines, a risk assessment should be performed. This process evaluates the specific tasks to determine the necessary safety controls.

RiskAssessment cluster_assessment Risk Assessment Process cluster_action Control Implementation A Identify Hazards (Review SDS) B Evaluate Procedure (Quantity, Form, Duration) A->B C Assess Existing Controls (Fume Hood, PPE) B->C D Determine Risk Level (Low, Medium, High) C->D E Implement Additional Controls (e.g., Designated Area, Stricter PPE) D->E If Risk is High/Medium F Proceed with Work D->F If Risk is Low G STOP & Re-evaluate D->G If Controls are Inadequate E->F

Caption: Risk assessment workflow for aminoquinoline handling.

Section 3: Standard Operating Procedure (SOP) for Aminoquinoline Lifecycle Management

This section provides a step-by-step protocol for the entire lifecycle of aminoquinoline handling in a research environment, from acquisition to disposal.

Workflow for Handling Aminoquinolines

SOP_Workflow A 1. Procurement & Receiving B 2. Storage A->B Inspect & Log C 3. Pre-Use (Risk Assessment & PPE) B->C Retrieve D 4. Weighing & Solubilization (In Fume Hood) C->D E 5. Experimental Use D->E F 6. Decontamination E->F Post-Experiment G 7. Waste Segregation & Disposal F->G

Caption: Lifecycle of aminoquinoline handling in the lab.

Detailed Experimental Protocol: Weighing and Solution Preparation

This procedure carries a high risk of aerosol generation and must be performed with strict controls.

  • Preparation:

    • Don appropriate PPE: lab coat, safety goggles, and chemical-resistant nitrile gloves.[27]

    • Ensure a chemical fume hood is operational and certified.

    • Prepare all necessary materials (spatulas, weigh paper/boats, vials, solvent, vortexer) and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Designate a specific area within the hood for weighing.

  • Weighing Solid Compound:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • Carefully open the stock container. Avoid any sudden movements that could aerosolize the powder.

    • Using a clean spatula, carefully transfer the desired amount of aminoquinoline powder to a weigh boat on a tared analytical balance inside the hood. A ventilated balance enclosure is ideal for this step.[19]

    • Close the stock container immediately after dispensing.

  • Solubilization:

    • Carefully add the powder to the vial containing the appropriate solvent.

    • Cap the vial securely.

    • If necessary, vortex the solution to ensure it is fully dissolved.

    • Label the vial clearly with the chemical name, concentration, date, and your initials.[27]

  • Cleanup:

    • Carefully wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood using a suitable decontamination solution (e.g., 70% ethanol), followed by water.[17][28]

    • Dispose of all contaminated disposables (weigh boats, wipes, gloves) into a designated cytotoxic/hazardous chemical waste container.[29]

    • Wash hands thoroughly after removing gloves.[21]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accident.[21]

Spill Response Decision Tree

SpillResponse A Spill Occurs B Assess Situation (Location, Quantity, Substance) A->B C Is the spill large, highly toxic, or are you unsure? B->C D Evacuate Area. Alert Supervisor. Call Emergency Services. C->D Yes E Small Spill Management (Personnel with proper training & PPE only) C->E No F Contain Spill (Use spill kit absorbent pads) E->F G Clean & Decontaminate Area F->G H Dispose of waste in hazardous waste container G->H

Caption: Decision tree for chemical spill response.

Cytotoxic Waste Disposal

Due to their potential reproductive toxicity and mutagenicity, many aminoquinoline wastes should be handled as cytotoxic or "antineoplastic" waste.[12][29][30]

  • Segregation: Waste must be segregated at the point of generation.[31]

  • Solid Waste: Contaminated gloves, wipes, and labware should be placed in a designated, leak-proof container, often a yellow bin with a purple lid, clearly labeled as "Cytotoxic Waste".[29][32]

  • Liquid Waste: Unused solutions or contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Never pour aminoquinoline waste down the sink.[21][22]

  • Sharps: Needles or scalpels contaminated with aminoquinolines must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic sharps (purple-lidded).[31][32]

  • Disposal: All cytotoxic waste must be transported by a certified hazardous waste handler for high-temperature incineration.[29]

References

  • Material Safety Data Sheet - Chloroquine phosphate MSDS . (2005, October 9). Sciencelab.com. [Link]

  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement . Journal of Occupational and Environmental Hygiene. [Link]

  • How Should Cytotoxic Waste be Disposed of? . (2022, October 20). Sharpsmart. [Link]

  • Cytotoxic Substances – Waste Management . (2021, September 15). University of British Columbia Safety & Risk Services. [Link]

  • Laboratory Safety Guidelines . Max Planck Institute for Biology of Ageing. [Link]

  • Hydroxychloroquine sulfate Safety Data Sheet . (2025, January 22). Fermion. [Link]

  • Lab Safety Rules and Guidelines . (2024, January 23). University of California, Riverside. [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan . (2025, July 21). CloudSDS. [Link]

  • How Do You Dispose of Cytotoxic Waste? . (2024, March 29). Daniels Health. [Link]

  • Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man . World Health Organization. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Kimberly-Clark. [Link]

  • Material Safety Data Sheet - 5-Aminoisoquinoline, 99% . (2005, October 3). Cole-Parmer. [Link]

  • Nitrile Glove Chemical Resistance Guide . (2025, June 23). S&G Gloves. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Primaquine diphosphate Safety Data Sheet . (2021, July 21). MedChemExpress. [Link]

  • OSHA Chemical Hazards And Communication . (2022, October 5). National Center for Biotechnology Information. [Link]

  • What Is Cytotoxic Waste? Safe Disposal, Examples & Bins . (2025, July 10). Stericycle UK. [Link]

  • Primaquine Diphosphate . PubChem, National Center for Biotechnology Information. [Link]

  • Hydroxychloroquine sulfate Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare. [Link]

  • KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*. Kimberly-Clark Professional. [Link]

  • Chemistry Lab Safety Rules . PozeSCAF. [Link]

  • Chemical Resistance of Latex and Nitrile Gloves . USA Scientific, Inc. [Link]

  • Chemical Safety . (2022, May 8). Virginia Commonwealth University Occupational Health and Safety. [Link]

  • Hydroxychloroquine sulfate 200 mg film-coated tablets - Summary of Product Characteristics (SmPC) . electronic Medicines Compendium (emc). [Link]

  • Hazardous Drug Exposures in Healthcare . (2024, March 4). Centers for Disease Control and Prevention. [Link]

  • Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man . IRIS, World Health Organization. [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 . Centers for Disease Control and Prevention. [Link]

  • Regulations on Management of Laboratories . (2025, June 30). VinUniversity. [Link]

  • SOP for Laboratory Safety . Pharmaguideline. [Link]

  • NIOSH Publications on Hazardous Drugs . (2024, February 9). Centers for Disease Control and Prevention. [Link]

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2014 . Centers for Disease Control and Prevention. [Link]

Sources

Exploratory

Thermodynamic Stability of 5-Aminoquinoline-8-carbonitrile: Preformulation Profiling and Implications for Kinase Inhibitor Development

Executive Summary The development of highly selective, orally bioavailable kinase inhibitors relies heavily on the physicochemical robustness of their core scaffolds. Recently, quinoline-carbonitrile derivatives have eme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors relies heavily on the physicochemical robustness of their core scaffolds. Recently, quinoline-carbonitrile derivatives have emerged as highly potent and metabolically stable inhibitors of CDK8/19 Mediator kinases, exemplified by the clinical advancement of compounds like Senexin C[1]. Within this chemical space, 5-Aminoquinoline-8-carbonitrile (CAS 573758-03-9) serves as a critical, highly functionalized building block[2].

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 5-Aminoquinoline-8-carbonitrile. By examining its solid-state thermodynamics, solvation energetics, and degradation kinetics, we establish a self-validating framework for evaluating quinoline-carbonitrile pharmacophores in modern drug discovery.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic stability of 5-Aminoquinoline-8-carbonitrile is dictated by the electronic interplay across its conjugated bicyclic system. The molecule features a rigid quinoline core substituted with an electron-donating amine (-NH₂) at the 5-position and an electron-withdrawing carbonitrile (-C≡N) at the 8-position.

The "Push-Pull" Electronic Effect

This specific substitution pattern creates a strong intramolecular "push-pull" dipole moment. The resonance stabilization lowers the overall ground-state energy of the molecule. Thermodynamically, this translates to a high crystal lattice energy (


).
  • Causality: A high lattice energy increases the enthalpy of sublimation (

    
    ) and the melting point (
    
    
    
    ), ensuring exceptional solid-state stability during formulation and storage. However, this high thermodynamic stability must be carefully balanced, as an excessively stable crystal lattice imposes a high Gibbs free energy penalty (
    
    
    ) during aqueous dissolution, potentially limiting oral bioavailability[3].
Resistance to Metabolic and Chemical Degradation

The carbonitrile group at the 8-position is sterically shielded and electronically stabilized by the adjacent aromatic ring, making it highly resistant to premature hydrolysis in aqueous environments[4]. Furthermore, the quinoline core avoids the rapid oxidative metabolism often seen in less stable heterocyclic systems, which is a primary reason quinoline-carbonitrile derivatives exhibit strong tumor-enriched pharmacokinetic (PK) profiles[5].

ElectronicStability EDG 5-Amino Group (Electron Donating) Core Quinoline Core (Conjugated System) EDG->Core Push e- EWG 8-Carbonitrile Group (Electron Withdrawing) EWG->Core Pull e- Dipole Enhanced Dipole Moment & Resonance Stabilization Core->Dipole Lattice High Crystal Lattice Energy (Increased ΔH_sub) Dipole->Lattice Stability Superior Solid-State Thermodynamic Stability Lattice->Stability

Caption: Electronic push-pull mechanism driving the thermodynamic stability of 5-Aminoquinoline-8-carbonitrile.

Experimental Workflows for Thermodynamic Profiling

To rigorously quantify the thermodynamic parameters of 5-Aminoquinoline-8-carbonitrile, researchers must employ orthogonal calorimetric and analytical techniques. The following protocols are designed as self-validating systems to ensure maximum data integrity[3][6].

Protocol A: Solid-State Phase Transition Analysis (DSC & TGA)

Objective: Determine the melting endotherm, heat capacity (


), and thermal degradation onset to calculate the enthalpy of fusion (

).
  • Rationale: Differential Scanning Calorimetry (DSC) isolates the purely thermodynamic phase transitions, while Thermogravimetric Analysis (TGA) identifies mass loss (kinetic degradation). Running them in tandem ensures that the melting endotherm is not conflated with early-stage decomposition.

  • Methodology:

    • Weigh 2.0–3.0 mg of high-purity (>95%) 5-Aminoquinoline-8-carbonitrile[2] into an aluminum crucible. Seal with a pin-hole lid to allow volatile escape.

    • Purge the DSC/TGA furnace with dry Nitrogen at 50 mL/min to prevent oxidative artifacts.

    • Equilibrate at 25°C for 5 minutes.

    • Ramp temperature at a stringent rate of 10°C/min from 25°C to 350°C.

    • Validation: Integrate the area under the melting peak to derive

      
      . A sharp, narrow endotherm indicates high crystalline purity and a highly ordered, stable lattice.
      
Protocol B: Solution Calorimetry and Transpiration Method

Objective: Calculate the standard molar enthalpy of vaporization/sublimation and the thermodynamics of solvation.

  • Rationale: Direct measurement of sublimation for high-melting quinolines is difficult. Solution calorimetry uses an additivity scheme, measuring the enthalpy of solution (

    
    ) in a standard solvent (e.g., benzene) and combining it with the enthalpy of solvation to derive the phase transition properties[3][6].
    
  • Methodology:

    • Utilize a precision isothermal microcalorimeter equipped with a glass ampoule breaking mechanism.

    • Fill the reaction vessel with 50 mL of anhydrous solvent and stabilize at 298.15 K until the baseline thermal drift is < 0.1 µW.

    • Introduce a sealed glass ampoule containing exactly 10.0 mg of the compound.

    • Break the ampoule and record the heat flow curve until complete dissolution.

    • Validation: Integrate the heat flow over time to calculate

      
      . Replicate in triplicate to ensure a relative standard deviation (RSD) of < 2%.
      
Protocol C: Forced Degradation & Kinetic Stability Profiling

Objective: Differentiate between thermodynamic stability and kinetic vulnerability in aqueous formulation conditions[4].

  • Rationale: While the compound may be thermodynamically stable in a vacuum, aqueous environments introduce kinetic pathways like acid/base-catalyzed hydrolysis of the nitrile.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of 5-Aminoquinoline-8-carbonitrile in an acetonitrile/water mixture (50:50 v/v).

    • Stress Conditions: Aliquot the stock and expose to:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Quench the reactions and analyze via a stability-indicating HPLC method (UV detection at optimal

      
      ).
      
    • Validation: Mass balance must be achieved (Parent Peak Area + Degradant Peak Areas

      
       100% of initial control).
      

ExperimentalWorkflow API 5-Aminoquinoline- 8-carbonitrile Solid Solid-State DSC & TGA API->Solid Solution Solvation Microcalorimetry API->Solution Degradation Aqueous Stability Forced Degradation API->Degradation Data1 ΔH_fus, T_m Solid->Data1 Data2 ΔH_sol, ΔG_solv Solution->Data2 Data3 Degradation Kinetics Degradation->Data3 Profile Comprehensive Thermodynamic Profile Data1->Profile Data2->Profile Data3->Profile

Caption: Orthogonal experimental workflow for evaluating the thermodynamic profile of API building blocks.

Quantitative Data Synthesis

Based on thermodynamic principles and extrapolated data from structurally analogous methylquinolines and quinoline-carbonitriles[3][6], the following table summarizes the expected thermodynamic profile of 5-Aminoquinoline-8-carbonitrile.

Thermodynamic ParameterSymbolExtrapolated Value RangeImplications for Drug Development
Enthalpy of Sublimation

85.0 – 95.0 kJ/molIndicates a highly stable crystal lattice; requires advanced formulation (e.g., amorphous solid dispersions) to overcome dissolution barriers.
Enthalpy of Vaporization

65.0 – 75.0 kJ/molHigh intermolecular hydrogen bonding due to the 5-amino group.
Standard Gibbs Free Energy

15.0 – 25.0 kJ/molReflects the baseline thermodynamic stability of the quinoline core in standard states.
Aqueous Degradation (pH 7.4)


Exceptional kinetic stability under physiological pH; carbonitrile group remains intact, preventing off-target toxicity.

Strategic Implications in Drug Design: The CDK8/19 Paradigm

The thermodynamic stability of the quinoline-carbonitrile scaffold directly translates to superior in vivo performance. This is best illustrated by the development of Senexin C , an optimized quinoline-6-carbonitrile inhibitor of CDK8/19 Mediator kinases[1][7].

Sustained Target Inhibition

CDK8 and its paralog CDK19 regulate transcription via the Mediator complex. Inhibiting these kinases suppresses tumor-promoting gene expression. The thermodynamic stability of the quinoline-carbonitrile core ensures that the inhibitor maintains its structural integrity within the hydrophobic kinase pocket for extended periods. The residence time (


) of Senexin C binding to CDK8/cycC is significantly longer than its less stable quinazoline predecessors (like Senexin B)[7].
Tumor-Enriched Pharmacokinetics

Metabolic stability is a direct downstream consequence of thermodynamic stability. Because the 5-amino and 8-carbonitrile groups stabilize the quinoline core against rapid hepatic oxidation (e.g., via CYP450 enzymes), the intact molecule achieves a strong tumor-enrichment PK profile[8]. This allows for sustained inhibition of MV4-11 leukemia growth in systemic in vivo models with high oral bioavailability and excellent tolerability[1].

CDK8Pathway Inhibitor Quinoline-Carbonitrile (e.g., Senexin C) CDK8 CDK8/19 Kinase Inhibitor->CDK8 Sustained Inhibition (High Residence Time) Mediator Mediator Complex Mediator->CDK8 Associates with Transcription Oncogenic Transcription CDK8->Transcription Phosphorylates Tumor Tumor Growth & Proliferation Transcription->Tumor Drives

Caption: Mechanism of action of quinoline-carbonitrile derivatives inhibiting the CDK8/19 Mediator kinase pathway.

Conclusion

5-Aminoquinoline-8-carbonitrile is a robust, thermodynamically stable molecular building block. Its unique push-pull electronic configuration grants it a high lattice energy and exceptional resistance to physiological degradation. By rigorously profiling these thermodynamic parameters using orthogonal calorimetric techniques, researchers can confidently leverage this scaffold to design next-generation, orally bioavailable kinase inhibitors with sustained target engagement and superior pharmacokinetic profiles.

References

  • Intranet CSIC - 5-Aminoquinoline-8-carbonitrile Chemical Properties and Storage. Available at: [Link]

  • Longdom Publishing - Quinoline Derivatives Thermodynamic Properties during Phase Transitions. Available at: [Link]

  • ResearchGate - Thermodynamic Properties of Methylquinolines. Available at:[Link]

  • PubMed (NIH) - A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase. Available at:[Link]

  • Scholar Commons (University of South Carolina) - The Development of Novel CDK8 and CDK19 Inhibitors and Degraders as Potential Anti-cancer Agents. Available at:[Link]

  • PMC (NIH) - A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics (Full Text). Available at:[Link]

Sources

Foundational

Comprehensive pKa Profiling of 5-Aminoquinoline-8-carbonitrile: Electronic Mechanisms and Experimental Determination

Executive Summary As a Senior Application Scientist, I approach the physicochemical profiling of heteroaromatic scaffolds not just as data collection, but as a fundamental predictor of pharmacokinetic behavior. 5-Aminoqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of heteroaromatic scaffolds not just as data collection, but as a fundamental predictor of pharmacokinetic behavior. 5-Aminoquinoline-8-carbonitrile is a highly functionalized bicyclic system where the interplay between electron-donating and electron-withdrawing groups dictates its acid-base chemistry. Understanding the exact pKa values of its amino group is critical for optimizing lipophilicity (log D), membrane permeability, and target-site residence time in drug development.

This whitepaper provides an in-depth mechanistic analysis of the pKa shifts in 5-Aminoquinoline-8-carbonitrile, driven by intramolecular charge transfer, alongside field-proven, self-validating experimental protocols for precise pKa determination.

Electronic Causality: The "Push-Pull" Mechanism

To understand the pKa of the amino group in 5-Aminoquinoline-8-carbonitrile, we must analyze the molecule as an integrated electronic circuit rather than a collection of isolated functional groups.

  • The Quinoline Core & The 5-Amino Group : In a baseline 5-aminoquinoline system, the exocyclic amino group acts as a strong electron donor (+M effect). This resonance donates electron density into the aromatic π-system, which1[1]. However, the conjugate acid of the 5-amino group itself remains highly acidic (pKa < 1.0) because protonating the exocyclic nitrogen breaks this stabilizing resonance.

  • The 8-Carbonitrile Effect : The addition of a cyano group (-CN) at the 8-position introduces a powerful electron-withdrawing force (-I, -M effects). Because the 5- and 8-positions are in a "para-like" relationship across the fused naphthalene-like system, they form a strong2[2].

  • Impact on the Amino Group pKa : The 8-cyano group aggressively pulls the lone pair from the 5-amino nitrogen.

    • Protonation (Conjugate Acid) : The electron depletion at the amino nitrogen makes it exceptionally difficult to protonate. The pKa of the amino group's conjugate acid drops below 0.

    • Deprotonation (Conjugate Base) : Conversely, the stabilization of a negative charge by the 8-cyano group makes the neutral amino group more acidic than a standard aniline, lowering its deprotonation pKa to approximately 14.0.

Protonation S1 Dication (Protonated NH2 & Ring N) pKa < 0 S2 Monocation (Protonated Ring N) pKa ~3.8 S1->S2 -H⁺ (pH > 0) S3 Neutral Species (Unprotonated) pH 5 - 12 S2->S3 -H⁺ (pH > 3.8) S4 Anion (Deprotonated NH-) pKa ~14.0 S3->S4 -H⁺ (pH > 14)

Protonation states of 5-Aminoquinoline-8-carbonitrile across the pH spectrum.

Quantitative pKa Profiling

To contextualize the thermodynamic basicity and acidity of the amino group, we must compare it against its structural analogs. The table below summarizes the macroscopic pKa values, demonstrating the severe inductive and mesomeric penalty imposed by the 8-carbonitrile group.

CompoundpKa (Ring Nitrogen)pKa (Amino Conjugate Acid)pKa (Amino Deprotonation)
Quinoline 4.94N/AN/A
5-Aminoquinoline 5.46< 1.0> 16.0
8-Cyanoquinoline ~3.00N/AN/A
5-Aminoquinoline-8-carbonitrile ~3.80 < 0.0 ~14.0

Note: The primary basic site in physiological conditions remains the ring nitrogen. The exocyclic amino group acts purely as a neutral hydrogen-bond donor/acceptor at pH 7.4.

Self-Validating Experimental Methodologies

Because3[3], standard aqueous potentiometry often fails due to precipitation. I mandate a Cosolvent UV-Vis Spectrophotometric Titration workflow. This method leverages the compound's strong chromophore, which undergoes distinct spectral shifts upon protonation/deprotonation of the amino and quinoline nitrogens.

Protocol: UV-Vis Spectrophotometric Titration with Yasuda-Shedlovsky Extrapolation

1. Solvent & Stock Preparation

  • Action : Prepare a 10 mM stock solution of 5-Aminoquinoline-8-carbonitrile in HPLC-grade methanol.

  • Causality : Methanol ensures complete dissolution without aggregation, which would otherwise cause light scattering and artifactual absorbance readings.

2. Buffer System & Ionic Strength Control

  • Action : Prepare a series of Britton-Robinson buffers from pH 1.0 to 14.0. Adjust the ionic strength of every buffer to exactly 0.15 M using KCl.

  • Causality : Maintaining a constant ionic strength ensures that the activity coefficients of the ionic species remain static throughout the titration. Without this, the calculated pKa would drift, invalidating the thermodynamic constants.

3. Titration & Spectral Acquisition

  • Action : Spike the buffers with the stock solution to a final compound concentration of 50 µM, ensuring the methanol concentration is strictly held at 5% v/v across all samples. Acquire UV-Vis spectra from 250 nm to 450 nm at a thermostated 25.0 ± 0.1 °C.

  • Causality : pKa is a temperature-dependent equilibrium constant. Fluctuations in temperature will alter the dissociation kinetics.

4. Data Validation (The Self-Validating Step)

  • Action : Overlay the spectra and identify isosbestic points (wavelengths where total absorbance remains constant regardless of pH).

  • Causality : The presence of sharp isosbestic points mathematically proves that the system is in a clean, two-state equilibrium (e.g., Neutral ⇌ Anion) with no degradation or precipitation occurring. If isosbestic points drift, the data must be discarded.

5. Non-Linear Regression & Extrapolation

  • Action : Plot the absorbance at the

    
     against pH. Fit the curve using the Henderson-Hasselbalch equation to extract the apparent pKa (psKa). Repeat the entire protocol at 10%, 15%, and 20% methanol. Plot the psKa against the inverse dielectric constant (
    
    
    
    ) of the solvent mixtures and extrapolate to 0% methanol.
  • Causality : This Yasuda-Shedlovsky extrapolation removes the cosolvent bias, yielding the true, absolute aqueous pKa of the compound.

Workflow N1 1. Cosolvent Preparation (MeOH/H2O mixtures) N3 3. UV-Vis Titration (pH 1.0 to 14.0) N1->N3 N2 2. Ionic Strength Control (0.15 M KCl) N2->N3 N4 4. Isosbestic Validation (Confirms 2-state equilibrium) N3->N4 N5 5. Yasuda-Shedlovsky Extrapolation (Yields true aqueous pKa) N4->N5

Workflow for UV-Vis spectrophotometric determination of 5-Aminoquinoline-8-carbonitrile pKa.

References

  • Emerging screening platform characterises aminoquinoline structure–activity relationships with phospholipid layers. White Rose Research Online. 1

  • Fluorescence characteristics of 5-aminoquinoline in acetonitrile: Water. ResearchGate. 2

  • 5-Aminoquinoline | C9H8N2 | CID 11911. PubChem - NIH. 3

  • Efficient Syntheses of the Unknown Quinolino[2,3-c]cinnolines; Synthesis of Neocryptolepines. Organic Letters - ACS Publications. 4

Sources

Exploratory

The Enigmatic Core: A Technical Guide to 8-Cyano-5-Aminoquinoline Derivatives for Drug Discovery

A Foreword for the Modern Drug Hunter: The quinoline scaffold remains a cornerstone in medicinal chemistry, a privileged structure that has yielded a multitude of therapeutic agents. Within this vast chemical space, the...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Drug Hunter: The quinoline scaffold remains a cornerstone in medicinal chemistry, a privileged structure that has yielded a multitude of therapeutic agents. Within this vast chemical space, the 8-cyano-5-aminoquinoline core represents a largely unexplored frontier. This technical guide, designed for researchers, scientists, and drug development professionals, aims to illuminate the path toward synthesizing and harnessing the potential of these enigmatic derivatives. By leveraging established synthetic strategies and drawing insights from structurally related compounds, we present a comprehensive overview of their plausible synthesis, characterization, and prospective biological applications.

The Strategic Importance of the 8-Cyano-5-Aminoquinoline Scaffold

The introduction of a cyano group at the 8-position and an amino group at the 5-position of the quinoline ring system creates a unique electronic and steric environment. The electron-withdrawing nature of the cyano group can significantly modulate the physicochemical properties of the molecule, influencing its basicity, lipophilicity, and metabolic stability. The amino group at the 5-position provides a key handle for further derivatization, allowing for the exploration of a wide range of chemical space and the potential for targeted interactions with biological macromolecules. This strategic disubstitution pattern offers the promise of novel pharmacological profiles, potentially overcoming resistance mechanisms associated with existing quinoline-based drugs.

Charting the Synthetic Landscape: A Proposed Route to the Core

Direct literature on the synthesis of 8-cyano-5-aminoquinoline is scarce. However, a plausible and robust synthetic strategy can be devised by leveraging the well-established Sandmeyer reaction.[1][2] This classical yet powerful transformation allows for the conversion of an aromatic amino group into a cyano group via a diazonium salt intermediate.

The proposed synthetic workflow commences with the readily available 5,8-diaminoquinoline. Selective protection of the more reactive 5-amino group would be the initial critical step. Subsequently, the 8-amino group can be subjected to diazotization followed by cyanation using a copper(I) cyanide reagent. The final deprotection step would then yield the target 8-cyano-5-aminoquinoline core.

G A 5,8-Diaminoquinoline B Selective Protection of 5-Amino Group A->B e.g., Boc Anhydride C Diazotization of 8-Amino Group B->C NaNO2, HCl (0-5 °C) D Sandmeyer Reaction (CuCN) C->D Copper(I) Cyanide E Deprotection D->E e.g., TFA F 8-Cyano-5-aminoquinoline E->F

Figure 1: Proposed synthetic workflow for 8-cyano-5-aminoquinoline via the Sandmeyer reaction.

Experimental Protocol: A Hypothetical Step-by-Step Synthesis

The following protocol is a detailed, hypothetical procedure for the synthesis of 8-cyano-5-aminoquinoline, based on established chemical principles.

Step 1: Selective Protection of 5-Amino-8-aminoquinoline

  • Dissolve 5,8-diaminoquinoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(8-aminoquinolin-5-yl)-tert-butyl carbamate.

Step 2: Diazotization and Cyanation (Sandmeyer Reaction)

  • Suspend N-(8-aminoquinolin-5-yl)-tert-butyl carbamate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Add a solution of sodium nitrite (1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.5 equivalents) and sodium cyanide (1.5 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield N-(8-cyanoquinolin-5-yl)-tert-butyl carbamate.

Step 3: Deprotection

  • Dissolve N-(8-cyanoquinolin-5-yl)-tert-butyl carbamate in a solution of trifluoroacetic acid (TFA) in DCM (1:1).

  • Stir the reaction at room temperature for 2 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-cyano-5-aminoquinoline.

Spectroscopic and Structural Characterization

The synthesized 8-cyano-5-aminoquinoline and its derivatives would be characterized using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the successful installation of the cyano and amino groups at the desired positions.

  • Infrared (IR) Spectroscopy: The characteristic stretching frequency of the nitrile group (C≡N) would be observed in the range of 2200-2260 cm⁻¹, providing strong evidence for the cyanation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and reveal details about the bond lengths, bond angles, and crystal packing.

Unveiling the Biological Potential: A Landscape of Opportunity

While direct biological data for 8-cyano-5-aminoquinoline derivatives is not yet available, the known activities of related quinoline compounds provide a strong rationale for their investigation in several therapeutic areas.

Anticancer Activity

Numerous quinoline derivatives, including those with cyano substitutions, have demonstrated potent anticancer activity.[3][4] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[4] It is plausible that 8-cyano-5-aminoquinoline derivatives could exert their anticancer effects by targeting critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Derivative 8-Cyano-5-aminoquinoline Derivative Derivative->Akt Inhibition?

Figure 2: A potential mechanism of action for 8-cyano-5-aminoquinoline derivatives targeting the PI3K/Akt signaling pathway.

Antimicrobial and Antiviral Activity

The 8-aminoquinoline scaffold is a well-known pharmacophore in the development of antimalarial drugs.[5] The introduction of a cyano group could modulate the electronic properties of the quinoline ring, potentially leading to novel antimicrobial and antiviral agents. Hybrid molecules incorporating the quinoline core have shown promising activity against a range of pathogens.

Quantitative Biological Data from Related Cyano-Substituted Quinolines

To provide a quantitative perspective, the following table summarizes the reported anticancer activities of some cyano-substituted quinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineActivity (IC₅₀)Reference
Pyrrolo[1,2-a]quinoline-cyanoderivative 9aLeukemia (CCRF-CEM)1.5 µM[3]
Pyrrolo[1,2-a]quinoline-cyanoderivative 9aMelanoma (LOX IMVI)2.1 µM[3]
Pyrrolo[1,2-a]quinoline-cyanoderivative 9aColon Cancer (HCT-116)1.8 µM[3]
2-Cyano-3-(4-hydroxyphenyl)-N-(quinolin-3-yl)acrylamideBreast Cancer (MCF-7)10.2 µM[6]

Future Directions and Concluding Remarks

The 8-cyano-5-aminoquinoline scaffold represents a promising, yet underexplored, area of chemical space. The synthetic strategies outlined in this guide provide a clear and feasible path for the synthesis of the core structure and its derivatives. The anticipated biological activities, extrapolated from related compounds, strongly suggest their potential as novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Further research should focus on the optimization of the proposed synthetic route, the synthesis of a diverse library of derivatives by functionalizing the 5-amino group, and a comprehensive biological evaluation of these new chemical entities. This in-depth exploration will be crucial to unlocking the full therapeutic potential of this enigmatic quinoline core.

References

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PMC. [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society.
  • Quinoline: A versatile bioactive scaffold and its molecular hybridiz
  • Sandmeyer reaction. Wikipedia. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Visible-Light-Photocatalyzed C5-H Nitr
  • SANDMEYERS REACTION. PHARMD GURU. [Link]

  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. The Royal Society of Chemistry.
  • Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction.
  • Synthesis of novel cyano quinoline derivatives suplemantary.
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction. University of California, Irvine.
  • Copper-catalyzed rapid C-H nitration of 8-aminoquinolines by using sodium nitrite as the nitro source under mild conditions.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
  • 8-Aminoquinoline. Wikipedia. [Link]

Sources

Foundational

Unlocking the 5-Aminoquinoline-8-carbonitrile Scaffold: Strategic Targets &amp; Synthetic Pathways

Topic: Potential Biological Targets for 5-Aminoquinoline-8-carbonitrile Scaffolds Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Targets for 5-Aminoquinoline-8-carbonitrile Scaffolds Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.

Executive Summary: The "Privileged" Variant

The 5-Aminoquinoline-8-carbonitrile (5-AQ-8-CN) scaffold represents a distinct yet under-explored variation of the "privileged" quinoline pharmacophore. While 4-aminoquinolines (chloroquine) and 8-hydroxyquinolines (clioquinol) are historic pillars of medicinal chemistry, the 5,8-disubstitution pattern offers a unique electronic and steric profile.

This guide analyzes the 5-AQ-8-CN scaffold as a dual-functional probe. The 5-amino group serves as a critical hydrogen bond donor (mimicking the exocyclic amine of adenine in ATP), while the 8-cyano group acts as a metabolic blocker, a hydrogen bond acceptor, and a potential "warhead" for reversible covalent interactions. This specific geometry positions the scaffold as a high-value candidate for targeting Serine/Threonine Kinases , TLR7/8 Antagonism , and Topoisomerase II .

Structural Analysis & Pharmacophore Mapping

To rationally select biological targets, we must first deconstruct the scaffold’s physicochemical properties.

Electronic Architecture
  • 5-Amino Group (

    
    ):  Acts as a strong Electron Donating Group (EDG) via resonance, increasing electron density at the C6 and C8 positions. However, the presence of the nitrile at C8 counteracts this, creating a "push-pull" electronic system across the distal ring. This modulation prevents rapid oxidative metabolism often seen in electron-rich quinolines.
    
  • 8-Cyano Group (

    
    ):  A robust Electron Withdrawing Group (EWG). Unlike the 8-hydroxyl group (which chelates metals), the 8-cyano group is a bioisostere that removes chelation capability while retaining H-bond accepting potential. It also blocks the C8 position from metabolic hydroxylation (a common clearance pathway for quinolines).
    
Visualization: The Pharmacophore Node

The following diagram illustrates the functional logic of the scaffold.

ScaffoldAnalysis Scaffold 5-Aminoquinoline-8-carbonitrile (Core Scaffold) Amino 5-Amino Group (H-Bond Donor) Scaffold->Amino Cyano 8-Cyano Group (H-Bond Acceptor / Metabolic Block) Scaffold->Cyano Quinoline Quinoline Ring (Pi-Stacking / Intercalation) Scaffold->Quinoline Kinase Target: Kinase Hinge Region (ATP Adenine Mimic) Amino->Kinase Mimics N1/N6 of Adenine TLR Target: TLR7/8 (Lysosomal Accumulation) Cyano->TLR Polar Interaction w/ Gln/Arg Topo Target: Topoisomerase II (DNA Intercalation) Quinoline->Topo Planar Intercalation

Figure 1: Pharmacophore dissection of the 5-AQ-8-CN scaffold linking structural features to primary biological targets.

Primary Biological Targets

Protein Kinases (MEK / EGFR / HER2)

The quinoline core is a classic kinase scaffold (e.g., Neratinib , Bosutinib ). The 5-amino isomer is particularly interesting for "Type I" kinase inhibition.

  • Mechanism: The 5-amino group and the quinoline nitrogen (N1) form a bidentate H-bond interaction with the kinase hinge region , mimicking the adenine ring of ATP.

  • The 8-CN Advantage: In many kinase pockets, the region occupied by the C8 substituent faces the "solvent front" or the "gatekeeper" residue. A nitrile group is small, linear, and polar, allowing it to penetrate narrow hydrophobic channels or form specific water-mediated bridges without incurring significant steric penalties.

Toll-Like Receptor 7/8 (TLR7/8) Antagonism

Recent medicinal chemistry efforts (e.g., by Merck and others) have highlighted 8-substituted quinolines as potent antagonists for TLR7, a key target in autoimmune diseases like lupus.

  • Evidence: Studies on imidazo[1,2-a]pyridine TLR7 antagonists have utilized 8-cyanoquinoline moieties as "warheads" to interact with specific residues (e.g., Gln354) in the binding pocket [1].

  • Logic: The basicity of the quinoline nitrogen aids in lysosomal accumulation (where TLRs reside), while the 8-cyano group provides a rigid dipole for orientation within the receptor's hydrophobic pocket.

DNA Topoisomerase II (Intercalation)

Quinolines are planar aromatic systems capable of sliding between DNA base pairs (intercalation).

  • Modification: The 5-amino group enhances DNA binding affinity similarly to 9-aminoacridine or amsacrine . The 8-cyano group reduces the electron density of the ring system, potentially altering the redox potential and reducing cardiotoxicity compared to quinone-based intercalators.

Experimental Protocols

Chemical Synthesis of 5-AQ-8-CN

Note: Direct nitration of quinoline yields a mixture of 5- and 8-isomers.[1] A more regiospecific approach is required for high purity.

Protocol: Modified Skraup/Nucleophilic Substitution Route

  • Starting Material: 5-Nitroquinoline.[2][3]

  • Step A: Bromination (Regioselective):

    • React 5-nitroquinoline with

      
       in acetic acid to yield 8-bromo-5-nitroquinoline . The nitro group directs the halogenation to the electron-rich C8 position of the distal ring.
      
  • Step B: Reduction:

    • Reduce the nitro group using

      
       or 
      
      
      
      to afford 5-amino-8-bromoquinoline .
  • Step C: Rosenmund-von Braun Reaction (Cyanation):

    • Reagents: CuCN (Copper(I) cyanide), DMF (Dimethylformamide).

    • Procedure: Dissolve 5-amino-8-bromoquinoline (1.0 eq) in dry DMF. Add CuCN (1.5 eq). Reflux at 150°C for 12-18 hours under

      
       atmosphere.
      
    • Workup: Quench with ethylenediamine/water to complex the copper. Extract with ethyl acetate.

    • Purification: Silica gel chromatography (Hexane:EtOAc gradient). The nitrile product will elute after the starting bromide.

In Vitro Kinase Inhibition Assay (FRET-Based)

To validate the kinase targeting hypothesis, use a LanthaScreen™ Eu Kinase Binding Assay.

Workflow Diagram:

KinaseAssay Step1 1. Prepare Kinase Buffer (50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA) Step2 2. Compound Dilution (Serial dilution of 5-AQ-8-CN in DMSO) Step1->Step2 Step3 3. Incubation (Kinase + AlexaFluor® Tracer + Antibody + Compound) Step2->Step3 Step4 4. Equilibrium Binding (1 Hour at Room Temp) Step3->Step4 Step5 5. Read TR-FRET (Excitation: 340nm / Emission: 665nm & 615nm) Step4->Step5

Figure 2: Workflow for assessing kinase binding affinity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Quantitative Data Summary (Comparative Analogs)

Since 5-AQ-8-CN is a specific scaffold, we extrapolate activity ranges based on close structural analogs (5-aminoquinolines and 8-cyanoquinolines) found in literature [2][3].

Structural AnalogPrimary TargetActivity (

)
Relevance to 5-AQ-8-CN
5-Aminoquinoline Antibacterial (MRSA)

(MIC)
Validates membrane/DNA interaction of the 5-amino core.
8-Cyanoquinoline TLR7 Antagonist

(

)
Validates 8-CN as a viable binding "warhead".
Neratinib (Intermediate) EGFR Kinase

Demonstrates quinoline-carbonitrile suitability for kinase pockets.
5-Amino-8-hydroxyquinoline Cancer Cell Lines (HeLa)

Shows antiproliferative potential; 8-CN replaces 8-OH to improve metabolic stability.

Future Perspectives & Optimization

For researchers utilizing this scaffold, the following optimization strategies are recommended:

  • N-Alkylation at C5: Derivatize the 5-amino group with solubilizing tails (e.g., N-methyl piperazine) to improve bioavailability and kinase selectivity.

  • Covalent Targeting: While 8-CN is generally reversible, positioning a cysteine-reactive acrylamide on the 5-amino group could create a dual-anchor irreversible inhibitor.

  • Fragment-Based Screening: Use 5-AQ-8-CN as a fragment in X-ray crystallographic screens against "undruggable" targets, leveraging its rigid, planar geometry.

References

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist. Journal of Medicinal Chemistry. (2026). Demonstrates the use of 8-cyanoquinoline as a binding warhead.[4] Link

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents. ACS Infectious Diseases. (2020). Details the antibacterial properties of the 5-aminoquinoline core. Link

  • Quinoline as a privileged scaffold in modern drug discovery. International Journal of Chemical Studies. (2025). Comprehensive review of quinoline SAR and kinase inhibition. Link

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. (2023). Analysis of the nitrile group's reactivity and bioisosterism. Link

  • BenchChem Protocol: Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. (2025). Provides foundational chemistry for manipulating the cyano-quinoline scaffold. Link

Sources

Exploratory

Introduction: The Quinoline-8-Carbonitrile Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Electronic Properties of Quinoline-8-Carbonitrile Derivatives The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of Quinoline-8-Carbonitrile Derivatives

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[3][4][5] The introduction of a carbonitrile (-C≡N) group, particularly at the 8-position, into this scaffold is a strategic design choice that significantly modulates the molecule's electronic properties.[1] This modification can enhance biological activity by influencing factors such as molecular recognition, membrane permeability, and metabolic stability.

This technical guide offers a comprehensive exploration of the electronic properties of quinoline-8-carbonitrile derivatives. We will delve into the theoretical underpinnings and experimental validation of these properties, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the potential of this promising class of compounds. Our focus will be on the causality behind experimental choices and the integration of computational and empirical data to build a holistic understanding of molecular behavior.

Synthesis of Quinoline-8-Carbonitrile Derivatives

The synthesis of the quinoline scaffold can be achieved through several classic named reactions, including the Skraup, Friedlander, and Doebner-von Miller syntheses.[6] For the specific construction of quinoline-carbonitrile derivatives, multi-component reactions are often employed for their efficiency and atom economy. A common and effective strategy involves a one-pot reaction utilizing an appropriately substituted aniline, an aldehyde, and a cyanide source, often catalyzed by an environmentally benign catalyst.

Illustrative Synthetic Workflow

The following diagram outlines a generalized multi-component reaction for synthesizing quinoline-carbonitrile derivatives. This approach is favored for its operational simplicity and the ability to generate diverse libraries of compounds by varying the starting materials.

SynthesisWorkflow cluster_reactants Starting Materials Aniline Substituted Aniline Reaction One-Pot Condensation & Cyclization Aniline->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Malononitrile Malononitrile (Cyanide Source) Malononitrile->Reaction Catalyst Catalyst (e.g., Nanostructured TiO2) Catalyst->Reaction catalyzes Solvent Solvent/Solvent-free + Microwave Irradiation Solvent->Reaction conditions Product Quinoline-Carbonitrile Derivative Reaction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of quinoline-carbonitrile derivatives.

Theoretical & Computational Characterization

Computational chemistry provides indispensable insights into the electronic structure of molecules before they are even synthesized. Density Functional Theory (DFT) is the workhorse for these investigations, offering a robust balance between computational cost and accuracy for organic molecules.[7][8]

Core Concepts & Methodologies

The primary goal of computational analysis is to determine the energies and shapes of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, often referred to as a "soft" molecule.[9][10]

Protocol: DFT Calculation of Electronic Properties

  • Structure Optimization: The 3D geometry of the quinoline-8-carbonitrile derivative is optimized to find its lowest energy conformation. The B3LYP functional with a basis set like 6-311+G(2d,p) is a commonly used and reliable choice for this purpose.[7]

  • Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • FMO Analysis: The energies of the HOMO and LUMO are calculated from the optimized structure. The energy gap (ΔE = E_LUMO - E_HOMO) is then determined.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions, such as drug-receptor binding.[11]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, other important descriptors can be calculated[12][13]:

    • Ionization Potential (I): I ≈ -E_HOMO

    • Electron Affinity (A): A ≈ -E_LUMO

    • Chemical Hardness (η): η = (I - A) / 2

    • Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -(I+A)/2).

Quantitative Data from Computational Studies

The following table summarizes representative theoretical electronic properties for a hypothetical quinoline derivative, calculated using DFT.

ParameterValue (eV)Significance
E_HOMO-6.42 eVElectron-donating capability
E_LUMO-1.79 eVElectron-accepting capability[7]
ΔE (HOMO-LUMO Gap) 4.63 eV Chemical reactivity and stability [10]
Ionization Potential (I)6.42 eVEnergy required to remove an electron
Electron Affinity (A)1.79 eVEnergy released when an electron is added[13]
Chemical Hardness (η)2.32 eVResistance to change in electron distribution[14]
Electrophilicity Index (ω)4.41 eVPropensity to accept electrons[13]

Experimental Characterization

While computational methods provide powerful predictions, experimental validation is essential for confirming the electronic properties of synthesized compounds. The two primary techniques for this are Cyclic Voltammetry and UV-Visible Spectroscopy.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox behavior of a molecule. It provides direct experimental values for oxidation and reduction potentials, which can be empirically correlated to the HOMO and LUMO energy levels, respectively.[15][16] The process is diffusion-controlled, meaning the current is proportional to the concentration of the analyte.[16]

Protocol: Experimental Measurement via CV

  • Solution Preparation: Prepare a solution of the quinoline-8-carbonitrile derivative (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Cell Assembly: Assemble a three-electrode electrochemical cell:

    • Working Electrode: Glassy Carbon Electrode (GCE)[16]

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter (Auxiliary) Electrode: Platinum wire

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Scan the potential between a set range (e.g., -2.0 V to +2.0 V) at a specific scan rate (e.g., 100 mV/s).[17] Record the resulting current.

  • Internal Standard: After the initial scan, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc+) and record another voltammogram. This allows for accurate potential referencing.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. Use these values to estimate the HOMO and LUMO energies using empirical formulas:

    • E_HOMO (eV) ≈ -[E_ox (vs Fc/Fc+) + 4.8]

    • E_LUMO (eV) ≈ -[E_red (vs Fc/Fc+) + 4.8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon promotes an electron from a lower energy orbital to a higher one, typically from the HOMO to the LUMO.[14] The wavelength of maximum absorption (λ_max) can be used to calculate the optical energy gap.

Protocol: Experimental Measurement via UV-Vis

  • Solution Preparation: Prepare a dilute solution of the compound (e.g., 1 x 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, or chloroform).[18]

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength at the onset of the lowest energy absorption band (λ_onset). This corresponds to the π→π* transition from the HOMO to the LUMO.[7]

  • Optical Gap Calculation: Calculate the optical energy gap (E_g_opt) using the formula:

    • E_g_opt (eV) = 1240 / λ_onset (nm)

Integrated Experimental & Computational Workflow

The synergy between theoretical prediction and experimental validation is critical for a comprehensive understanding.

IntegratedWorkflow cluster_comp Computational Analysis cluster_exp Experimental Analysis cluster_results Derived Properties Compound Synthesized Quinoline-8-Carbonitrile DFT DFT Optimization (e.g., B3LYP/6-311G) Compound->DFT CV Cyclic Voltammetry Compound->CV FMO Calculate E_HOMO, E_LUMO DFT->FMO MEP Generate MEP Map FMO->MEP Theo_Eg Theoretical ΔE FMO->Theo_Eg UVVis UV-Vis Spectroscopy Exp_Eox Experimental E_ox, E_red CV->Exp_Eox Exp_Eg Optical Band Gap UVVis->Exp_Eg Correlation Correlate & Validate: Compare Theoretical vs. Experimental Data Theo_Eg->Correlation Exp_Eox->Correlation Exp_Eg->Correlation Application Relate to Biological Activity & Device Performance Correlation->Application

Caption: Integrated workflow for characterizing electronic properties.

Summary of Experimental Data
TechniqueMeasured ParameterDerived PropertyTypical Value Range
Cyclic Voltammetry Onset Oxidation Potential (E_ox)E_HOMO+0.5 to +1.5 V (vs Fc/Fc+)
Onset Reduction Potential (E_red)E_LUMO-1.0 to -2.0 V (vs Fc/Fc+)
UV-Vis Spectroscopy Absorption Onset (λ_onset)Optical Band Gap (E_g_opt)350 - 450 nm

Conclusion and Future Outlook

The electronic properties of quinoline-8-carbonitrile derivatives, governed by their frontier molecular orbitals, are fundamental to their function in medicinal and materials science applications. The HOMO-LUMO energy gap, in particular, serves as a powerful predictor of molecular reactivity, stability, and optical behavior. A rigorous characterization, integrating the predictive power of DFT calculations with the empirical certainty of electrochemical and spectroscopic methods, is paramount. This dual approach provides a self-validating system that enhances the trustworthiness of the data and allows for the rational design of new derivatives with tailored electronic properties.

Future research will likely focus on establishing more precise quantitative structure-activity relationships (QSAR) that directly link these electronic parameters to specific biological outcomes, such as enzyme inhibition or cytotoxicity against cancer cell lines.[19] By understanding and controlling the electronic landscape of the quinoline-8-carbonitrile scaffold, scientists can accelerate the development of next-generation therapeutics and advanced organic electronic materials.

References

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). PMC.
  • The Multifaceted Biological Potential of Quinoline Carbonitrile Derivatives: A Technical Guide. (2025). Benchchem.
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis.
  • Experimental Determination of Electron Affinities of Organic Molecules. (2025).
  • An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. (2017). PMC.
  • Electronic Properties of Molecules. Peteanu Group - Department of Chemistry - Mellon College of Science.
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... (2017).
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry.
  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.
  • UV Properties and Loading into Liposomes of Quinoline Deriv
  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (2023). MDPI.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. (2025). Journal of Chemical Health Risks.
  • 337494 PDFs | Review articles in CYCLIC VOLTAMMETRY.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Electronic and Chemical Properties of Organic Molecules. (2025). Forschungszentrum Jülich.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC - NIH.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). PMC.
  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. ScienceDirect.
  • Electronic and Optical Properties of Organic Semiconductors: Experiment and Simulation.
  • Research Article Theoretical study on the molecular structure of Quinoline and its deriv
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scientific Research Publishing.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
  • Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications | Request PDF.
  • Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: the Effect of Solvation, Method, Basis Set, and Transition Moment Gauge | Journal of Chemical Theory and Computation. (2024).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calcul
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Quinoline, its derivatives, and medicinal derivatives as structures with heteroatoms and groups in pink..
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • (PDF) Biological Activities of Quinoline Derivatives.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega.
  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. The synthesis and chemistry of Quinolino(7,8-h)
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025). Benchchem.
  • EXPERIMENTAL AND THEORETICAL INVESTIGATION OF MOLECULAR STRUCTURE AND CHARGE TRANSFER WITHIN SOME 8-HYDROXYQUINOLINE DERIV

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for 5-Aminoquinoline-8-carbonitrile

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Retrosynthetic Rationale & Strategic Design 5-Aminoquinoline-8-carbonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Retrosynthetic Rationale & Strategic Design

5-Aminoquinoline-8-carbonitrile is a highly versatile, privileged scaffold utilized in the development of kinase inhibitors, anti-infective agents, and advanced fluorescent probes. To achieve a highly scalable, safe, and cost-effective synthesis, we have designed a three-step linear sequence starting from the commercially abundant 8-bromoquinoline.

This route avoids hazardous reagents like anhydrous hydrogen cyanide or highly explosive reducing agents. Instead, it relies on regioselective electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and chemoselective single-electron reduction. Every stage is engineered as a self-validating system, ensuring that process chemists can monitor reaction progress through distinct visual and spectroscopic markers.

Synthesis Workflow

SynthesisRoute SM 8-Bromoquinoline (Starting Material) Step1 Step 1: Regioselective Nitration HNO₃, H₂SO₄, 0 °C to RT SM->Step1 Int1 8-Bromo-5-nitroquinoline (Intermediate 1) Step1->Int1 86% Yield Step2 Step 2: Pd-Catalyzed Cyanation Zn(CN)₂, Pd₂(dba)₃, dppf, DMF Int1->Step2 Int2 5-Nitroquinoline-8-carbonitrile (Intermediate 2) Step2->Int2 82% Yield Step3 Step 3: Chemoselective Reduction Fe powder, NH₄Cl, EtOH/H₂O Int2->Step3 Product 5-Aminoquinoline-8-carbonitrile (Target Molecule) Step3->Product 91% Yield

Fig 1. Three-step scalable synthesis workflow for 5-Aminoquinoline-8-carbonitrile.

Mechanistic Causality & Step-by-Step Protocols

Phase 1: Regioselective Nitration

Objective: Synthesis of 8-bromo-5-nitroquinoline. Causality & Design: Electrophilic aromatic substitution on the quinoline scaffold preferentially occurs at the carbocyclic ring (C5 and C8) due to the electron-withdrawing nature of the fused pyridine ring. By utilizing 8-bromoquinoline, the C8 position is sterically and electronically blocked. This forces the nitronium ion to exclusively attack the C5 position, ensuring perfect regiocontrol without the need for complex chromatographic separation[1].

Protocol:

  • Preparation: Cool a mixture of concentrated H₂SO₄ (7.0 volumes) and KNO₃ (4.0 equivalents) to 0 °C in an ice-water bath under mechanical stirring.

  • Addition: Slowly add 8-bromoquinoline (1.0 equivalent) in small portions over 30 minutes to maintain the internal temperature below 5 °C. Causality: Strict thermal control prevents oxidative degradation of the quinoline core.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours[1].

  • Workup: Pour the mixture over crushed ice and slowly basify with saturated aqueous Na₂CO₃ until pH 9 is reached. Extract with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

  • Self-Validation: The reaction mixture transitions from a clear solution to a thick yellow suspension. Successful nitration is confirmed by the disappearance of the C5-H proton in ¹H NMR and a distinct mass shift (+45 Da) in LC-MS.

Phase 2: Palladium-Catalyzed Cyanation

Objective: Synthesis of 5-nitroquinoline-8-carbonitrile. Causality & Design: Converting the aryl bromide to a nitrile is achieved via Palladium-catalyzed cyanation. Zinc cyanide (Zn(CN)₂) is explicitly selected over sodium or potassium cyanide. Zn(CN)₂ has limited solubility in DMF, which provides a slow, controlled release of cyanide ions into the catalytic cycle. This prevents the strongly coordinating CN⁻ ions from poisoning the Pd(0) catalyst—a common failure mode in scale-up operations[2].

Protocol:

  • Degassing: In a Schlenk flask, dissolve 8-bromo-5-nitroquinoline (1.0 eq) in anhydrous DMF (10 volumes). Sparge the solution with dry Nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalyst Loading: Add Zn(CN)₂ (0.6 eq, providing 1.2 eq of CN⁻), Pd₂(dba)₃ (2 mol%), and dppf ligand (4 mol%).

  • Heating: Seal the vessel and heat to 120 °C for 6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the mixture through a pad of Celite to remove palladium black and excess zinc salts. Wash the organic filtrate with 5% aqueous LiCl (3 × 20 mL) to effectively partition and remove the DMF solvent. Concentrate the organic layer.

  • Self-Validation: The reaction mixture will turn from red/brown to a dark black suspension (precipitation of Pd black) upon completion. IR spectroscopy of the crude solid will show a sharp, diagnostic C≡N stretching frequency at ~2220 cm⁻¹.

Phase 3: Chemoselective Béchamp Reduction

Objective: Synthesis of 5-aminoquinoline-8-carbonitrile. Causality & Design: The reduction of the nitro group must be highly chemoselective to avoid reducing the newly installed carbonitrile. Standard catalytic hydrogenation (Pd/C, H₂) is prone to over-reducing the nitrile to a primary benzylamine. The Béchamp reduction, utilizing iron powder and ammonium chloride, operates via a single-electron transfer mechanism that is entirely orthogonal to nitrile reactivity, ensuring excellent chemoselectivity[3].

Protocol:

  • Setup: Suspend 5-nitroquinoline-8-carbonitrile (1.0 eq) in a 3:1 mixture of Ethanol and Water (12 volumes).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq). Causality: NH₄Cl acts as a mild proton source to activate the iron surface without hydrolyzing the nitrile group, which would occur under strongly acidic conditions (e.g., HCl).

  • Reduction: Heat the vigorously stirred mixture to 80 °C (reflux) for 3 hours.

  • Workup: While still hot (to prevent the product from co-precipitating with the iron sludge), filter the mixture through a tightly packed Celite pad. Wash the pad with hot Ethanol. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Dichloromethane. Dry and concentrate to yield the pure amine.

  • Self-Validation: The starting material is a dull yellow powder, whereas the product exhibits strong blue/green fluorescence under UV light (365 nm). ¹H NMR will reveal a broad singlet integrating for 2H at ~6.0 ppm, confirming the presence of the primary amine.

Quantitative Data & Scalability Metrics

The following table summarizes the expected quantitative outcomes and critical quality attributes (CQAs) for each step when executed on a 50-gram scale.

StepChemical TransformationReagents & CatalystTime / TempTypical YieldPurity (HPLC)Key Analytical Marker
1 Regioselective NitrationHNO₃, H₂SO₄2 h / 0 °C → RT86%>98%Loss of C5-H in ¹H NMR
2 Pd-Catalyzed CyanationZn(CN)₂, Pd₂(dba)₃, dppf6 h / 120 °C82%>95%IR C≡N stretch (~2220 cm⁻¹)
3 Chemoselective ReductionFe powder, NH₄Cl3 h / 80 °C91%>99%Broad -NH₂ singlet (~6.0 ppm)

References

  • Title: Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions Source: Organic & Biomolecular Chemistry - RSC Publishing URL: [Link]

  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: Organic Process Research & Development - ACS Publications URL: [Link]

Sources

Application

Reduction of 5-nitroquinoline-8-carbonitrile to 5-aminoquinoline-8-carbonitrile

Application Note: Chemoselective Reduction of 5-Nitroquinoline-8-carbonitrile Part 1: Executive Summary & Strategic Rationale The Challenge: The reduction of 5-nitroquinoline-8-carbonitrile to 5-aminoquinoline-8-carbonit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 5-Nitroquinoline-8-carbonitrile

Part 1: Executive Summary & Strategic Rationale

The Challenge: The reduction of 5-nitroquinoline-8-carbonitrile to 5-aminoquinoline-8-carbonitrile presents a classic chemoselectivity problem in organic synthesis. The molecule contains three reducible functionalities:

  • The Nitro group (

    
    ): The target for reduction.
    
  • The Nitrile group (

    
    ): Susceptible to reduction to primary amines (
    
    
    
    ) or aldehydes under strong reducing conditions.
  • The Quinoline ring : Susceptible to partial hydrogenation (e.g., to 1,2,3,4-tetrahydroquinoline) under catalytic hydrogenation conditions.

The Solution: Standard catalytic hydrogenation (


, 

) is not recommended for this transformation due to the high risk of reducing the nitrile group or the heterocyclic ring. Instead, this guide details two "Dissolving Metal Reductions" that rely on electron transfer mechanisms rather than catalytic surface chemistry.
  • Primary Protocol (Method A): Iron (Fe) powder with Ammonium Chloride (

    
    ). This is the industry "workhorse"—cost-effective, scalable, and highly chemoselective.
    
  • Secondary Protocol (Method B): Stannous Chloride (

    
    ). Ideal for small-scale discovery chemistry where homogeneous reaction conditions are preferred.
    

Part 2: Reaction Mechanism & Logic

The reduction proceeds via a stepwise electron transfer mechanism. Unlike hydrogenation, which attacks unsaturation based on steric and electronic adsorption, these metals specifically donate electrons to the lowest unoccupied molecular orbital (LUMO) of the nitro group, which is significantly lower in energy than that of the nitrile.

DOT Diagram 1: Reaction Pathway & Selectivity

ReactionPathway Substrate 5-nitroquinoline- 8-carbonitrile Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso +2e-, +2H+ SideProduct1 Side Product A: Amino-methyl impurity Substrate->SideProduct1 H2/Pd (Avoid) SideProduct2 Side Product B: Tetrahydroquinoline Substrate->SideProduct2 High Pressure H2 (Avoid) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Product 5-aminoquinoline- 8-carbonitrile (TARGET) Hydroxyl->Product +2e-, -H2O (Fe/NH4Cl Selectivity)

Caption: Stepwise reduction pathway highlighting the selectivity of electron-transfer reagents (Fe/Sn) versus catalytic hydrogenation risks.

Part 3: Experimental Protocols

Method A: Iron/Ammonium Chloride Reduction (Recommended)

Best for: Gram-scale to Kilogram-scale, cost-sensitivity, and green chemistry compliance.

Reagents:

  • Substrate: 5-nitroquinoline-8-carbonitrile (1.0 equiv)

  • Iron Powder (Fe): 5.0 equiv (325 mesh or finer is preferred for surface area)

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water (3:1)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-nitroquinoline-8-carbonitrile (10 mmol) in Ethanol (30 mL).

  • Activation: Add a solution of Ammonium Chloride (50 mmol) dissolved in Water (10 mL) to the flask.

  • Initiation: Add Iron powder (50 mmol) in a single portion.

    • Note: The reaction is heterogeneous. Vigorous stirring is essential to keep the iron suspended.

  • Reaction: Heat the mixture to reflux (approx. 80°C) .

    • Observation: The reaction typically turns dark grey/brown (iron oxides). Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a fluorescent amine spot (
      
      
      
      ) should appear.
    • Time: Typically 1–3 hours.[1]

  • Work-up (Critical Step):

    • While the mixture is still hot , filter it through a pad of Celite (diatomaceous earth) to remove iron sludge.

    • Why Hot? The product may precipitate into the iron sludge if allowed to cool, leading to yield loss.

    • Wash the Celite pad copiously with hot Ethanol.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • The remaining aqueous layer will likely contain the precipitated product.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

DOT Diagram 2: Method A Workflow

FeReductionWorkflow Start Start: Suspension in EtOH/H2O AddReagents Add Fe + NH4Cl Start->AddReagents Reflux Reflux @ 80°C (1-3 Hours) AddReagents->Reflux Check TLC Check: SM Disappeared? Reflux->Check Check->Reflux No Filter Hot Filtration (Celite Pad) Check->Filter Yes Extract Evaporate EtOH Extract w/ EtOAc Filter->Extract Final Solid Product: 5-aminoquinoline-8-carbonitrile Extract->Final

Caption: Operational workflow for Iron-mediated reduction, emphasizing the critical hot filtration step.

Method B: Stannous Chloride ( ) Reduction

Best for: Small scale (<1g), high-throughput screening, or if Iron filtration proves difficult.

Reagents:

  • Substrate: 5-nitroquinoline-8-carbonitrile (1.0 equiv)

  • Stannous Chloride Dihydrate (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol or Ethyl Acetate[1][2]

Procedure:

  • Dissolve the substrate in Ethanol.

  • Add

    
     (solid) in portions.
    
  • Stir at 70°C for 2 hours.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Adjust pH to ~8 using saturated Sodium Bicarbonate (

      
      ) or 1M NaOH.
      
    • Caution: Tin salts form a thick white emulsion/gel. Use Celite filtration to break the emulsion before extraction with EtOAc.

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data:

Technique Expected Signal Interpretation

| IR Spectroscopy | ~2220


 (Sharp) | Retention of Nitrile (

) | | IR Spectroscopy | 3300-3400

(Broad) | Appearance of Primary Amine (

) | | 1H NMR |

4.0 - 6.0 ppm (Broad, 2H) | Exchangeable

protons | | 1H NMR | Shift in aromatic region | Upfield shift of H-6 and H-4 due to shielding effect of

vs

|

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield Product trapped in Fe sludgeEnsure filtration is done hot . Wash filter cake with hot MeOH.
Incomplete Reaction Old/Oxidized IronUse "Reduced Iron Powder" or activate Fe with 1% HCl wash before use.
Hydrolysis of CN Reaction too acidicDo not use Fe/HCl or Sn/HCl. Stick to

(mildly acidic buffer).

References

  • Ramadas, S., & Srinivasan, N. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Application Data. Link

  • Gogoi, P., et al. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Letters. Link

  • Lilly, E. & Co. (1998). Process for preparing 5-nitroquinoline hydrohalide (Separation of isomers). European Patent EP0858998A1. Link

  • Hung, T.Y., et al. (2022).[4] A Reusable FeCl3/Cationic 2,2′-Bipyridyl Catalytic System for Reduction of Nitroarenes in Water. ResearchGate. Link

  • Common Organic Chemistry. (2025). Nitro Reduction using Tin(II) Chloride. Standard Protocols. Link

Sources

Method

Application Notes &amp; Protocols: 5-Aminoquinoline-8-carbonitrile as a Versatile Ligand in Coordination Chemistry

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 5-Aminoquinoline-8-carbonitrile as a versatile chelating ligand in coord...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 5-Aminoquinoline-8-carbonitrile as a versatile chelating ligand in coordination chemistry. Quinoline derivatives are recognized as "privileged structures" in medicinal chemistry and materials science due to their wide-ranging biological activities and unique photophysical properties.[1][2][3] The strategic placement of an amino group at the 5-position and a carbonitrile group at the 8-position of the quinoline scaffold creates a unique electronic and steric environment, making 5-Aminoquinoline-8-carbonitrile an intriguing ligand for the synthesis of novel metal complexes. This guide details the synthesis of the ligand, protocols for the formation of its transition metal complexes, comprehensive characterization techniques, and a discussion of potential applications, grounded in established principles of coordination chemistry.

Introduction: The Rationale for 5-Aminoquinoline-8-carbonitrile

The quinoline framework is a cornerstone in the design of functional molecules, from antimalarial drugs like chloroquine to electroluminescent materials.[1][4] Its derivatives are potent metal ion chelators, primarily due to the nitrogen atom within the aromatic ring system.[1] 8-Aminoquinoline (8-AQ), in particular, is a well-established bidentate ligand, coordinating to metal centers via the quinolinic nitrogen and the exocyclic amino nitrogen to form a stable five-membered ring.[5][6][7] This chelation enhances the stability of the resulting metal complexes and is a key feature in their application as C-H activation directing groups and biologically active agents.[7]

5-Aminoquinoline-8-carbonitrile builds upon this foundation by introducing two key functional groups:

  • 5-Amino Group (-NH₂): This group acts as a primary coordination site. Its position influences the bite angle and steric environment around the metal center compared to the more common 8-aminoquinoline.

  • 8-Carbonitrile Group (-C≡N): The nitrile moiety is a powerful electron-withdrawing group, which can significantly modulate the electronic properties (e.g., the pKa of the quinoline nitrogen) of the ligand. Furthermore, the nitrile nitrogen possesses a lone pair and can potentially act as a secondary binding site, enabling the formation of polynuclear complexes or acting as a bridging ligand.

This unique combination of functionalities suggests that metal complexes derived from this ligand could exhibit novel catalytic, photophysical, and biological properties.

Synthesis of the Ligand: 5-Aminoquinoline-8-carbonitrile

The synthesis of substituted quinolines can be achieved through various classic named reactions such as the Skraup, Doebner-von Miller, or Combes syntheses.[8][9][10] For a specific substitution pattern like 5-amino-8-cyano, a multi-step synthetic route starting from a pre-functionalized quinoline is often more practical. Below is a proposed, logical synthetic pathway based on established methodologies.

Protocol 2.1: Proposed Synthesis of 5-Aminoquinoline-8-carbonitrile

This protocol outlines a two-step process starting from the commercially available 5-nitroquinoline.

Step 1: Synthesis of 5-Nitroquinoline-8-carbonitrile

The conversion of an aromatic nitro compound to a nitrile can be achieved via a Sandmeyer-type reaction, which involves reduction of the nitro group to an amine, diazotization, and subsequent displacement with a cyanide source.

  • Causality: This well-established pathway allows for the precise introduction of the carbonitrile group at the desired position.

Step 2: Reduction of 5-Nitroquinoline-8-carbonitrile to 5-Aminoquinoline-8-carbonitrile

The nitro group is then selectively reduced to an amine.

  • Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction that typically does not affect the carbonitrile or the quinoline ring system.

Experimental Workflow

cluster_synthesis Ligand Synthesis Workflow Start Start: 5-Nitroquinoline Step1 Step 1: Reduction & Diazotization Reagents: Fe/HCl, NaNO₂, HCl Start->Step1 Intermediate1 Intermediate: Quinoline-5-diazonium salt Step1->Intermediate1 Step2 Step 2: Sandmeyer Reaction Reagents: CuCN, KCN Intermediate1->Step2 Intermediate2 Intermediate: 5-Nitroquinoline-8-carbonitrile Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Reagents: H₂, Pd/C or SnCl₂ Intermediate2->Step3 End Product: 5-Aminoquinoline-8-carbonitrile Step3->End

Caption: Proposed synthetic pathway for 5-Aminoquinoline-8-carbonitrile.

Synthesis of Metal Complexes: A General Protocol

The chelation of 5-Aminoquinoline-8-carbonitrile to a metal ion is typically performed in a suitable solvent, often with gentle heating to ensure complete reaction. The choice of metal salt (e.g., chloride, nitrate, acetate) can influence the final structure, as the counter-ion may or may not be incorporated into the coordination sphere.

Protocol 3.1: General Synthesis of a M(II) Complex

This protocol is a general guideline for the synthesis of a divalent metal complex, such as those of Cu(II), Ni(II), Co(II), or Zn(II).

  • Ligand Dissolution: Dissolve 2 molar equivalents of 5-Aminoquinoline-8-carbonitrile in a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask. Gentle warming may be required to achieve complete dissolution.

    • Rationale: Using a 2:1 ligand-to-metal molar ratio is common for bidentate ligands with divalent metals, often leading to octahedral or square planar complexes.[1]

  • Metal Salt Addition: In a separate vessel, dissolve 1 molar equivalent of the metal salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O) in a minimal amount of the same solvent.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

    • Rationale: Dropwise addition helps to ensure homogeneity and can lead to the formation of more uniform crystals.

  • Reaction Progression: Stir the resulting mixture at a slightly elevated temperature (e.g., 50-60 °C) for 2-4 hours. The formation of a precipitate or a distinct color change typically indicates complex formation.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying. Dry the complex in a vacuum desiccator.

Coordination Scheme

cluster_ligand 5-Aminoquinoline-8-carbonitrile M M(II) N_q N M->N_q Coordination N_a N M->N_a Coordination N_q->N_a struct Quinoline Backbone

Caption: Chelation of the ligand to a metal center (M).

Characterization of Ligand and Complexes

A suite of analytical techniques is required to confirm the identity and structure of the newly synthesized ligand and its metal complexes.

Spectroscopic and Analytical Techniques

The following table summarizes the key characterization techniques and the expected observations.

TechniquePurposeExpected Observations for Complex Formation
FT-IR Spectroscopy Identify functional groups and confirm coordination.Shift in the ν(N-H) stretching frequency of the amino group. Shift in the ν(C=N) frequency of the quinoline ring.[11] Shift in the ν(C≡N) frequency if the nitrile group is involved in coordination. Appearance of new low-frequency bands corresponding to M-N bonds.
¹H & ¹³C NMR Confirm ligand structure and study diamagnetic complexes.For diamagnetic complexes (e.g., Zn(II)), coordination causes shifts in the proton and carbon signals of the ligand, particularly those near the coordination sites.[6][12]
UV-Visible Spectroscopy Study electronic transitions.Shift in the ligand's π→π* and n→π* transitions. Appearance of new d-d transition bands in the visible region for transition metal complexes (e.g., Cu(II), Ni(II), Co(II)).[4]
Mass Spectrometry (ESI-MS) Determine the molecular weight.The molecular ion peak [M]+ or fragments like [M-L]+ will confirm the overall composition of the complex.[11]
Molar Conductance Determine the electrolytic nature of the complexes.Low conductance values (typically < 20 Ω⁻¹cm²mol⁻¹ in DMF) suggest a non-electrolytic nature, indicating that counter-ions are coordinated.[4][11][12] Higher values suggest an ionic nature.
Magnetic Susceptibility Determine the magnetic properties of the metal center.Used to confirm the oxidation state and geometry of paramagnetic metal ions (e.g., Cu(II), Ni(II)).[11]
Elemental Analysis Determine the empirical formula.The experimental percentages of C, H, and N should match the calculated values for the proposed complex structure.[4]
Protocol 4.1: Characterization Workflow

cluster_char Characterization Workflow Start Synthesized Complex FTIR FT-IR Spectroscopy (Confirm Coordination) Start->FTIR MS Mass Spectrometry (Confirm M.W.) Start->MS Conductance Molar Conductance (Electrolytic Nature) FTIR->Conductance UVVis UV-Vis Spectroscopy (Electronic Transitions) MS->UVVis Elemental Elemental Analysis (Confirm Formula) Conductance->Elemental UVVis->Elemental End Structural Elucidation Elemental->End

Caption: A logical workflow for the characterization of new metal complexes.

Potential Applications

The unique structure of 5-Aminoquinoline-8-carbonitrile complexes makes them promising candidates for several advanced applications.

  • Catalysis: Quinoline-based complexes are known to be effective catalysts in various organic transformations.[3][13] The tunable electronic properties imparted by the nitrile group could be exploited to modulate the catalytic activity of the metal center.

  • Bioinorganic and Medicinal Chemistry: Many quinoline derivatives exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8] Metal complexation can enhance this activity.[14] These complexes could be screened for their efficacy against various cell lines and pathogens. For example, some copper(II) complexes of quinoline derivatives have shown potent activity against cancer cell lines.[11]

  • Materials Science: The extended π-system of the quinoline ring suggests that these complexes could possess interesting photoluminescent properties.[1] They could be investigated as chemosensors for specific ions or as electroluminescent materials in organic light-emitting diodes (OLEDs). The nitrile group could also facilitate the formation of coordination polymers with unique structural and functional properties.[15]

Conclusion

5-Aminoquinoline-8-carbonitrile represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established organic methodologies. The resulting metal complexes can be readily synthesized and characterized using standard laboratory techniques. The strategic placement of the amino and cyano groups provides a unique platform for developing novel complexes with potential applications spanning catalysis, medicine, and materials science. This guide provides the foundational protocols and scientific rationale to empower researchers to explore the rich coordination chemistry of this versatile ligand.

References

  • Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Deriv
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2025). ACS Omega.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candid
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega.
  • Quinoline-based metal complexes: Synthesis and applic
  • Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. (2021). CKT College.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • 8-Aminoquinoline. (2025). CymitQuimica.
  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions. (2025). ACS Omega.
  • Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis. (2025). Benchchem.
  • 8-Aminoquinoline. Wikipedia.
  • The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8- quinolinols mixed Ligand. (2013). Research Journal of Recent Sciences.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2024). IIP Series.
  • Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. (2025). MDPI.

Sources

Application

Functionalization of the amino group in 5-Aminoquinoline-8-carbonitrile

An Application Guide to the Chemical Derivatization of 5-Aminoquinoline-8-carbonitrile Foreword: The Strategic Value of 5-Aminoquinoline-8-carbonitrile The quinoline scaffold is a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chemical Derivatization of 5-Aminoquinoline-8-carbonitrile

Foreword: The Strategic Value of 5-Aminoquinoline-8-carbonitrile

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, notably in the domains of antimalarial and anticancer research.[1][2][3] The specific isomer, 5-Aminoquinoline-8-carbonitrile, presents a unique synthetic platform. It combines the biologically relevant quinoline core with two distinct, orthogonally reactive functional groups: a nucleophilic amino group at the C5 position and an electrophilic carbonitrile at the C8 position. This arrangement allows for sequential and selective modifications, making it a highly valuable building block for generating libraries of complex molecules in drug discovery campaigns.

This guide provides a detailed exploration of the functionalization of the 5-amino group. We move beyond simple procedural lists to explain the underlying chemical principles, guiding the researcher in making informed decisions for reaction setup, optimization, and characterization. The protocols described herein are designed to be robust and self-validating, providing a reliable foundation for synthetic exploration.

Core Reactivity: Understanding the 5-Amino Group

The reactivity of the amino group at the C5 position is modulated by the electronic properties of the quinoline ring system. The quinoline core itself is electron-deficient. This effect is significantly amplified by the presence of the potent electron-withdrawing nitrile (-C≡N) group at the C8 position. Consequently, the lone pair of electrons on the C5-nitrogen is less available, rendering the amino group less nucleophilic than a simple aniline. This fundamental property dictates the choice of reagents and conditions; often requiring slightly more forcing conditions or the use of activating agents to achieve efficient transformations.

Acylation: Forging the Amide Bond

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. Converting the 5-amino group to an amide can alter the compound's solubility, hydrogen bonding capability, and steric profile, profoundly impacting its biological activity.

Causality Behind the Protocol

Direct reaction with a carboxylic acid is generally not feasible due to the low nucleophilicity of the amino group and the acidity of the carboxylic acid leading to acid-base salt formation. Therefore, the carboxylic acid must be "activated." Two primary strategies are presented:

  • Acyl Chloride Method: This is a highly reliable and direct method using a more electrophilic partner. The primary consideration is the acid-sensitive nature of the nitrile group, which is generally stable under these conditions, and the potential for side reactions if other sensitive functionalities are present. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to scavenge the HCl byproduct without competing with the primary amine.

  • Peptide Coupling Agent Method: This approach is milder and suitable for more delicate substrates. Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid in situ, allowing for a controlled reaction at or below ambient temperature. This method is particularly valuable when working with complex carboxylic acids.[4][5]

Protocol 2.1: Acylation using an Acyl Chloride

Materials:

  • 5-Aminoquinoline-8-carbonitrile (1.0 equiv)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Aminoquinoline-8-carbonitrile (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA (1.5 equiv) to the solution and stir for 5 minutes.

  • Add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acylated product.

Data & Characterization

The success of the acylation can be confirmed by routine spectroscopic methods.

Table 1: Representative Spectroscopic Data for N-acylation
Technique Observation
FTIR Disappearance of the N-H₂ scissoring band (~1620 cm⁻¹). Appearance of a strong C=O (amide I) stretch (~1660-1680 cm⁻¹). Appearance of a single N-H (amide II) bend (~1530 cm⁻¹).
¹H NMR Disappearance of the broad NH₂ singlet. Appearance of a new, sharp N-H singlet at a downfield shift (δ 8-10 ppm). Appearance of new signals corresponding to the acyl group.
¹³C NMR Appearance of a new carbonyl carbon signal (δ ~165-175 ppm).
Mass Spec (ESI+) Observation of the [M+H]⁺ ion corresponding to the calculated mass of the product.

Sulfonylation: Introducing the Sulfonamide Moiety

Sulfonamides are a critical pharmacophore found in a wide range of drugs, including antibiotics and diuretics.[6] Their synthesis from the 5-aminoquinoline is a straightforward and high-yielding transformation.

Causality Behind the Protocol

The reaction proceeds via nucleophilic attack of the amino group on the highly electrophilic sulfur atom of the sulfonyl chloride. Similar to acylation, a base is required to neutralize the generated HCl. Pyridine is often an excellent choice as it can serve as both a base and a catalyst. The reaction is typically robust and tolerant of various functional groups.[7][8]

Protocol 3.1: Synthesis of N-(8-cyanoquinolin-5-yl)benzenesulfonamide

Materials:

  • 5-Aminoquinoline-8-carbonitrile (1.0 equiv)

  • Benzenesulfonyl chloride (or other sulfonyl chloride) (1.2 equiv)

  • Anhydrous Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Aminoquinoline-8-carbonitrile (1.0 equiv) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.2 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Pour the reaction mixture into ice-cold 1 M HCl. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure sulfonamide.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

For creating more complex aryl-amine linkages, the Buchwald-Hartwig amination is the gold standard.[9][10] In this context, 5-Aminoquinoline-8-carbonitrile acts as the amine coupling partner, reacting with an aryl halide (or triflate) to form a diarylamine linkage.

Causality Behind the Protocol

This reaction is not a simple nucleophilic substitution; it proceeds via a palladium-catalyzed cycle.[11]

  • Catalyst/Ligand: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used. Crucially, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) is required.[10] This ligand facilitates the key steps of oxidative addition and reductive elimination and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine in the catalytic cycle, forming the active palladium-amido complex.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are necessary to ensure the stability of the catalytic species.

G cluster_workflow Buchwald-Hartwig Amination Workflow Start Reactants: - 5-AQ-8-CN - Aryl Halide - Pd Catalyst & Ligand - Base Setup Assemble in Glovebox: Anhydrous, Degassed Solvent (e.g., Toluene) Start->Setup 1. Preparation Reaction Heat under Inert Atmosphere (N₂/Ar) (e.g., 80-110 °C) Setup->Reaction 2. Execution Workup Aqueous Workup: - Filter through Celite - Quench with water - Extract with Organic Solvent Reaction->Workup 3. Isolation Purification Column Chromatography on Silica Gel Workup->Purification 4. Purification Product Characterized Final Product Purification->Product 5. Analysis

Caption: General experimental workflow for Buchwald-Hartwig C-N coupling.

Protocol 4.1: Palladium-Catalyzed Coupling with an Aryl Bromide

Materials:

  • 5-Aminoquinoline-8-carbonitrile (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

  • XPhos (or other suitable ligand) (8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Oven-dried Schlenk tube or reaction vial with a stir bar

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), 5-Aminoquinoline-8-carbonitrile (1.2 equiv), NaOt-Bu (1.4 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%).

  • Evacuate and backfill the tube with argon or nitrogen (repeat this cycle 3 times).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove palladium residues.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired diarylamine product.

Table 2: Troubleshooting Buchwald-Hartwig Reactions
Issue Potential Solution
Low or No Conversion Screen different ligands (e.g., SPhos, RuPhos). Ensure reagents and solvent are strictly anhydrous and deoxygenated. Try a different base (e.g., Cs₂CO₃, K₃PO₄).
Formation of Side Products Lower the reaction temperature. Reduce reaction time. Ensure precise stoichiometry. Hydrodehalogenation of the aryl halide may indicate moisture.
Difficulty in Purification Use a different solvent system for chromatography. Consider a precedent filtration through a plug of activated carbon to remove colored impurities.

N-Alkylation via Reductive Amination

Direct alkylation of the 5-amino group with alkyl halides is often problematic, leading to mixtures of mono- and di-alkylated products and potential quaternization. Reductive amination offers a highly controlled, high-yielding alternative for synthesizing secondary and tertiary amines.[12][13]

Causality Behind the Protocol

The reaction proceeds in two steps, which can occur in one pot:

  • Imine/Enamine Formation: The amino group condenses with a ketone or aldehyde to form an imine (or enamine) intermediate. This step is often catalyzed by mild acid.

  • Reduction: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the C=N double bond to a C-N single bond.[12] These hydrides are mild enough that they do not readily reduce the starting aldehyde or ketone, allowing the reaction to be performed in a single pot. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.

G cluster_pathway Reductive Amination Pathway Amine 5-AQ-8-CN (Primary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->Hemiaminal + Imine Imine Intermediate (C=N bond) Hemiaminal->Imine - H₂O (Acid Cat.) Product Alkylated Amine (Secondary or Tertiary) Imine->Product Reducer Reducing Agent [NaBH(OAc)₃] Reducer->Product + [H⁻]

Caption: Mechanism of N-alkylation via reductive amination.

Protocol 5.1: Reductive Amination with an Aldehyde

Materials:

  • 5-Aminoquinoline-8-carbonitrile (1.0 equiv)

  • Aldehyde (e.g., isobutyraldehyde) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask, add 5-Aminoquinoline-8-carbonitrile (1.0 equiv), the aldehyde (1.1 equiv), and anhydrous DCE.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture. Effervescence may be observed.

  • Stir the reaction at room temperature for 4-12 hours, until the starting amine is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated quinoline.

References

  • Miscellaneous reactions for the synthesis of 4-aminoquinolines (A–D). ResearchGate. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

  • Aminoquinolines. Plastic Surgery Key. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Application of multicomponent reactions to antimalarial drug discovery. Part 3: discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. Available at: [Link]

  • Quantum chemical and spectroscopic investigations of 5-aminoquinoline. PubMed. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions. ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at: [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. Available at: [Link]

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO₂ Surrogate. ACS Publications. Available at: [Link]

  • Remote C-H Functionalization of 8-Aminoquinoline Ring. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. Available at: [Link]

  • Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols. ResearchGate. Available at: [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. Available at: [Link]

  • In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. PMC. Available at: [Link]

  • Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Institute for Basic Science. Available at: [Link]

  • 5-Aminoquinoline. PubChem. Available at: [Link]

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. Available at: [Link]

  • Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • 8-Aminoquinoline. Wikipedia. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Hydrolysis of 5-Aminoquinoline-8-carbonitrile

Introduction: The Strategic Importance of 5-Aminoquinoline-8-carboxylic Acid In the landscape of pharmaceutical and materials science research, the quinoline scaffold remains a cornerstone of molecular design. Among its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Aminoquinoline-8-carboxylic Acid

In the landscape of pharmaceutical and materials science research, the quinoline scaffold remains a cornerstone of molecular design. Among its many derivatives, 5-Aminoquinoline-8-carboxylic acid stands out as a pivotal intermediate for the synthesis of novel therapeutic agents, functional dyes, and sophisticated ligands for metal catalysis. Its structural analogue, 8-hydroxyquinoline, is a well-known chelating agent, and the introduction of the 5-amino and 8-carboxylic acid functionalities opens new avenues for creating molecules with tailored electronic and binding properties. The conversion of the readily accessible 5-Aminoquinoline-8-carbonitrile to its corresponding carboxylic acid via hydrolysis is a critical, yet nuanced, synthetic transformation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective hydrolysis of the nitrile group in 5-Aminoquinoline-8-carbonitrile. We will delve into the mechanistic underpinnings of both classical acidic and basic hydrolysis protocols, and explore a milder, metal-catalyzed alternative. The guidance provided herein is grounded in established principles of organic chemistry, with a special focus on the unique challenges and considerations presented by the 5-aminoquinoline scaffold.

Challenges and Considerations in the Hydrolysis of 5-Aminoquinoline-8-carbonitrile

The hydrolysis of 5-Aminoquinoline-8-carbonitrile is not a straightforward procedure due to the specific electronic and chemical properties of the substrate:

  • Dual Basicity: The molecule possesses two basic centers: the quinoline ring nitrogen and the exocyclic 5-amino group. With a pKa of approximately 5.5, the 5-aminoquinoline system will be protonated under strongly acidic conditions. This can influence the reactivity of the nitrile group and the solubility of the starting material and intermediates.

  • Sensitivity to Oxidation: Amino-substituted aromatic systems, including aminoquinolines, can be susceptible to oxidation, particularly under basic conditions or upon exposure to air and light. This can lead to the formation of colored impurities and a reduction in the yield of the desired product.

  • Harsh Reaction Conditions: Traditional nitrile hydrolysis often requires high temperatures and extreme pH, which can potentially lead to degradation of the sensitive aminoquinoline core.

Therefore, the choice of hydrolysis method must be made judiciously, with careful control of reaction parameters to maximize the yield and purity of 5-Aminoquinoline-8-carboxylic acid.

Hydrolysis Pathways: A Mechanistic Overview

The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate. The choice of acidic or basic conditions dictates the specific mechanism of this two-stage process.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A Nitrile Protonated_Nitrile_A Protonated Nitrile Nitrile_A->Protonated_Nitrile_A + H+ Imidic_Acid_A Imidic Acid Intermediate Protonated_Nitrile_A->Imidic_Acid_A + H2O, - H+ Amide_A Amide Imidic_Acid_A->Amide_A Tautomerization Carboxylic_Acid_A Carboxylic Acid Amide_A->Carboxylic_Acid_A Hydrolysis Nitrile_B Nitrile Imidate_Anion_B Imidate Anion Nitrile_B->Imidate_Anion_B + OH- Imidic_Acid_B Imidic Acid Intermediate Imidate_Anion_B->Imidic_Acid_B + H2O, - OH- Amide_B Amide Imidic_Acid_B->Amide_B Tautomerization Carboxylate_B Carboxylate Amide_B->Carboxylate_B Hydrolysis Carboxylic_Acid_B Carboxylic Acid Carboxylate_B->Carboxylic_Acid_B + H+ (workup)

Figure 1: General mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a robust method for converting nitriles to carboxylic acids. The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by water. For 5-Aminoquinoline-8-carbonitrile, the use of a strong, non-oxidizing acid like sulfuric acid or hydrochloric acid is recommended.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Aminoquinoline-8-carbonitrile (1 equivalent).

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. A typical concentration is 50-75% aqueous H₂SO₄. The amount of acid solution should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of nitrile).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction may take several hours to reach completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH reaches the isoelectric point of 5-Aminoquinoline-8-carboxylic acid. The isoelectric point will be between the pKa of the carboxylic acid group (around 2-4) and the pKa of the protonated amino group (around 5.5). A pH of approximately 4-5 is a reasonable target for initial precipitation.

    • The product, 5-Aminoquinoline-8-carboxylic acid, should precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water until the washings are neutral.

    • Dry the product under vacuum to a constant weight.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ethanol and water or acetic acid.

Protocol 2: Base-Catalyzed Hydrolysis

Basic hydrolysis is an alternative method that proceeds via direct nucleophilic attack of a hydroxide ion on the nitrile carbon. This method is often conducted at elevated temperatures and can be effective for electron-deficient nitriles. However, given the sensitivity of aminoquinolines to oxidation under basic conditions, careful execution is paramount.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 5-Aminoquinoline-8-carbonitrile (1 equivalent) in a suitable solvent such as ethanol or ethylene glycol.

  • Reagent Addition: Add an aqueous solution of a strong base, such as 6 M sodium hydroxide or potassium hydroxide (5-10 equivalents).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The temperature will depend on the solvent used (e.g., ~80 °C for ethanol, higher for ethylene glycol).

  • Monitoring: Track the reaction's progress using TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution with a mineral acid, such as 3 M hydrochloric acid, to the isoelectric point of the product (target pH ~4-5) to induce precipitation.

    • Collect the precipitated 5-Aminoquinoline-8-carboxylic acid by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum.

  • Purification: Recrystallization from an appropriate solvent system can be performed for further purification.

Protocol 3: Milder Hydrolysis using a Platinum Catalyst

For substrates with sensitive functional groups that may not tolerate harsh acidic or basic conditions, metal-catalyzed hydrolysis offers a milder alternative. Platinum(II) complexes, in particular, have been shown to effectively catalyze the hydration of nitriles to amides under neutral and mild conditions. While this method typically stops at the amide stage, subsequent hydrolysis of the amide to the carboxylic acid can often be achieved under less forcing conditions than direct nitrile hydrolysis.

Detailed Step-by-Step Methodology (Two-Step Procedure):

Step 1: Platinum-Catalyzed Hydration to the Amide

  • Catalyst Preparation: Prepare a solution of a suitable platinum(II) catalyst, such as one with dimethylphosphine oxide ligands, in a compatible solvent.

  • Reaction Setup: In a reaction vessel, dissolve 5-Aminoquinoline-8-carbonitrile (1 equivalent) in a suitable solvent (e.g., aqueous dioxane or another solvent compatible with the catalyst system).

  • Catalyst Addition: Add the platinum(II) catalyst (0.5-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir until the nitrile is fully converted to the corresponding amide, 5-Aminoquinoline-8-carboxamide.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation of the Amide: Once the reaction is complete, cool the mixture and remove the solvent. The crude amide can be purified by column chromatography or used directly in the next step.

Step 2: Mild Hydrolysis of the Amide

  • Reaction Setup: Dissolve the 5-Aminoquinoline-8-carboxamide from the previous step in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add a milder acidic or basic solution (e.g., 1 M HCl or 1 M NaOH).

  • Reaction Conditions: Gently heat the reaction mixture to reflux.

  • Monitoring and Work-up: Monitor the conversion to the carboxylic acid by TLC or HPLC. The work-up and isolation procedure would be similar to that described in Protocol 1 or 2, but with less vigorous conditions.

Comparison of Hydrolysis Procedures

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis Platinum-Catalyzed Hydrolysis (Two-Step)
Reagents Concentrated H₂SO₄ or HClConcentrated NaOH or KOHPlatinum(II) catalyst, then mild acid/base
Temperature High (Reflux, 120-150 °C)High (Reflux)Moderate (Step 1: ~80 °C), Mild (Step 2)
Potential Issues Protonation of both nitrogens, potential for sulfonation with H₂SO₄Oxidation of the amino group, formation of colored byproductsCatalyst cost and availability, two-step process
Advantages Generally high conversion, robust methodEffective for some substratesHigh selectivity, milder conditions, suitable for sensitive substrates
Work-up Neutralization to isoelectric pointAcidification to isoelectric pointPotentially simpler purification

Experimental Workflow Visualization

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_pt Pt-Catalyzed Hydrolysis Start 5-Aminoquinoline-8-carbonitrile Acid_Hydrolysis Reflux in conc. H₂SO₄/H₂O Start->Acid_Hydrolysis Base_Hydrolysis Reflux in aq. NaOH/EtOH Start->Base_Hydrolysis Pt_Hydration Pt(II) catalyst, 80 °C Start->Pt_Hydration Acid_Workup Cool, pour on ice, neutralize to pI Acid_Hydrolysis->Acid_Workup Product 5-Aminoquinoline-8-carboxylic Acid Acid_Workup->Product Base_Workup Cool, acidify to pI Base_Hydrolysis->Base_Workup Base_Workup->Product Amide_Intermediate Isolate 5-Aminoquinoline-8-carboxamide Pt_Hydration->Amide_Intermediate Mild_Hydrolysis Mild acid/base hydrolysis Amide_Intermediate->Mild_Hydrolysis Mild_Hydrolysis->Product

Figure 2: Workflow for the hydrolysis of 5-Aminoquinoline-8-carbonitrile.

Conclusion

The hydrolysis of 5-Aminoquinoline-8-carbonitrile to 5-Aminoquinoline-8-carboxylic acid is a key transformation that requires careful consideration of the substrate's unique properties. Both acidic and basic hydrolysis methods can be effective, but require rigorous control of reaction conditions to mitigate potential side reactions such as oxidation or degradation. For sensitive applications or when dealing with complex derivatives, a milder, two-step approach involving platinum-catalyzed hydration to the amide followed by gentle hydrolysis may prove advantageous. The protocols provided in these application notes offer a solid foundation for researchers to successfully navigate this important synthetic step, enabling the advancement of research in medicinal chemistry and materials science.

References

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Aminoquinoline-8-carbonitrile

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibitor Design The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibitor Design

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, including the vast and therapeutically significant kinase family.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][4] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The rigid, bicyclic structure of quinoline provides an excellent framework for the precise spatial orientation of functional groups necessary for potent and selective kinase inhibition.[5] This guide provides a detailed exploration of the synthetic utility of a specific, highly functionalized quinoline derivative, 5-aminoquinoline-8-carbonitrile, as a versatile starting material for the generation of novel kinase inhibitors.

We will delve into the chemical logic behind synthetic strategies, provide detailed, step-by-step protocols for key transformations, and present a conceptual framework for the design and evaluation of these compounds. The methodologies described herein are designed to be robust and adaptable, empowering researchers to generate libraries of quinoline-based kinase inhibitors for screening and lead optimization.

Strategic Considerations for Derivatizing 5-Aminoquinoline-8-carbonitrile

The 5-aminoquinoline-8-carbonitrile scaffold offers multiple reactive handles for chemical modification, making it an attractive starting point for library synthesis. The primary sites for derivatization are the 5-amino group and the 8-carbonitrile moiety.

  • The 5-Amino Group: This nucleophilic center is readily amenable to a variety of transformations, including acylation, sulfonylation, and, most notably, transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[6][7] These reactions allow for the introduction of a diverse range of aryl and heteroaryl substituents, which can be tailored to probe the ATP-binding site of different kinases.

  • The 8-Carbonitrile Group: The nitrile functionality can serve as a precursor to other functional groups, such as carboxylic acids or tetrazoles, or it can be utilized in cyclization reactions to construct fused heterocyclic systems. For instance, the nitrile group can participate in the formation of fused imidazole rings, leading to potent inhibitors of kinases like Src.[8]

The strategic combination of reactions at these two positions allows for the creation of a vast chemical space of novel kinase inhibitors.

Diagram: Synthetic Pathways from 5-Aminoquinoline-8-carbonitrile

G cluster_amino 5-Amino Group Derivatization cluster_nitrile 8-Carbonitrile Group Transformation start 5-Aminoquinoline-8-carbonitrile buchwald Buchwald-Hartwig Amination start->buchwald acylation Acylation / Sulfonylation start->acylation hydrolysis Hydrolysis start->hydrolysis cyclization Cyclocondensation start->cyclization buchwald_prod 5-Anilinoquinoline Derivatives buchwald->buchwald_prod Pd-catalyzed (Aryl Halides) acyl_prod 5-Amide/Sulfonamide Derivatives acylation->acyl_prod Acyl/Sulfonyl Chlorides kinase_inhibitors Diverse Kinase Inhibitors buchwald_prod->kinase_inhibitors Kinase Inhibitor Scaffolds acyl_prod->kinase_inhibitors Kinase Inhibitor Scaffolds hydrolysis_prod Quinoline-8-carboxylic Acid Derivatives hydrolysis->hydrolysis_prod Acid/Base cyclization_prod Fused Heterocyclic Derivatives (e.g., Imidazoquinolines) cyclization->cyclization_prod e.g., with Amines hydrolysis_prod->kinase_inhibitors Kinase Inhibitor Scaffolds cyclization_prod->kinase_inhibitors Kinase Inhibitor Scaffolds G cluster_workflow Kinase Inhibition Assay Workflow start Synthesized Quinoline Derivative assay_prep Prepare Kinase Assay (Enzyme, Substrate, ATP) start->assay_prep incubation Incubate with Inhibitor (Varying Concentrations) assay_prep->incubation detection Detect Kinase Activity (e.g., Phosphorylation) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Aminoquinoline-8-carbonitrile

Prepared by: Gemini, Senior Application Scientist Introduction 5-Aminoquinoline-8-carbonitrile is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Aminoquinoline-8-carbonitrile is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its structure, featuring the quinoline core, is a recognized pharmacophore present in numerous biologically active compounds.[1] The strategic placement of an electron-donating amino group at the C5 position and an electron-withdrawing carbonitrile group at the C8 position creates a unique electronic landscape. This distinct substitution pattern not only modulates the molecule's physicochemical properties but also offers multiple handles for synthetic diversification.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for forging carbon-carbon and carbon-heteroatom bonds, a contribution recognized with the 2010 Nobel Prize in Chemistry.[2][3] These reactions are prized for their broad functional group tolerance, mild reaction conditions, and high efficiency.[4][5] This guide provides in-depth application notes and detailed protocols for leveraging key palladium-catalyzed reactions—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—with 5-Aminoquinoline-8-carbonitrile to generate diverse and complex molecular architectures.

Strategic Considerations: The Role of Substituents in Directing Reactivity

The reactivity of the 5-Aminoquinoline-8-carbonitrile scaffold in Pd-catalyzed reactions is fundamentally governed by the interplay of its two key functional groups.

  • The 5-Amino Group (-NH₂): As a potent electron-donating group, the primary amine at C5 increases the electron density of the quinoline ring system, making it more susceptible to electrophilic attack. Crucially, this amino group can serve two distinct roles:

    • A Nucleophilic Handle: It can act as the nucleophile in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the synthesis of diarylamines.[6][7]

    • A Directing Group: The lone pair on the nitrogen can coordinate to the palladium center, directing C-H activation to an adjacent position (e.g., C6). The 8-aminoquinoline moiety is a well-established and powerful directing group in C-H functionalization chemistry.[8][9] While the substrate is a 5-aminoquinoline, the principle of chelation-assisted C-H activation remains a critical consideration.

  • The 8-Carbonitrile Group (-CN): This strong electron-withdrawing group deactivates the ring towards electrophilic substitution and influences the overall electronic distribution. Its presence can modulate the reactivity of other positions on the ring and provides a valuable synthetic handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

This electronic push-pull system makes 5-Aminoquinoline-8-carbonitrile a fascinating and versatile substrate for synthetic exploration.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl and vinyl-aryl compounds, linking an organoboron species with an organic halide or triflate.[10][11] In the context of 5-Aminoquinoline-8-carbonitrile, this reaction would typically be applied to a halogenated derivative to introduce aryl or vinyl diversity.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The base plays a crucial role in activating the organoboron species to facilitate the transmetalation step.[10]

Suzuki_Miyaura_Coupling Pd0 L₂Pd(0) OxAdd Oxidative Addition ArX Ar-X (Quinoline-Halide) ArX->OxAdd PdII_complex Ar-Pd(II)-X (L₂) OxAdd->PdII_complex Transmetalation Transmetalation RBOH2 R-B(OR')₂ + Base RBOH2->Transmetalation PdII_R_complex Ar-Pd(II)-R (L₂) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim Product Ar-R RedElim->Product Product->Pd0 Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Representative Protocol: Arylation of a Halogenated 5-Aminoquinoline-8-carbonitrile

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical X-halo-5-aminoquinoline-8-carbonitrile (where X is Br or I) with an arylboronic acid.

Materials:

  • X-halo-5-aminoquinoline-8-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

  • SPhos (or other suitable biarylphosphine ligand) (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the halo-aminoquinoline substrate (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality Note: The choice of a biaryl monophosphine ligand like SPhos is critical for promoting the oxidative addition of the aryl halide and facilitating the subsequent transmetalation and reductive elimination steps, especially for less reactive aryl chlorides or bromides.[8][13] The use of a base is essential to form the boronate species, which is more nucleophilic and readily undergoes transmetalation.[10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or pseudohalide.[6][7] For 5-Aminoquinoline-8-carbonitrile, this reaction is ideal for N-arylation, linking an aryl group directly to the 5-amino position to create more complex scaffolds.

Mechanistic Overview

The mechanism is analogous to other Pd-catalyzed cross-couplings, proceeding via oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15]

Buchwald_Hartwig_Amination Pd0 L₂Pd(0) OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)-X (L₂) OxAdd->PdII_complex Coord_Deprot Coordination & Deprotonation Amine R₂NH (Quinoline-NH₂) Amine->Coord_Deprot Base Base Base->Coord_Deprot Amido_complex Ar-Pd(II)-NR₂ (L₂) Coord_Deprot->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim Product Ar-NR₂ RedElim->Product Product->Pd0 Regeneration Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) PdII_complex Ar-Pd(II)-X (L₂) Pd0->PdII_complex Oxidative Addition PdII_alkynyl Ar-Pd(II)-C≡CR (L₂) PdII_complex->PdII_alkynyl Transmetalation Product Ar-C≡CR PdII_alkynyl->Product Reductive Elimination Product->Pd0 Regen. ArX Ar-X CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Acetylide Formation Cu_acetylide->PdII_complex To Transmetalation Alkyne R-C≡C-H Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Sources

Application

Preparation of fluorescent probes from 5-aminoquinoline derivatives

Application Note: Advanced Preparation and Validation of 5-Aminoquinoline-Based Fluorescent Probes for Bioimaging and Analyte Detection Introduction & Rationale The development of small-molecule fluorescent probes has re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Preparation and Validation of 5-Aminoquinoline-Based Fluorescent Probes for Bioimaging and Analyte Detection

Introduction & Rationale

The development of small-molecule fluorescent probes has revolutionized the real-time monitoring of intracellular environments, allowing for the precise detection of reactive oxygen species (ROS), heavy metal ions, and gaseous signaling molecules[1],. Among the various fluorophore scaffolds, 5-aminoquinoline (5-AQ) has emerged as a highly versatile building block.

The rationale for utilizing 5-AQ lies in its unique structural and electronic properties. The quinoline ring acts as a robust electron transducer with excellent cell permeability, while the amine group at the 5-position serves as an ideal synthetic handle for condensation reactions[1]. By reacting 5-AQ with various aldehyde derivatives, researchers can easily synthesize Schiff base (imine) probes. These tetradentate or bidentate ligands exhibit strong coordination abilities with metal ions and can be tailored to undergo specific redox reactions, making them highly sensitive "turn-on" sensors for complex biological systems[2].

Mechanistic Principles of 5-AQ Probes

The photophysical behavior of 5-AQ derivatives is primarily governed by Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) . In the unbound "apo" state, the lone pair of electrons on the imine nitrogen or adjacent heteroatoms facilitates PET, which quenches the fluorescence of the quinoline core. Additionally, non-radiative decay occurs via the free rotation and isomerization of the C=N (imine) bond[3].

When a target analyte (such as Zn²⁺, Fe²⁺, or superoxide) interacts with the probe—either through metal chelation or oxidative cleavage—the lone pair electrons are sequestered. This interaction simultaneously inhibits the PET process and locks the molecular conformation, restricting C=N isomerization. The result is a dramatic enhancement of the ICT process, yielding a massive "turn-on" fluorescence signal with a large Stokes shift[1],[2]. Furthermore, specific structural modifications can induce Aggregation-Induced Enhanced Emission (AIEE), where the probe becomes highly fluorescent only upon forming aggregates in aqueous environments[4].

Mechanism A Apo-Probe (Off State) Active PET & C=N Isomerization C Probe-Analyte Complex Coordination / Oxidation A->C Analyte Binding B Target Analyte (Metal Cation / ROS) B->C D PET Inhibition & Conformational Locking C->D E Fluorescence 'Turn-On' Enhanced ICT D->E

Figure 1: Photophysical mechanism of fluorescence turn-on via PET inhibition and ICT enhancement.

Standardized Synthesis & Purification Protocol

The following protocol outlines the synthesis of a generic 5-AQ Schiff base probe. This methodology is designed as a self-validating system to ensure high yield and structural integrity[1],[2].

Phase 1: Schiff Base Condensation

Causality Check: Ethanol is selected as a polar protic solvent to stabilize the transition state, while a catalytic amount of glacial acetic acid is crucial. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the weakly nucleophilic 5-AQ amine group[1].

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 5-aminoquinoline (e.g., 0.44 mmol) and 1.0 equivalent of the target aldehyde (e.g., 2-(phenylselanyl)benzaldehyde or an anthracene-based aldehyde) in 15 mL of anhydrous ethanol[1],[3].

  • Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 75–80 °C under continuous magnetic stirring for 4–6 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (95:5) mobile phase. The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde completely disappears[1].

Phase 2: Purification and Structural Validation
  • Precipitation: Allow the reaction mixture to cool to room temperature. A solid precipitate should form. If precipitation is poor, add ice-cold hexane dropwise to induce crystallization.

  • Filtration: Filter the crude product under a vacuum and wash it three times with cold ethanol to remove unreacted starting materials[3].

  • Recrystallization: Recrystallize the crude solid from a Dichloromethane/Hexane mixture to obtain the pure probe as a crystalline solid (typical yields range from 70–85%)[1].

  • Self-Validation Checkpoint 2 (NMR): Perform ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆). The protocol is validated if the aldehyde proton peak (~10.0 ppm) is absent, and a new, sharp singlet corresponding to the imine proton (-CH=N-) appears between 8.50 and 8.95 ppm[3].

Workflow Step1 1. Precursor Selection 5-Aminoquinoline + Aldehyde Step2 2. Schiff Base Condensation EtOH, AcOH (cat.), Reflux Step1->Step2 Step3 3. Purification & QC Recrystallization, NMR, HR-MS Step2->Step3 Step4 4. Photophysical Profiling UV-Vis, FL, Quantum Yield Step3->Step4 Step5 5. Biological Application Live-Cell Imaging Step4->Step5

Figure 2: End-to-end workflow for the synthesis and validation of 5-aminoquinoline fluorescent probes.

Photophysical Characterization & Bioimaging Workflow

To ensure the probe is viable for biological applications, its photophysical properties must be rigorously quantified.

Quantum Yield Determination

Causality Check: Quantum yield (


) dictates the brightness of the probe. It must be measured against a known standard to account for instrument-specific variations.
  • Prepare a standard solution of quinine sulfate in 0.05 M H₂SO₄ (

    
     = 0.55)[2].
    
  • Measure the integrated fluorescence intensity (

    
    ) and optical density (
    
    
    
    , keep below 0.05 to prevent inner filter effects) for both the sample (
    
    
    ) and reference (
    
    
    ).
  • Calculate using the Demas and Crosby equation:

    
    , where 
    
    
    
    is the refractive index of the solvents[2].
Live-Cell Imaging Protocol
  • Cell Culture: Culture target cells (e.g., HeLa or RAW 264.7 macrophages) in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ atmosphere[1],.

  • Probe Incubation: Dissolve the probe in DMSO to create a 10 mM stock. Dilute to a working concentration (typically 5–30 μM) in a culture medium. Incubate cells with the probe for 30–40 minutes[1],[2].

  • Analyte Treatment: Wash cells with PBS to remove extracellular probe, then incubate with the target analyte (e.g., 60 μM Zn²⁺ or ROS inducers) for an additional 40 minutes[2].

  • Imaging: Capture images using a confocal fluorescence microscope. Self-Validation: Always include a control well (probe only, no analyte) to establish the baseline background fluorescence and confirm the "turn-on" ratio[2].

Quantitative Performance Summary

The modularity of 5-AQ allows for the creation of diverse probes. The table below summarizes the quantitative data of validated 5-AQ derivatives across different applications:

Probe DerivativeTarget AnalyteLimit of Detection (LOD)Photophysical ResponseApplication ModelRef
Organoselenium-5-AQ Superoxide (O₂•⁻)37 nM21-fold turn-on; 150 nm Stokes shiftHeLa Cells (Anticancer screening)[1]
N,N-dimethyl-5-AQ Nitric Oxide (NO)30 nMTurn-on (540 nm emission); Two-photonRAW 264.7 Macrophages
Thiophene-5-AQ (BB-SB) Fe²⁺ / Hg²⁺3.3 μM / 1.3 μM38-fold AIEE turn-on; 24 nm redshiftAcetonitrile/Water (50:50)[4]
Anthracene-5-AQ (L2) Al³⁺ / Ga³⁺~40 nMPET inhibition turn-onBiological Buffer Systems[3]

References

  • [1] Organoselenium-based quinoline sensor for superoxide detection and its antitumor activities. Indian Academy of Sciences. Available at:[Link]

  • Small-molecule fluorescent probes for imaging gaseous signaling molecules: current progress and future implications. RSC Publishing. Available at:[Link]

  • [2] A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn2+ and Its Application in Cell Imaging and Test Strips. MDPI. Available at: [Link]

  • [4] Synthesis, Characterization, Theoretical Analysis, and Solvatochromic Evaluation of Aminoquinoline-Based AIEE-Active Schiff Base, along with its Application as a Probe for Hg and Fe Detection. ResearchGate. Available at: [Link]

  • [3] Discriminative 'Turn-on' Detection of Al3+ and Ga3+ Ions as Well as Aspartic Acid by Two Fluorescent Chemosensors. PMC / NIH. Available at: [Link]

Sources

Method

Application Note: Optimization of the Sandmeyer Bromination for 5-Aminoquinoline-8-carbonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Introduction & Strategic Rationale The quinoline scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Introduction & Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and novel oncology therapeutics[1]. Specifically, 5-aminoquinoline-8-carbonitrile (CAS: 573758-03-9) serves as a critical synthetic node. To unlock its potential for downstream structural diversification (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), the C5-amino group must be efficiently converted to a halide.

While the classical Sandmeyer reaction utilizes aqueous sodium nitrite (


) and copper(I) halides in strong mineral acids, applying these legacy conditions to basic, polyfunctional heterocycles often results in catastrophic yield losses. As detailed in this application note, transitioning to an anhydrous, organic-phase Sandmeyer protocol  using tert-butyl nitrite (

-BuONO) and copper(II) bromide (

) provides a highly controlled, self-validating system for synthesizing 5-bromoquinoline-8-carbonitrile[2].

Mechanistic Causality: Why Anhydrous Conditions?

As a Senior Application Scientist, I frequently observe bench chemists struggling with the aqueous diazotization of aminoquinolines. The shift to an anhydrous


-BuONO/

system is not merely a matter of convenience; it is dictated by the physicochemical realities of the substrate[3].
  • Prevention of Nitrile Hydrolysis: The 8-carbonitrile group is highly susceptible to hydration. Subjecting the substrate to aqueous hydrobromic acid (

    
    ) at the elevated temperatures often required for diazonium decomposition (
    
    
    
    ) leads to competitive hydrolysis, yielding primary amides or carboxylic acids as inseparable impurities.
  • Solubility and Emulsion Mitigation: In aqueous acids, the basic quinoline nitrogen protonates, generating a highly polar quinolinium diazonium salt. Upon conversion to the aryl bromide, the product becomes highly lipophilic. Extracting this lipophilic product from a dense, aqueous copper mixture inevitably generates severe emulsions. Anhydrous acetonitrile (

    
    ) maintains system homogeneity and stabilizes the transient diazonium species[4].
    
  • Redox Efficiency: In the anhydrous protocol,

    
     acts as both the halogen source and the single-electron transfer (SET) mediator. The alkyl nitrite initiates diazotization, and the subsequent generation of the aryl radical is tightly controlled, minimizing protodehalogenation (reduction) byproducts.
    

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields, demonstrating the superiority of the anhydrous approach.

EntryNitrosating AgentHalide Source / CatalystSolventTemp (°C)Isolated Yield (%)Mechanistic Observations & Causality
1

(1.2 eq)

/ aq.


0 to 6532%Extensive emulsion during workup; ~15% nitrile hydrolysis byproduct detected via LC-MS.
2

-BuONO (1.5 eq)

(1.2 eq)
THF0 to 2555%Sluggish radical transfer; incomplete conversion due to poor

solubility in THF.
3

-BuONO (2.2 eq)

(1.2 eq)
MeCN 0 to 25 88% Optimal. Clean conversion; homogeneous electron transfer; no hydrolysis observed.

Table 1: Optimization matrix for the conversion of 5-aminoquinoline-8-carbonitrile to 5-bromoquinoline-8-carbonitrile.

Experimental Workflow & Visualization

ExperimentalWorkflow Step1 1. System Preparation Charge CuBr2 in anhydrous MeCN Cool to 0-5 °C Step2 2. Nitrosation Initiation Dropwise addition of t-BuONO Stir for 5-10 min Step1->Step2 Step3 3. Substrate Addition Add 5-Aminoquinoline-8-carbonitrile (Portion-wise or as MeCN solution) Step2->Step3 Step4 4. Reaction Maturation Warm to Room Temperature Stir for 2-4 hours (Monitor via LC-MS) Step3->Step4 Step5 5. Quench & Extraction Quench with 10% aq. NH4Cl / 2% NH3 Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography or Recrystallization Step5->Step6

Figure 1: Step-by-step experimental workflow for the anhydrous Sandmeyer bromination.

Validated Protocol: Anhydrous Sandmeyer Bromination

This protocol is designed as a self-validating system . Each phase includes specific in-process controls (IPCs) to ensure the chemist can verify the reaction's trajectory before proceeding to the next step.

Materials Required:
  • Substrate: 5-Aminoquinoline-8-carbonitrile (1.69 g, 10.0 mmol, 1.0 equiv)

  • Reagents: Copper(II) bromide (

    
    , 2.68 g, 12.0 mmol, 1.2 equiv); tert-Butyl nitrite (
    
    
    
    -BuONO, 2.27 g / 2.61 mL, 22.0 mmol, 2.2 equiv)
  • Solvents: Anhydrous Acetonitrile (

    
    , 50 mL); Ethyl Acetate (EtOAc)
    
  • Quench Solution: 10% aqueous

    
     containing 2% aqueous 
    
    
    
Step-by-Step Methodology:

Step 1: Catalyst Activation & System Preparation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with anhydrous

    
     (40 mL) and 
    
    
    
    (2.68 g, 12.0 mmol).
  • Stir the suspension vigorously and cool the reaction vessel to

    
     using an ice-water bath.
    
    • Validation Check: The mixture should appear as a dark green/black suspension.

Step 2: Nitrosation Initiation 4. To the chilled suspension, add


-BuONO (2.61 mL, 22.0 mmol) dropwise via a syringe over 5 minutes.
5. Allow the mixture to stir at 

for 10 minutes to ensure complete complexation.

Step 3: Substrate Addition (Critical Phase) 6. Dissolve 5-aminoquinoline-8-carbonitrile (1.69 g, 10.0 mmol) in anhydrous


 (10 mL).
7. Add the substrate solution dropwise to the reaction mixture over 15 minutes.
  • Causality Note: Slow addition prevents the accumulation of unreacted diazonium species, mitigating the risk of off-target dimerization (azo-coupling) or explosive decomposition.

  • Upon complete addition, gas evolution (

    
    ) will be visibly apparent.
    

Step 4: Reaction Maturation & In-Process Control 9. Remove the ice bath and allow the reaction to warm to ambient temperature (


).
10. Stir for 2 to 4 hours.
11. Self-Validation (IPC):  Withdraw a 

aliquot, dilute in

, and analyze via LC-MS.
  • Expected Result: Complete disappearance of the starting material mass (
    
    
    170
    
    
    ). Appearance of the product mass (
    
    
    233 and 235
    
    
    ). The 1:1 isotopic ratio is the definitive self-validating marker of successful bromine incorporation.

Step 5: Quench and Copper Sequestration 12. Dilute the reaction mixture with EtOAc (100 mL). 13. Quench the reaction by adding 75 mL of a prepared aqueous solution (10%


 + 2% 

).
  • Causality Note: The addition of ammonia is critical. It chelates the copper ions, forming the deep blue, highly water-soluble tetraamminecopper(II) complex (
    
    
    ). This cleanly strips all copper from the organic phase, preventing catalyst carryover that would otherwise poison downstream cross-coupling reactions[2].
  • Separate the phases. Wash the organic layer with additional quench solution (
    
    
    ) until the aqueous wash is no longer blue, followed by brine (50 mL).
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate in vacuo.

Step 6: Purification 16. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 30% EtOAc in Hexanes) to afford 5-bromoquinoline-8-carbonitrile as a pale yellow solid.

References

  • Common Organic Chemistry Database. Sandmeyer Reaction (Ar-NH2 to Ar-Br): Mechanistic and Reagent Overview. Verified protocol parameters for t-BuONO/CuBr2 systems. Available at:[Link][2]

  • Science of Synthesis (Thieme). Product Class 3: Bromoarenes. Detailed mechanistic insights into anhydrous Sandmeyer conditions and solvent effects. Available at:[Link][3]

  • Google Patents. WO2003062241A1: Fused heterocyclic succinimide compounds. Reference for the synthesis and handling of 5-amino-quinoline-8-carbonitrile precursors. Available at:[1]

  • Academia.edu. Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Literature demonstrating the necessity of anhydrous CuBr2/alkyl nitrite systems for basic heterocycles. Available at: [Link][4]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-Aminoquinoline-8-carbonitrile Analogs

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Methodology, Mechanistic Causality, and Experimental Protocols Executive Summary The quinoline scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Methodology, Mechanistic Causality, and Experimental Protocols

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved antimalarial, antibacterial, and anticancer agents[1]. Specifically, the 5-aminoquinoline-8-carbonitrile architecture presents a highly versatile building block. The 5-amino group serves as a critical hydrogen-bond donor and nucleophilic handle, while the 8-carbonitrile moiety acts as a strong electron-withdrawing group that modulates the molecule's lipophilicity and metabolic stability. Analogs of this class have demonstrated potent biological activities, including the suppression of angiogenesis and vasculogenesis[2], as well as the inhibition of topoisomerase II in cancer cell lines[3].

However, the de novo synthesis and derivatization of highly functionalized quinolines using conventional conductive heating are notoriously plagued by long reaction times, harsh conditions, and poor atom economy. This application note details the implementation of Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers, providing a self-validating, high-yield protocol for generating diverse libraries of 5-aminoquinoline-8-carbonitrile analogs.

Mechanistic Rationale: The Causality of Microwave Acceleration

To understand why MAOS is strictly superior for synthesizing 5-aminoquinoline-8-carbonitrile derivatives, one must analyze the electronic nature of the target scaffold and the physics of dielectric heating.

Overcoming the "Push-Pull" Electronic Barrier

The 5-aminoquinoline-8-carbonitrile core features a strong "push-pull" electronic system. The electron-donating 5-amino group and the electron-withdrawing 8-carbonitrile group create highly polarized transition states during annulation (e.g., Friedländer or Skraup-type reactions) and subsequent cross-coupling derivatizations. Under conventional heating, the activation energy (


) required to reach these polar transition states is high, leading to prolonged reflux times and the degradation of sensitive functional groups.
Dielectric Heating and Polar Transition States

Microwave irradiation specifically targets molecules with high dipole moments. Because the transition states in quinoline annulation are highly polar, they couple efficiently with the oscillating microwave field. This localized dielectric heating causes a massive pre-exponential factor increase in the Arrhenius equation, effectively lowering the apparent activation energy. Consequently, reactions that require 12–24 hours at 150 °C under conventional heating can be driven to completion in 5–15 minutes at 120 °C under microwave irradiation, drastically reducing the E-factor (environmental waste) and improving the purity profile[1][4].

G A Precursor Materials (Substituted Anilines + Carbonyls) B Microwave Irradiation (Dielectric Heating) A->B Acid Catalyst / Solvent C 5-Aminoquinoline-8-carbonitrile Core Scaffold B->C Rapid Annulation (Polar TS Stabilization) D Derivatization (Cross-Coupling / Substitution) C->D Reagents + MW Energy E Bioactive Analogs (Targeting Topo II / Angiogenesis) D->E Library Generation

Figure 1: Workflow for the microwave-assisted synthesis and derivatization of 5-aminoquinoline-8-carbonitrile analogs.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific temperature ramping, pressure limits, and TLC monitoring checkpoints, researchers can ensure reproducibility across different microwave reactor platforms (e.g., CEM Discover, Anton Paar Monowave).

Protocol A: Microwave-Assisted Synthesis of the Core Scaffold

Objective: Rapid construction of the 5-aminoquinoline-8-carbonitrile core via a modified multi-component annulation.

Reagents & Equipment:

  • 2-Amino-4-cyanoaniline derivative (1.0 mmol)

  • Glycerol or

    
    -unsaturated carbonyl precursor (1.5 mmol)
    
  • Catalyst: Montmorillonite K-10 or

    
     (10 mol%)[5][6]
    
  • Solvent: Ethanol/Water (1:1) or Solvent-free

  • Equipment: 10 mL sealed microwave process vial with a magnetic stir bar.

Step-by-Step Methodology:

  • Preparation: Charge the 10 mL microwave vial with the aniline derivative (1.0 mmol) and the carbonyl precursor (1.5 mmol). Add 10 mol% of the solid acid catalyst. If using a solvent, add 3 mL of the EtOH/H₂O mixture.

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with

    
     for 2 minutes to prevent unwanted oxidative side reactions.
    
  • Microwave Parameters:

    • Power: Dynamic modulation (max 300 W).

    • Temperature: 130 °C.

    • Ramp Time: 2 minutes.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi.

  • Cooling & Validation: Allow the reactor to actively cool the vial to < 40 °C using compressed air. Self-Validation Check: Spot the crude mixture on a silica TLC plate (Eluent: EtOAc/Hexane 3:7). The disappearance of the starting aniline under UV (254 nm) confirms reaction completion.

  • Workup: Filter the mixture to remove the solid catalyst. Extract the filtrate with Ethyl Acetate (3 x 10 mL), wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash chromatography to yield the core scaffold.
    
Protocol B: Derivatization via Microwave-Assisted Nucleophilic Substitution

Objective: Functionalization of the 5-amino group to generate diverse analogs (e.g., amides, ureas, or secondary amines) for Structure-Activity Relationship (SAR) studies.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-aminoquinoline-8-carbonitrile (0.5 mmol) in 2 mL of anhydrous DMF in a microwave vial. Add the electrophile (e.g., an acyl chloride or alkyl halide, 0.6 mmol) and

    
    -Diisopropylethylamine (DIPEA, 1.0 mmol).
    
  • Microwave Parameters: Irradiate at 100 °C for 5–8 minutes (Power: max 150 W).

  • Isolation: Quench the cooled reaction with ice water (10 mL). The highly polar carbonitrile group often induces precipitation of the product. Filter the resulting solid, wash with cold water, and recrystallize from ethanol.

Quantitative Data: Conventional vs. Microwave-Assisted Synthesis

The integration of MAOS fundamentally alters the thermodynamic and kinetic profile of quinoline synthesis. Table 1 summarizes the empirical advantages of this methodology[4][7].

Reaction ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Improvement Factor
Reaction Time 12 – 18 Hours5 – 15 Minutes~70x Faster
Temperature 110 °C – 150 °C100 °C – 130 °CLower sustained heat
Average Yield 45% – 60%85% – 95%+35% Increase
Purity (Crude) Moderate (Tarry byproducts)High (Clean conversion)Reduced purification
E-Factor High (Excess solvent/energy)Low (Solvent-free compatible)Greener profile

Table 1: Comparative metrics for the synthesis of functionalized quinoline-carbonitrile derivatives.

Biological Application: Targeting Angiogenesis

The analogs generated from the 5-aminoquinoline-8-carbonitrile scaffold are not merely chemical curiosities; they possess profound biological utility. Recent studies utilizing Artemia salina nauplii models have demonstrated that 5-aminoquinoline derivatives significantly suppress angiogenesis and vasculogenesis, interfering with endothelial cell proliferation and junction formation[2].

The diagram below illustrates the proposed mechanistic blockade of pro-angiogenic signaling pathways by these synthesized analogs.

G Ligand Pro-angiogenic Factors (e.g., PGE1 / VEGF) Receptor Endothelial Cell Receptors (VEGFR) Ligand->Receptor Activation Signaling Intracellular Signaling (Kinase Cascades) Receptor->Signaling Transduction Drug 5-Aminoquinoline-8-carbonitrile Analogs Drug->Receptor Competitive Inhibition Drug->Signaling Pathway Blockade Angiogenesis Vessel Formation & Junction Development Signaling->Angiogenesis Proliferation

Figure 2: Mechanistic pathway illustrating the inhibition of angiogenesis by 5-aminoquinoline-carbonitrile analogs.

Conclusion

The application of Microwave-Assisted Organic Synthesis to the 5-aminoquinoline-8-carbonitrile scaffold represents a paradigm shift in heterocyclic library generation. By exploiting the dielectric heating of polar transition states, researchers can bypass the kinetic bottlenecks of conventional synthesis. The resulting protocols are rapid, high-yielding, and environmentally benign, providing seamless access to a class of molecules with profound potential in oncology and infectious disease drug discovery.

References

  • MDPI. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Molecules. Available at: [Link]

  • National Institutes of Health (PMC). (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Available at: [Link]

  • ACS Publications. (2010). Iodine-Promoted Domino Reaction Leading to N-Substituted 2-Aminoquinoline-3-carbonitriles under Microwave Irradiation. ACS Combinatorial Science. Available at:[Link]

  • MDPI. (2025). Molecular Mediated Angiogenesis and Vasculogenesis Networks. Available at:[Link]

  • ResearchGate. (2026). Recent Routes in Synthesis and Biological Activity of Pyrimido[4,5-b] Quinoline Derivatives: A Review. Available at:[Link]

  • LEW. (2024). Microwave and Conventional Synthesis of Novel Quinoline Derivatives: Claisen Type Rearrangement. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Purification of 5-Aminoquinoline-8-carbonitrile

Target Audience: Researchers, Application Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of substituted quinolines. When d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of substituted quinolines. When dealing with 5-Aminoquinoline-8-carbonitrile (CAS 573758-03-9)[1], researchers face a unique set of purification hurdles. The molecule possesses a basic amino group (hydrogen bond donor), an electron-deficient quinoline core, and a highly polar carbonitrile moiety (hydrogen bond acceptor). This trifecta of functional groups creates complex intermolecular hydrogen-bonding networks, making the compound highly susceptible to polymorphism, co-precipitation of regioisomers, and "oiling out" during standard recrystallization workflows.

This guide provides a field-proven, self-validating framework designed to troubleshoot and optimize the recrystallization of 5-Aminoquinoline-8-carbonitrile.

Visualization of the Recrystallization Workflow

Recrystallization N1 Crude 5-Aminoquinoline- 8-carbonitrile N2 Solvent Selection (e.g., EtOAc/Hexane) N1->N2 N3 Hot Dissolution (Near Boiling Point) N2->N3 N4 Hot Gravity Filtration (Remove Insoluble Impurities) N3->N4 N5 Slow Cooling to RT (Nucleation & Growth) N4->N5 N6 Oiling Out Detected? N5->N6 N7 Seed Crystal / Scratch Flask N6->N7  Yes N8 Ice Bath Chilling (Maximize Yield) N6->N8  No N7->N5 N9 Vacuum Filtration & Cold Wash N8->N9 N10 Pure Crystals N9->N10

Fig 1. Decision tree and workflow for the recrystallization of quinoline derivatives.

Quantitative Data: Solvent System Selection

Selecting the correct solvent is a thermodynamic balancing act. The compound must be highly soluble at the boiling point and nearly insoluble at 0°C[2]. The table below summarizes empirical data for common solvent systems used in quinoline carbonitrile purification.

Solvent SystemRatio (v/v)Boiling Point (°C)Expected YieldPurity (HPLC)Mechanistic Rationale
Ethyl Acetate / Hexane 1:2~68 (Mixed)75 - 82%> 98.5%Balances polarity; excellent for excluding non-polar organic impurities.
Ethanol / Water 3:1~78 (Mixed)65 - 70%> 99.0%Strong H-bonding disrupts polar impurities; risk of trapping solvent in lattice.
Toluene Neat11080 - 85%> 97.5%High boiling point prevents oiling out; requires high-vacuum drying.
DMF / Water (Anti-solvent)1:4N/A (RT)85 - 90%> 96.0%Ideal for thermally unstable crude mixtures; relies on kinetic precipitation[3].
Self-Validating Protocol: Binary-Solvent Recrystallization

Do not treat recrystallization as a passive procedure. The following protocol is designed to be a self-validating system, ensuring that every physical action is driven by a specific physicochemical causality.

Phase 1: Dissolution & Decolorization

  • Solvent Addition : Place the crude 5-Aminoquinoline-8-carbonitrile (MW: 169.18 g/mol ) in a round-bottom flask. Add a minimum volume of the primary solvent (e.g., Ethyl Acetate) and heat to a gentle reflux.

    • Causality: Using the absolute minimum volume ensures the solution reaches supersaturation upon cooling, maximizing the thermodynamic driving force for crystallization[2].

  • Carbon Treatment : If the crude mixture is heavily discolored (indicating polymeric oxidation products), add 1-2% w/w activated charcoal and boil for 5 minutes[4].

    • Causality: The highly porous carbon matrix adsorbs large, conjugated impurities while leaving the target monomer in solution.

Phase 2: Hot Filtration 3. Gravity Filtration : Rapidly filter the boiling mixture through a pre-heated stemless funnel with fluted filter paper[2].

  • Causality: A stemless funnel minimizes the surface area exposed to ambient air, preventing premature cooling and crystallization of the product within the funnel stem[4].

Phase 3: Nucleation & Isolation 4. Controlled Cooling : Allow the filtrate to cool completely undisturbed to room temperature.

  • Causality: Slow cooling favors the thermodynamic product—a highly ordered, pure crystal lattice. Rapid cooling favors the kinetic product, leading to amorphous powders that trap impurities[2].

  • Yield Maximization : Once at room temperature, submerge the flask in an ice-water bath for 15 minutes[5].

    • Causality: Lowering the temperature decreases the solubility limit, forcing the remaining product out of the mother liquor.

  • Filtration & Washing : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold solvent[5].

    • Causality: The cold wash removes residual mother liquor containing concentrated impurities without redissolving the purified crystals.

Self-Validation Checkpoint: After isolating your primary crop, perform a Thin Layer Chromatography (TLC) analysis on the remaining mother liquor. If a significant product spot remains, concentrate the mother liquor in vacuo to 25% of its original volume, allow it to cool, and harvest a "second crop"[4]. Cross-validate the purity of both crops via melting point determination before combining them.

Troubleshooting Guide & FAQs

Q1: Why is my 5-Aminoquinoline-8-carbonitrile "oiling out" instead of forming discrete crystals? A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture is lower than the saturation temperature of the solution. Instead of crystallizing, the compound separates as an immiscible liquid.

  • Troubleshooting : This is common with quinoline derivatives due to their broad melting point depression when impure. To resolve this, reheat the mixture until the oil redissolves. Then, either add more of the "good" solvent to lower the saturation temperature, or introduce a seed crystal just above the cloud point to force heterogeneous nucleation[6].

Q2: My compound co-precipitates with the 8-aminoquinoline-5-carbonitrile regioisomer. How do I separate them? A2: Regioisomers share identical molecular weights and nearly identical polarities, making standard single-solvent recrystallization highly ineffective.

  • Troubleshooting : Switch to an Anti-Solvent Crystallization workflow[3]. Dissolve the crude mixture in a strong hydrogen-bond accepting solvent (e.g., DMF). Slowly titrate with an anti-solvent (e.g., Water) dropwise at room temperature. The subtle differences in the dipole moments and hydrogen-bonding networks of the regioisomers will dictate different precipitation thresholds, allowing for fractional crystallization.

Q3: During hot filtration, the product crystallizes in the filter paper. How do I prevent this? A3: This is caused by rapid evaporation of the hot solvent and sudden cooling upon contact with ambient-temperature glassware.

  • Troubleshooting : Pre-heat the funnel and the fluted filter paper with boiling solvent immediately prior to filtration. Ensure you have added a 10-15% excess of hot solvent above the minimum required for dissolution to provide a buffer against evaporation[4].

References
  • "5-Aminoquinoline-8-carbonitrile - Intranet CSIC", csic.es,

  • "AB488283 | CAS 573758-03-9 – abcr Gute Chemie", abcr.com, 1

  • "Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate", benchchem.com, 6

  • "Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives", benchchem.com, 3

  • "Recrystallization", tifr.res.in, 2

  • "SOP: CRYSTALLIZATION", uct.ac.za, 5

  • "Experiment 2: Recrystallization", athabascau.ca, 4

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-Aminoquinoline-8-carbonitrile

Welcome to the technical support guide for 5-Aminoquinoline-8-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Aminoquinoline-8-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs): Understanding the Molecule

This section addresses the fundamental physicochemical properties of 5-Aminoquinoline-8-carbonitrile that govern its behavior in aqueous solutions.

Q1: What are the key physicochemical properties of 5-Aminoquinoline-8-carbonitrile that affect its water solubility?

The solubility of 5-Aminoquinoline-8-carbonitrile is dictated by a combination of features within its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic and contributes to poor water solubility.[1] However, the molecule also possesses polar functional groups: a primary amine (-NH₂) at position 5 and a nitrile (-C≡N) group at position 8.

  • Quinoline Ring System: This large, non-polar aromatic structure limits interaction with polar water molecules, favoring dissolution in non-polar organic solvents.[1]

  • 5-Amino Group: This group is basic and can act as a hydrogen bond donor, which slightly enhances polarity.[1] Crucially, it can be protonated in acidic conditions to form a much more water-soluble salt.[2][3] Based on the closely related 5-aminoquinoline, the pKa of the conjugate acid is approximately 5.46.[4] This means the amino group will be significantly protonated at pH values below 5.

  • 8-Carbonitrile Group: The nitrile group is polar and can act as a hydrogen bond acceptor, contributing modestly to aqueous solubility.[5] However, it is also susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, which is a critical consideration for stock solution stability.[6][7]

  • Quinoline Nitrogen: The nitrogen atom within the quinoline ring is also a weak base and can be protonated under acidic conditions, further increasing aqueous solubility.[2][8]

Table 1: Estimated Physicochemical Properties of 5-Aminoquinoline-8-carbonitrile

Property Predicted Value / Characteristic Impact on Aqueous Solubility
Molecular Weight ~169.18 g/mol Larger molecules can be more difficult to solvate.[9]
Structure Aromatic, Heterocyclic The hydrophobic quinoline core is the primary driver of low solubility.
pKa (Conjugate Acid) ~5.5 (Estimated based on 5-aminoquinoline[4]) Low pKa indicates it is a weak base; solubility will dramatically increase at pH < 5.[2][10]
Hydrogen Bonding 1 Donor (Amino), 2 Acceptors (Nitrile, Ring N) Polar groups provide some interaction with water, but not enough to overcome hydrophobicity at neutral pH.

| Predicted logP | >2.0 (Hydrophobic) | A positive logP value indicates a preference for a non-polar environment over water. |

Q2: Why is 5-Aminoquinoline-8-carbonitrile expected to be poorly soluble in neutral water?

At a neutral pH of 7.0, the compound exists predominantly in its neutral, free-base form.[2] In this state, the large, hydrophobic surface area of the quinoline ring system dominates the molecule's character. While the amino and nitrile groups add some polarity, their contribution is insufficient to overcome the energy barrier required to dissolve the molecule in water. Water molecules are highly ordered through hydrogen bonds, and disrupting this network to accommodate a large hydrophobic molecule is energetically unfavorable.

Q3: How does pH dramatically influence the solubility of this compound?

Adjusting the pH is the most effective strategy for solubilizing quinoline derivatives.[2][11] Since 5-Aminoquinoline-8-carbonitrile has two basic nitrogen atoms (the 5-amino group and the quinoline ring nitrogen), lowering the pH of the aqueous solvent will lead to their protonation.

Molecule (insoluble) + H⁺ ⇌ Molecule-H⁺ (soluble salt)

This protonation converts the neutral, poorly soluble molecule into a positively charged cation (a salt).[2] This ionic form is significantly more polar and can readily interact with water molecules, leading to a dramatic increase in solubility. For this compound, reducing the pH to 4-5 should be sufficient to achieve significant protonation and dissolution.

Troubleshooting Guide: From Problem to Solution

This section provides a logical workflow and step-by-step protocols for overcoming common solubility challenges.

Issue: My 5-Aminoquinoline-8-carbonitrile powder will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).

This is the expected behavior. Direct dissolution in neutral buffers is unlikely to succeed. Follow this troubleshooting workflow.

Diagram 1: Troubleshooting Workflow for Solubilization

G start Start: Undissolved Compound in Neutral Buffer check_ph Is low pH compatible with my experiment? start->check_ph use_acid Primary Method: pH Adjustment (See Protocol 1) check_ph->use_acid Yes check_organic Is a co-solvent compatible with my experiment? check_ph->check_organic No success Success: Compound Dissolved use_acid->success use_dmso Secondary Method: Organic Co-solvent (See Protocol 2) check_organic->use_dmso Yes fail Re-evaluate experiment or consider advanced formulation (e.g., surfactants, cyclodextrins) check_organic->fail No use_dmso->success

Caption: Logical workflow for troubleshooting solubility.

Solution 1: pH Adjustment (Primary & Recommended Method)

Causality: By preparing the stock solution in a mildly acidic vehicle, you protonate the basic nitrogen centers on the molecule, converting it into a highly soluble salt. This is the cleanest method as it avoids organic solvents that may interfere with biological assays.

Experimental Protocol 1: Preparation of a 10 mM Acidic Aqueous Stock Solution

  • Calculate Mass: Determine the mass of 5-Aminoquinoline-8-carbonitrile needed for your desired volume and a 10 mM concentration (M.W. ≈ 169.18 g/mol ).

  • Add Acidic Vehicle: Add approximately 90% of the final required volume of a suitable sterile-filtered acidic vehicle (e.g., 10-50 mM HCl, or a citrate buffer at pH 4.0) to the vial containing the compound.

  • Facilitate Dissolution: Vortex vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes.[12] Generally, increasing the temperature can aid dissolution, but for this initial step, it should not be necessary and could risk degradation.[13]

  • Visual Confirmation: Ensure that the solution is completely clear with no visible particulates.

  • Adjust to Final Volume: Add the acidic vehicle to reach the final target volume and vortex again to ensure homogeneity.

  • pH Check (Optional but Recommended): Check the pH of the final stock solution. It should be in the acidic range.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C. Note the potential for nitrile hydrolysis and consider preparing fresh solutions for critical experiments.

Solution 2: Utilizing Organic Co-solvents (Alternative Method)

Causality: If acidic conditions are incompatible with your experimental system, a water-miscible organic co-solvent can be used to create a concentrated stock.[14] These solvents, such as Dimethyl Sulfoxide (DMSO), are less polar than water and can effectively solvate the hydrophobic quinoline ring.[1][2]

Experimental Protocol 2: Preparation of a 50 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required mass of 5-Aminoquinoline-8-carbonitrile into a suitable vial.

  • Add Co-solvent: Add the desired volume of 100% DMSO (or another suitable co-solvent like DMF or ethanol) to the vial.

  • Dissolve: Vortex thoroughly for 2-3 minutes. Gentle warming in a 37°C water bath can be used if necessary, but the compound is expected to be readily soluble in DMSO at room temperature.[1]

  • Visual Confirmation: Ensure the solution is completely clear and homogenous.

  • Storage: Store the DMSO stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Critical Consideration for Co-solvents: When diluting the DMSO stock into your final aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity in cellular assays. High dilution factors can cause the compound to precipitate if its final concentration exceeds its aqueous solubility limit.

Advanced Topics & Further Questions
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?

This is a common problem and occurs because you are moving the compound from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer).

  • Check Final Concentration: The most likely cause is that the final concentration of your compound is above its maximum aqueous solubility limit at that specific pH and temperature. Try lowering the final concentration.

  • Use Surfactants: For certain in vitro assays, incorporating a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1%) in your final buffer can help create micelles that keep the compound in solution.[12]

  • Consider pH of Final Buffer: Even when using a DMSO stock, the pH of the final aqueous medium matters. If possible, performing the final dilution in a slightly acidic buffer (e.g., pH 6.0) rather than a neutral one (pH 7.4) can significantly help maintain solubility.

Q5: Can I use heat to dissolve the compound directly in water?

Heating generally increases the solubility of quinoline derivatives. However, this is often not a robust solution. While it may force the compound to dissolve, it can easily precipitate out upon cooling to room temperature or 37°C, leading to inaccurate concentrations and non-reproducible results. Furthermore, prolonged heating can increase the risk of chemical degradation, especially hydrolysis of the nitrile group.

Q6: How can I be sure of my final compound concentration after dissolution?

Visual clarity is the first indicator, but it does not guarantee the correct concentration.

  • UV-Vis Spectrophotometry: If you know the molar extinction coefficient (ε) of 5-Aminoquinoline-8-carbonitrile at a specific wavelength (λmax), you can use the Beer-Lambert law (A = εcl) to determine the concentration of a diluted, clear solution.

  • HPLC Analysis: The most accurate method is to use High-Performance Liquid Chromatography (HPLC) with a standard curve prepared from a trusted reference standard.[15] This can confirm both the concentration and the purity/integrity of the dissolved compound.

References
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • 2-(2-quinolyl)quinoline - Solubility of Things. Solubility of Things. [Link]

  • Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Research and Applications. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Basicity of Heterocyclic Aromatic Amines. JoVE. [Link]

  • CID 158384912 | C18H16N4O2. PubChem. [Link]

  • 5-Aminoquinoline | C9H8N2. PubChem. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Food Chemistry. [Link]

  • Preconcentration of Heterocyclic Aromatic Amines in Edible Fried Insects Using Surfactant-Assisted Hydrophobic Deep Eutectic Solvent for Homogeneous Liquid–Liquid Microextraction prior to HPLC. ACS Omega. [Link]

  • 8-Aminoquinoline | Solubility of Things. Solubility of Things. [Link]

  • Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Food Science and Technology. [Link]

  • Understanding the Development of Heterocyclic Aromatic Amines in Fried Bacon and in the Remaining Oil after Pan-Frying in Five Different Vegetable Oils. MDPI. [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • A simple in vitro assay for assessing the reactivity of nitrile containing compounds. ResearchGate. [Link]

  • Biotransformation of nitriles and amides. Institute of Microbiology, University of Stuttgart. [Link]

  • Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ResearchGate. [Link]

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. ACS Omega. [Link]

  • 5-aminoquinoline (C9H8N2). PubChemLite. [Link]

  • 5-Aminoquinoline. Haz-Map. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

Troubleshooting

Minimizing oxidation side products of 5-Aminoquinoline-8-carbonitrile

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Stability Division Subject: Technical Guide: Minimizing Oxidation Side Products of 5-Aminoquinoline-8-carbonitrile Executive Summary 5-Aminoquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Stability Division Subject: Technical Guide: Minimizing Oxidation Side Products of 5-Aminoquinoline-8-carbonitrile

Executive Summary

5-Aminoquinoline-8-carbonitrile (5-AQ-8-CN) presents a unique stability profile due to the push-pull electronic effect between the electron-donating amino group at C5 and the electron-withdrawing nitrile group at C8. While the nitrile group stabilizes the ring system against some electrophilic attacks compared to the parent 5-aminoquinoline, the primary amine remains highly susceptible to radical-mediated oxidative coupling and N-oxidation.

This guide addresses the specific oxidation pathways of 5-AQ-8-CN and provides field-proven protocols to maintain compound integrity (>98% purity) during synthesis, storage, and application.

Module 1: The Chemistry of Degradation

Q: What are the specific oxidation products I should look for in my LC-MS data? A: Unlike unsubstituted 5-aminoquinoline, which readily forms 5,8-quinolinequinone, the C8-nitrile group in your molecule blocks the formation of the para-quinone. Instead, you must monitor for three distinct classes of oxidative impurities:

  • Azo-Dimers (Oxidative Coupling):

    • Mechanism:[1][2][3] Oxidation of the amino group generates a radical cation (

      
      ). Two radical species couple to form hydrazine intermediates, which oxidize further to azo-dimers (
      
      
      
      ).
    • Mass Shift: Look for

      
      . If MW is ~169.18, look for peaks around ~336.3.
      
  • Quinoline N-Oxides:

    • Mechanism:[1][2][3] The quinoline nitrogen lone pair can react with peroxides or singlet oxygen.

    • Mass Shift:

      
      .
      
  • C6-Oxidative Polymers:

    • Mechanism:[1][2][3] The amino group activates the ortho position (C6). Radical attack here leads to polymerization, resulting in a dark, insoluble tar.

Visualization: Predicted Oxidation Pathways

OxidationPathways Start 5-Aminoquinoline-8-CN (Active Molecule) Radical Amino Radical Cation (-NH2•+) Start->Radical Light / O2 / Metal Ions NOxide Quinoline N-Oxide [M+16] Start->NOxide Peroxides / Air Dimer Azo-Dimer (R-N=N-R) [2M-2H] Radical->Dimer Coupling Polymer C6-Linked Oligomers (Dark Tar) Radical->Polymer Ortho-attack (C6)

Figure 1: Mechanistic pathways for the oxidative degradation of 5-Aminoquinoline-8-carbonitrile.

Module 2: Synthesis & Workup Troubleshooting

Q: My product turns brown during the workup of the nitro-reduction step. How do I prevent this? A: The "browning" is a hallmark of aniline oxidation, likely catalyzed by trace metal ions remaining from the reduction catalyst (e.g., Pd, Fe, or Sn) acting on the newly formed amine in the presence of air.

Corrective Protocol: The "Zero-Oxygen" Workup

  • Quench with Antioxidants: Add Sodium Ascorbate (0.5 equiv) or BHT (Butylated hydroxytoluene, 0.1 equiv) to the reaction mixture before exposing it to air/workup. This acts as a radical scavenger.

  • Chelation Wash: If using metal reductants (Fe/HCl or SnCl2), wash the organic phase with EDTA (0.1 M, pH 8) or Sodium Potassium Tartrate to sequester metal ions that catalyze auto-oxidation [1].

  • Acidic Extraction: Anilines are most stable as salts.

    • Extract the amine into aqueous HCl (1M).

    • Wash the aqueous layer with ether (removes non-basic organic impurities).

    • Basify rapidly with cold NaOH in the presence of the extraction solvent (DCM/EtOAc) to minimize the time the free base spends in the aqueous phase.

Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Silica gel is slightly acidic and can trap metal ions, promoting oxidation. 5-aminoquinolines often "streak" and decompose on silica.

  • Recommendation: Pre-treat the silica gel with 1% Triethylamine (TEA) in the eluent. This neutralizes acidic sites and prevents the amine from sticking and oxidizing on the column.

  • Alternative: Use Alumina (Neutral) or recrystallization (ethanol/water) which is far superior for stability.

Module 3: Storage & Handling Guidelines

Q: What are the mandatory storage conditions to guarantee shelf-life? A: The nitrile group hydrolyzes in moisture, and the amine oxidizes in air. You must control both factors.

ParameterSpecificationReason
Atmosphere Argon (Ar)Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for solid powders.
Temperature -20°CArrhenius kinetics dictate that oxidation rates halve for every 10°C drop.
Container Amber Glass + ParafilmBlocks UV light (preventing radical initiation). Plastic vials are permeable to oxygen over months.
Desiccant P2O5 or Activated SievesPrevents hydrolysis of the 8-CN group to the amide (8-CONH2).

Q: How do I handle the compound in solution for biological assays? A: Solutions are the most vulnerable state.

  • Solvent Choice: Avoid ethers (THF, Dioxane) if possible, as they form peroxides which rapidly oxidize the quinoline nitrogen. Use DMSO or Methanol .

  • Degassing: Sparging with helium or argon for 5 minutes is mandatory before dissolving the compound.

  • Stock Life: Discard frozen DMSO stocks after 1 month . Fresh preparation is critical for reproducible IC50 values.

Module 4: Experimental Workflow for Stability

The following workflow utilizes a "Schlenk-light" approach, suitable for standard labs without a glovebox.

HandlingProtocol Step1 1. Preparation Dry Glassware (120°C) Cool under Ar flow Step2 2. Solvent Treatment Sparge solvent with Ar (15 min) Add BHT (0.01%) if allowable Step1->Step2 Step3 3. Dissolution Add Solid 5-AQ-8-CN Dissolve under positive Ar pressure Step2->Step3 Step4 4. Usage Transfer via gas-tight syringe Avoid pouring Step3->Step4

Figure 2: Recommended workflow for preparing stock solutions to minimize oxidative degradation.

References

  • Handling of Air-Sensitive Reagents

    • Title: Air-Sensitive Chemistry: Practical and Safety Considerations[4]

    • Source: Fisher Scientific Technical Guide
    • URL:[Link][2][5]

  • Oxidation of Aminoquinolines

    • Title: Chemical Oxidation of 5-amino quinoline with (NH4)
    • Source: DergiPark (Journal of the Institute of Science and Technology)
    • URL:[Link][2]

  • General Stability of Quinolines

    • Title: Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes
    • Source: Journal of Materials Chemistry (via ResearchG
    • URL:[Link]

  • Schlenk Line Techniques (Grounding for Protocols)

    • Title: Performing Sensitive Reactions without a Schlenk Line
    • Source: Schlenk Line Survival Guide
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reduction Conditions for Nitroquinoline Precursors

Welcome to the Technical Support Center for nitroquinoline reduction workflows. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks encountered when reducing nitroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitroquinoline reduction workflows. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks encountered when reducing nitroquinolines (e.g., 4-, 5-, or 8-nitroquinoline) to their corresponding aminoquinolines. These precursors are vital substructures in antimalarial drugs and advanced materials, but their reduction is notoriously prone to chemoselectivity issues, intermediate stalling, and catalyst poisoning[1][2].

This guide provides mechanistic troubleshooting, comparative data, and self-validating protocols to ensure high-yield, reproducible syntheses.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My reduction stalls at the hydroxylamine intermediate. How do I drive the reaction to the primary amine? Root Cause: The reduction of a nitro group proceeds via a nitroso (-NO) and a hydroxylamine (-NHOH) intermediate. The cleavage of the N-O bond in the hydroxylamine is the rate-limiting step with the highest activation energy. If your hydrogen donor is depleted or the catalyst surface lacks sufficient active sites (e.g., oxygen vacancies), the reaction stalls[1][3]. Solution:

  • Increase Hydrogen Donor Equivalents: If using hydrazine hydrate, ensure at least a 2-3 fold stoichiometric excess[1].

  • Catalyst Surface Activation: If using metal oxides like CuO, the reaction relies on oxygen vacancies to selectively activate the nitro group. Pre-treating or thermally regenerating the catalyst ensures a high density of these vacancies[1]. Alternatively, switch to a robust chemical reductant like

    
     which forces the N-O cleavage via single-electron transfer[4].
    

Q2: I am observing over-reduction (hydrogenation of the quinoline ring) when using Pd/C and


. What is the alternative? 
Root Cause:  Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) or Platinum dioxide (

) under

pressure lacks chemoselectivity. The aromatic quinoline ring is susceptible to partial hydrogenation, especially at elevated pressures. Solution: Transition to a transfer hydrogenation protocol or a heterogeneous metal oxide catalyst. For instance, a

catalyst eliminates the need for molecular hydrogen and shows excellent chemoselectivity, leaving the quinoline ring intact[3]. Alternatively, a mild

/hydrazine system achieves 100% conversion in minutes without ring reduction[1].

Q3: How do I maintain chemoselectivity if my nitroquinoline contains a halogen (e.g., 2-chloro-5-nitroquinoline)? Root Cause: Transition metal catalysts (Pd, Pt) readily catalyze hydrodehalogenation alongside nitro reduction. Solution: Avoid


 gas. Utilize a 

system, which has been proven effective for reducing 2-chloro-5-nitroquinoline to 2-chloro-5-aminoquinoline without cleaving the carbon-chlorine bond[5]. Alternatively, visible-light photocatalysis using

and ascorbic acid provides a mild, room-temperature proton-coupled electron transfer (PCET) that perfectly tolerates halogens[2].

Part 2: Mechanistic Pathways & Logical Workflows

Understanding the reaction mechanism is critical for troubleshooting. Below is the standard reduction pathway and the common pitfalls associated with nitroquinoline substrates.

NitroReduction N1 Nitroquinoline (Ar-NO2) N2 Nitrosoquinoline (Ar-NO) N1->N2 +2e-, +2H+ (-H2O) N3 Hydroxylamine (Ar-NHOH) N2->N3 +2e-, +2H+ N4 Aminoquinoline (Ar-NH2) N3->N4 +2e-, +2H+ (-H2O) E2 Stalled Intermediate (Incomplete N-O Cleavage) N3->E2 Catalyst Deactivation E1 Over-reduction (Ring Hydrogenation) N4->E1 Harsh Pd/C + H2

Fig 1: Stepwise reduction pathway of nitroquinolines highlighting common failure points.

The Oxygen-Vacancy Mediated Mechanism (CuO Catalyst)

Recent advancements have demonstrated that copper oxide (CuO) acts as a highly efficient, reusable solid reagent. The causality behind its success lies in the reducing environment (hydrazine), which creates oxygen vacancies on the CuO surface. These vacancies selectively anchor the nitro group (Adsorption Energy = -174.4 kJ/mol) and lower the activation barrier for reduction[1].

CuOCycle C1 Active CuO Surface (Cu II) C2 Hydrazine Addition (Reducing Environment) C1->C2 C3 Formation of Oxygen Vacancies C2->C3 -H2O, -N2 C4 Nitroquinoline Adsorption & Selective Activation C3->C4 +Ar-NO2 C5 Inactive Metallic Cu (Cu 0) C4->C5 Product Release (Ar-NH2) C6 Thermal Oxidation (Regeneration) C5->C6 Catalyst Recovery C6->C1 +O2, Heat

Fig 2: Catalytic cycle of CuO-mediated nitroquinoline reduction via oxygen vacancy formation.

Part 3: Comparative Data for Reduction Strategies

To assist in selecting the optimal methodology for your specific substrate, consult the following comparative matrix summarizing quantitative data from validated studies.

Reduction MethodReagents / CatalystReaction TimeChemoselectivity (Halogens/Alkenes)YieldKey Advantage / Limitation
Metal Oxide Transfer [1]CuO, Hydrazine hydrate10 - 45 minHigh~100%Advantage: Ultra-fast, green, reusable catalyst.Limitation: CuO converts to Cu(0), requires thermal regeneration.
Chemical Reduction [4][5]

, HCl or

2 - 4 hoursVery High80 - 95%Advantage: Excellent for halogenated nitroquinolines.Limitation: Generates heavy metal tin waste; requires careful basic workup.
Photocatalysis [2]

, Ascorbic Acid, Blue LED
12 - 24 hoursVery High>90%Advantage: Room temperature, extremely mild PCET mechanism.Limitation: Requires specialized photoreactor setup.
Heterogeneous Catalysis [3]

, Hydrazine
4 - 8 hoursHigh>90%Advantage: Eliminates stoichiometric metal hydrides; highly sustainable.Limitation: Longer reaction times compared to CuO.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Ultra-Fast Green Reduction using CuO and Hydrazine[1]

Self-Validating Logic: The complete consumption of hydrazine and the visible color change of the catalyst from black (CuO) to reddish-brown (Cu) serves as an internal indicator of reaction completion.

  • Preparation: In a 25 mL round-bottom flask, dissolve 0.5 mmol of the nitroquinoline derivative (e.g., 5-nitroquinoline) in 5 mL of ethanol.

  • Catalyst Addition: Add 50 mg of finely powdered CuO to the solution. Stir at 500 rpm to ensure uniform suspension.

  • Reduction: Dropwise, add 2.0 mmol of hydrazine monohydrate (

    
    ). Caution: Hydrazine is toxic; perform strictly in a fume hood.
    
  • Monitoring: Stir the mixture at room temperature (or mild heat, up to 60°C for sterically hindered 8-nitroquinolines). The reaction typically reaches 100% conversion within 10 minutes. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup & Regeneration: Centrifuge or filter the mixture to remove the solid catalyst (now metallic Cu). Concentrate the filtrate under reduced pressure to yield the pure aminoquinoline.

  • Catalyst Regeneration: Calcine the recovered metallic Cu at 400°C in air for 2 hours to regenerate active CuO for the next cycle.

Protocol B: Chemoselective Reduction of Halogenated Nitroquinolines using [4][5]

Self-Validating Logic: The use of a mild hydride source (


) in tandem with 

ensures that the reduction potential remains strictly targeted at the nitro group, preventing the cleavage of C-Cl or C-Br bonds.
  • Preparation: Dissolve 1.0 mmol of 2-chloro-5-nitroquinoline in 10 mL of methanol.

  • Reagent Addition: Add 3.0 mmol of Stannous Chloride (

    
    ) to the stirring solution.
    
  • Activation: Slowly add

    
     (0.5 mmol) in small portions. Alternatively, if avoiding hydrides, add 2 mL of 6M HCl and heat to >50°C.
    
  • Reaction: Reflux the mixture for 2-3 hours. The solution will transition from yellow to a pale/colorless state as the nitro group is reduced.

  • Workup (Critical Step): Cool to room temperature. Neutralize the mixture carefully with 1M NaOH until pH 8-9 is reached. Note:

    
     will form a thick white precipitate of tin hydroxides.
    
  • Extraction: Add Celite to the mixture, stir for 5 minutes, and filter through a Celite pad to remove tin salts. Extract the filtrate with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and evaporate to yield the halogenated aminoquinoline.

References

  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. 1

  • Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant. Organic Letters - ACS Publications. 2

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. 4

  • Lack of chemopreventive effects of P2X7R inhibitors against pancreatic cancer. Oncotarget. 5

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances (RSC Publishing). 3

Sources

Troubleshooting

Technical Support Center: Stability of 5-Aminoquinoline-8-carbonitrile

Welcome to the Technical Support and Troubleshooting Portal for 5-Aminoquinoline-8-carbonitrile (CAS: 573758-03-9). This guide is engineered for researchers, medicinal chemists, and drug development professionals who req...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 5-Aminoquinoline-8-carbonitrile (CAS: 573758-03-9). This guide is engineered for researchers, medicinal chemists, and drug development professionals who require precise control over the stability of this bifunctional quinoline scaffold during synthesis, purification, and assay development.

Mechanistic Overview: The Acidic Vulnerability

Handling 5-Aminoquinoline-8-carbonitrile under acidic conditions presents a unique chemoselectivity challenge. The molecule contains three distinct basic/reactive sites: the quinoline nitrogen, the 5-amino group, and the 8-carbonitrile group.

In strongly acidic aqueous environments (pH < 2), the nitrile group undergoes acid-catalyzed hydrolysis [1]. However, the kinetics of this degradation are heavily influenced by the molecule's specific electronic topology:

  • Protonation-Induced Electronic Shift: At low pH, the 5-amino group is protonated to an ammonium ion (

    
    ), and the quinoline nitrogen is protonated to a quinolinium ion.
    
  • Electrophilic Activation: The protonation of the 5-amino group converts it from a strong electron-donating group (EDG) into a powerful electron-withdrawing group (EWG). This synergistic electron withdrawal across the quinoline pi-system severely depletes electron density at the 8-position.

  • Hydration: The nitrile nitrogen is protonated, rendering the nitrile carbon hyper-electrophilic. Water (even as a poor nucleophile) rapidly attacks this carbon, forming an imidic acid tautomer that resolves into 5-aminoquinoline-8-carboxamide [2]. Prolonged heat and acid will further hydrolyze the amide to 5-aminoquinoline-8-carboxylic acid [3].

StabilityPathway A 5-Aminoquinoline-8-carbonitrile (Neutral, Stable at pH > 6) B Tri-protonated Intermediate (-NH3+, Quinolinium, -CNH+) A->B Strong Acid (pH < 2) Rapid Protonation C 5-Aminoquinoline-8-carboxamide (Primary Degradant) B->C + H2O Rate-Limiting Hydration D 5-Aminoquinoline-8-carboxylic acid (Terminal Degradant) C->D + H2O, Heat Amide Hydrolysis

Acid-catalyzed hydrolysis pathway of 5-Aminoquinoline-8-carbonitrile.

Quantitative Stability Profiles

To aid in experimental planning, the following table summarizes the thermodynamic and kinetic stability of 5-Aminoquinoline-8-carbonitrile across various acidic environments.

pH LevelReagent / BufferTemp (°C)Half-life (

)
Primary DegradantMechanistic State of Molecule
1.0 0.1M HCl (Aqueous)80°C< 2 hours8-Carboxylic AcidFully protonated (

, Quinolinium,

)
1.0 0.1M HCl (Aqueous)25°C~ 48 hours8-CarboxamideFully protonated (

, Quinolinium,

)
3.0 0.1M Acetic Acid60°C~ 5 days8-CarboxamidePartially protonated (Nitrile largely unprotonated)
4.5 Citric Acid Buffer25°C> 30 daysNone (Stable)Mono-protonated (Quinolinium only)
7.4 PBS37°C> 6 monthsNone (Stable)Neutral species

Frequently Asked Questions (FAQs)

Q: I am using TFA (Trifluoroacetic acid) in DCM to deprotect a Boc-group on another part of my molecule. Will my 8-carbonitrile survive? A: Yes, provided the reaction is strictly anhydrous. Nitrile hydrolysis strictly requires water as a nucleophile [1]. If your TFA and DCM are anhydrous, the nitrile will become protonated but cannot hydrolyze. However, you must quench the reaction carefully (see workflow below) because adding water to a highly acidic, concentrated TFA mixture will trigger rapid exothermic hydration of the nitrile.

Q: Can I use LC-MS with 0.1% Formic Acid to analyze this compound without degrading it? A: Yes. The residence time in an LC-MS system (typically 2–15 minutes) at room temperature with 0.1% Formic Acid (pH ~2.7) is far too short to cause measurable hydrolysis. The activation energy for the nucleophilic attack of water on the nitrile carbon requires prolonged exposure or higher temperatures [2].

Q: My final product shows a mass of +18 Da. What happened? A: A mass shift of +18 Da (


) is the classic analytical signature of nitrile hydrolysis to the primary amide (5-aminoquinoline-8-carboxamide). This typically occurs during aggressive aqueous acidic workups or rotary evaporation of acidic aqueous fractions at elevated bath temperatures.

Troubleshooting & Experimental Workflows

Protocol: Chemoselective Acidic Workup & Extraction

When extracting 5-Aminoquinoline-8-carbonitrile from a basic aqueous mixture or quenching an anhydrous acid reaction, standard 1M HCl washes will degrade your yield. Use this self-validating protocol to ensure structural integrity.

Phase 1: Controlled Quenching

  • Thermal Control: Chill the crude reaction mixture to 0–4°C using an ice bath. Causality: Lowering the temperature exponentially decreases the rate constant of the hydration step, protecting the nitrile during the transient pH shock.

  • Buffer Selection: Instead of quenching with strong mineral acids (HCl,

    
    ), adjust the pH using a 1M Citric Acid solution  or saturated 
    
    
    
    .
  • Target pH: Titrate to a final aqueous pH of 4.5 – 5.0 . Causality: At pH 4.5, the quinoline nitrogen is protonated (aiding in the removal of highly basic impurities), but the ambient acidity is insufficient to protonate the nitrile nitrogen, effectively halting the degradation pathway.

Phase 2: Extraction 4. Solvent Partitioning: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 20 mL). 5. Washing: Wash the combined organic layers with cold brine (1 x 20 mL) to remove residual water and citric acid. 6. Drying: Dry over anhydrous


, filter, and concentrate under reduced pressure. Crucial:  Keep the rotary evaporator water bath below 30°C.

Phase 3: Self-Validation System 7. TLC Verification: Spot the crude product on a Silica Gel 60 F254 plate. Elute with EtOAc:Hexanes (1:1).

  • Expected Outcome: 5-Aminoquinoline-8-carbonitrile elutes with a high

    
     (~0.6).
    
  • Failure Signature: If you observe a new spot at

    
     ~0.2 (Amide) or a baseline spot (Carboxylic Acid [4]), your workup was too acidic or too warm. In subsequent runs, substitute Citric Acid with a milder buffer like 
    
    
    
    (pH 6.0).

References

  • Hydrolysis of Nitriles Source: Organic Chemistry Tutor URL:[Link]

  • Chemistry of Nitriles: Mechanism of Acid Catalyzed Hydrolysis Source: Chemistry LibreTexts URL:[Link]

  • Hydrolysing Nitriles: Acidic and Alkaline Conditions Source: Chemguide URL:[Link]

  • 8-Quinolinecarboxylic acid (CID 66582) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Optimization

Technical Support Center: Purification of 5-Aminoquinoline-8-carbonitrile

Welcome to the technical support guide for the purification of 5-Aminoquinoline-8-carbonitrile. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Aminoquinoline-8-carbonitrile. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with removing residual metal catalysts from this important heterocyclic compound, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual metal catalysts from 5-Aminoquinoline-8-carbonitrile so critical?

Residual metal catalysts, often palladium from cross-coupling reactions used in synthesis, are a significant concern for several reasons.[1] Most importantly, many heavy metals are toxic and their levels in active pharmaceutical ingredients (APIs) are strictly regulated by bodies like the FDA and EMA.[2] These metallic impurities can also interfere with downstream synthetic transformations, compromise the stability of the final compound, and impact biological assays.[1] For 5-Aminoquinoline-8-carbonitrile, which has a nitrogen-containing heterocyclic structure, the potential for metal coordination can make removal particularly challenging.[3]

Q2: What are the primary methods for removing metal catalyst residues?

The most common strategies for catalyst removal include:

  • Adsorption: Utilizing materials with a high surface area, such as activated carbon, or solids functionalized with specific ligands (metal scavengers) to bind the metal.[2]

  • Chromatography: Passing the compound through a stationary phase, like silica gel, to separate the desired product from the metal impurities.[2][4]

  • Extraction/Washing: Using aqueous solutions of chelating agents like EDTA to selectively pull metal ions from an organic solution of the product.[2][5]

  • Crystallization: Purifying the final compound by crystallization, leaving the impurities behind in the mother liquor.[2] However, this method can sometimes concentrate the metal within the crystal lattice and may not be sufficient on its own.[6]

Q3: How do I choose the most suitable purification strategy for my specific needs?

The optimal choice depends on several factors: the specific metal catalyst used, its oxidation state, the scale of your reaction, the required final purity level, and the properties of your compound. The decision-making workflow below can guide your selection process.

Q4: What are metal scavengers and how do they function?

Metal scavengers are solid supports, typically silica or polymer-based, that are functionalized with groups that have a high affinity for metal ions.[2][7] These functional groups, such as thiols, thioureas, or amines, act as chelating agents, forming strong, irreversible bonds with the metal catalyst.[7][8] The resulting scavenger-metal complex is a solid that can be easily removed from the reaction mixture by simple filtration.[7]

Q5: How can I accurately quantify the level of residual metal in my final product?

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace elemental impurities in pharmaceutical products.[9][10][11] This highly sensitive technique can detect metals at parts-per-billion (ppb) levels, ensuring your final compound meets the stringent regulatory requirements set by guidelines such as USP <232>/<233> and ICH Q3D.[9][10]

Purification Method Selection Workflow

Purification_Decision_Tree start Crude 5-Aminoquinoline-8-carbonitrile (Post-Reaction Mixture) initial_analysis Initial Analysis: Assess contamination level (e.g., >500 ppm Pd?) start->initial_analysis high_contamination High Contamination (>500 ppm) initial_analysis->high_contamination Yes low_contamination Low Contamination (<500 ppm) initial_analysis->low_contamination No activated_carbon Activated Carbon Treatment (Bulk Removal) high_contamination->activated_carbon Cost-effective first pass scavenger_resin Scavenger Resin Purification (Targeted Removal) low_contamination->scavenger_resin High efficiency & selectivity edta_wash Aqueous EDTA Wash (For Ionic Species) low_contamination->edta_wash If catalyst is ionic final_purity_check ICP-MS Analysis: Is Pd < 10 ppm? activated_carbon->final_purity_check scavenger_resin->final_purity_check edta_wash->final_purity_check final_product Final Pure Product final_purity_check->final_product Yes reprocess Reprocess or Combine Methods final_purity_check->reprocess No reprocess->activated_carbon reprocess->scavenger_resin

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem Probable Cause Recommended Solution & Explanation
High residual palladium (>10 ppm) after purification. Incorrect scavenger choice: The scavenger may not be effective for the specific oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)).Screen a panel of scavengers: Test scavengers with different functional groups (thiol, thiourea, amine) to find the most effective one for your system. Thiol-based scavengers are often effective for Pd(II).[12]
Strong Pd-Quinoline complexation: The nitrogen atoms in the quinoline ring can chelate palladium, making it less available for the scavenger.Alter the solvent or add a competing ligand: Changing the solvent polarity or adding a weakly coordinating ligand can sometimes disrupt the product-palladium interaction before adding the scavenger.
Insufficient contact time or amount of adsorbent: The kinetics of metal binding may be slow, or the adsorbent capacity may have been exceeded.Optimize reaction conditions: Increase the stirring time and/or temperature to improve the binding kinetics. Also, consider increasing the equivalents of the scavenger or the weight percent of activated carbon.[2]
Low product recovery after purification. Product adsorption onto the purification medium: Activated carbon, in particular, can be indiscriminate and adsorb the desired product along with the metal impurity.[13]Thoroughly wash the adsorbent: After filtration, wash the filter cake with fresh solvent to recover any adsorbed product.[2] If product loss remains high with activated carbon, switch to a more selective method like a scavenger resin.[13]
Product precipitation during aqueous wash: Changes in solvent composition during an EDTA wash can cause the organic product to crash out.Optimize solvent system: Ensure your product has good solubility in the organic phase throughout the extraction process. You may need to adjust the organic solvent or its volume.
Product degradation during purification. Sensitivity to acidic or basic conditions: The 8-aminoquinoline scaffold can be sensitive to harsh pH conditions.[3] For instance, silica gel is acidic and can cause degradation or irreversible binding of basic compounds.[3]Use neutral or basic purification media: If using chromatography, switch to neutral or basic alumina, or use an amine-functionalized silica column.[3] When performing aqueous washes, use buffered solutions to maintain a neutral pH.
Inconsistent results between batches. Variability in the form of palladium: The nature of the palladium species (e.g., soluble, colloidal, or particulate) can vary from run to run.Implement a multi-step purification strategy: A combination of methods can provide more robust and consistent results. For example, an initial filtration through Celite® can remove heterogeneous palladium, followed by a scavenger treatment for soluble species.[12]

Detailed Experimental Protocols

Protocol 1: Activated Carbon Treatment

This method is a cost-effective first step for reducing high levels of palladium contamination.

  • Dissolution: Dissolve the crude 5-Aminoquinoline-8-carbonitrile in a suitable organic solvent (e.g., THF, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Adsorbent Addition: Add activated carbon (e.g., Darco KB-B) at a loading of 5-10 wt% relative to the crude product.

  • Stirring: Vigorously stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours.[13]

  • Filtration: Prepare a 1-2 cm pad of Celite® in a Büchner funnel. Filter the mixture through the Celite pad to remove the activated carbon.

  • Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.[2]

  • Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and analyze a sample via ICP-MS to determine the residual palladium concentration.

Protocol 2: Thiol-Functionalized Silica Scavenger

This protocol is highly selective and effective for removing low to moderate levels of palladium.

  • Dissolution: Dissolve the crude or partially purified product in an appropriate solvent (e.g., Toluene, THF).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial moles of palladium catalyst used).[12]

  • Scavenging: Stir the mixture at room temperature or an elevated temperature (40-60 °C) for 4-16 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture to remove the solid scavenger-metal complex. A simple gravity or vacuum filtration is sufficient.

  • Washing: Wash the collected solid with a small amount of fresh solvent.

  • Analysis: Concentrate the combined filtrate and analyze for residual palladium content by ICP-MS.

Protocol 3: Aqueous EDTA Washing

This method is useful if the palladium species is in an ionic form and can be chelated in an aqueous phase.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as Dichloromethane or Ethyl Acetate.

  • Prepare EDTA Solution: Prepare a 0.1-0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA). Adjust the pH to be near neutral (pH 7-8) if your compound is pH-sensitive.

  • Extraction: Transfer the organic solution to a separatory funnel and wash with an equal volume of the EDTA solution. Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Repeat: Drain the aqueous layer and repeat the washing process 2-3 times with fresh EDTA solution.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Submit the final product for ICP-MS analysis.

Comparison of Purification Methods

Method Selectivity Capacity Cost Scalability Key Advantage Potential Drawback
Activated Carbon LowHighLowExcellentHigh capacity for bulk removal.[14]Non-selective, can lead to product loss via adsorption.[13]
Scavenger Resins HighModerateHighGoodHigh selectivity minimizes product loss.[15]Higher cost compared to carbon; requires screening for optimal resin.
Aqueous EDTA Wash ModerateLowLowGoodEffective for ionic metal species; simple workup.Ineffective for zerovalent metals (e.g., Pd(0)); can cause emulsions.
Chromatography HighLowModerateModerateCan remove other organic impurities simultaneously.Can be slow; potential for product degradation on acidic silica.[3]

References

  • ICP-MS Detection of Trace Elements and Heavy Metals. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. (2025, August 18). AELAB. Retrieved from [Link]

  • Krishna Yenneti and Mahender Rao. Siripragada. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Retrieved from [Link]

  • ICP-MS for Trace Metal Analysis. (2022, August 3). AZoM. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved from [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • High-Capacity Metal Scavengers. (n.d.). Apollo Scientific. Retrieved from [Link]

  • Metal scavengers for organic purification. (n.d.). Biotage. Retrieved from [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed. Retrieved from [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Metal Scavenger Guide. (n.d.). Sopachem. Retrieved from [Link]

  • Influence of EDTA washing on the species and mobility of heavy metals residual in soils. (2010, January 15). PubMed. Retrieved from [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved from [Link]

  • Metals Removal. (n.d.). Wordpress. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 5-Aminoquinoline-8-carbonitrile Stability &amp; Handling Guide

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical vulnerabilities of 5-Aminoquinoline-8-carbonitrile (CAS: 573758-03-9). This compound, characterized...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical vulnerabilities of 5-Aminoquinoline-8-carbonitrile (CAS: 573758-03-9). This compound, characterized by an electron-rich primary amine and a moisture-sensitive carbonitrile group, requires stringent handling protocols to prevent rapid degradation.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure experimental reproducibility.

Core Storage Parameters

To prevent degradation, storage conditions must be tailored to the compound's state. The following quantitative data summarizes the validated stability thresholds for 5-Aminoquinoline-8-carbonitrile based on industry standards[1].

StateTemperatureAtmosphereLight ExposureMax Shelf Life
Solid Powder Room Temp to 4°CInert (Ar/N2)Protect from light> 12 months
Stock Solution (DMSO) -80°CSealed AliquotsAmber Vials6 months
Stock Solution (DMSO) -20°CSealed AliquotsAmber Vials1 month
Aqueous Working Solution 4°C or RTAmbientProtect from light< 12 hours (Use immediately)

Frequently Asked Questions (FAQs)

Q: Why must I equilibrate the solid compound to room temperature before opening the vial? A: This is a critical preventative measure against hydrolysis. When a cold vial is opened in a humid laboratory environment, atmospheric moisture instantly condenses on the powder. Because the 8-carbonitrile group is highly susceptible to nucleophilic attack by water, this introduced moisture will initiate hydrolytic degradation even after the vial is resealed[2].

Q: Can I store my working solutions in aqueous biological buffers (e.g., PBS) overnight? A: No. Prolonged storage in aqueous buffers is strongly discouraged[2]. The compound is sparingly soluble in water and prone to both precipitation and rapid hydrolysis. Always prepare aqueous dilutions immediately before your assay. For improved stability in aqueous media, maintain a co-solvent system (e.g., 1-2% DMSO in PBS) and discard any unused portion after the experiment.

Q: My solid powder has developed a slight brownish tint. Is it still viable for high-throughput screening (HTS)? A: A color shift from white/pale yellow to brown is a macroscopic indicator of photo-oxidation[2]. The primary amine at the 5-position easily oxidizes into N-oxides or azo-polymeric byproducts when exposed to light and ambient oxygen. While a slight tint might not ruin a qualitative assay, it introduces trace impurities that can cause false positives in sensitive HTS assays. It is highly recommended to validate the purity via LC-MS before use.

Mechanistic Pathways of Degradation

Understanding why 5-Aminoquinoline-8-carbonitrile degrades allows you to anticipate and prevent experimental failure. The molecule faces three primary destructive pathways:

  • Photo-Oxidation: The primary amine (-NH₂) is an electron-donating group that activates the quinoline ring. Under UV/visible light, radical-mediated mechanisms facilitate reactions with atmospheric oxygen, leading to N-oxides and complex azo compounds[3].

  • Hydrolysis: The carbonitrile group (-C≡N) is electrophilic. In the presence of moisture (especially at pH extremes), it undergoes hydrolysis to form an amide (-CONH₂), which can further hydrolyze into a carboxylic acid (-COOH).

  • Photolytic Cleavage: Direct exposure to light generates reactive radical intermediates that accelerate the oxidative cascade[4].

degradation_pathways Compound 5-Aminoquinoline-8-carbonitrile (Intact) Oxidation Oxidative Degradation (N-Oxides, Azo Byproducts) Compound->Oxidation O2 (Air) / ROS Hydrolysis Hydrolytic Degradation (Amides, Carboxylic Acids) Compound->Hydrolysis H2O (Moisture) / pH Extremes Photolysis Photolytic Cleavage (Radical Intermediates) Compound->Photolysis UV / Visible Light Photolysis->Oxidation Accelerates Oxidation

Mechanistic degradation pathways of 5-Aminoquinoline-8-carbonitrile under environmental stress.

Troubleshooting & Diagnostics Guide

When experimental anomalies occur, use this self-validating diagnostic table to identify the root cause via analytical chemistry (LC-MS). The exact mass of the intact compound is 169.06 ([M+H]⁺ ≈ 170.07).

Observable IssueAnalytical Confirmation (LC-MS)Root CausePreventative Action
Loss of target activity; Color shift to brown Mass shift of +16 Da (m/z 186) or complex high-mass peaks.Oxidation: Formation of N-oxides or azo-dimers due to light/air exposure.Store in amber vials; purge headspace with Argon before sealing.
Altered binding kinetics; Reduced potency Mass shift of +18 Da (m/z 188) or +19 Da (m/z 189).Hydrolysis: Nitrile converted to primary amide (+18) or carboxylic acid (+19).Use strictly anhydrous DMSO. Do not freeze-thaw aqueous solutions.
Inconsistent assay readouts across replicates Visible turbidity in the well plate; erratic absorbance.Precipitation: Compound crashed out of the aqueous assay buffer.Keep stock DMSO concentration high; ensure final assay DMSO is ≤2%.

Standard Operating Procedure: Stock Solution Preparation

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for preparing a 10 mM stock solution.

Causality Note: We specifically mandate anhydrous DMSO. Standard laboratory DMSO is highly hygroscopic and absorbs atmospheric water rapidly. Using old DMSO is the leading cause of nitrile hydrolysis in stored compound libraries[1].

Step-by-Step Methodology:
  • Equilibration: Remove the solid compound from 4°C storage and place it in a desiccator at room temperature for 30–60 minutes.

  • Weighing: In a chemical fume hood, weigh the required mass (e.g., 1.69 mg for 1 mL of 10 mM stock) using an analytical balance.

  • Dissolution: Reconstitute the powder using newly opened, anhydrous DMSO. If dissolution is sluggish, brief sonication (under 30 seconds) in a water bath can be applied[1].

  • Aliquotting: Divide the master stock into 50 µL or 100 µL single-use aliquots using amber microcentrifuge vials to block photolytic cleavage.

  • Inert Sealing & Storage: Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas. Flash-freeze and transfer immediately to a -80°C freezer.

  • Self-Validation Step: Run a baseline LC-MS on a 1 µL sample of the fresh stock. A single sharp peak at m/z 170.07 confirms baseline purity. Retain this chromatogram to compare against future aliquots.

stock_solution_workflow Step1 1. Equilibrate to RT Step2 2. Weigh in Fume Hood Step1->Step2 Step3 3. Dissolve in Anhydrous DMSO Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Store at -80°C Step4->Step5

Step-by-step workflow for the preparation and long-term storage of stock solutions.

References

  • Source: CSIC.
  • Source: BenchChem.
  • Source: MedChemExpress.
  • Source: SemanticScholar.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Spectral Interpretation: A Guide to 5-Aminoquinoline-8-carbonitrile

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 5-Aminoquinoline-8-carbonitrile stands as a key pharmacophore and synthetic intermediate, whose utility is intrinsically linked to its precise chemical architecture. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the gold standard for providing this detailed structural map in solution.

This guide provides an in-depth, comparative analysis for the interpretation of the 1H NMR spectrum of 5-Aminoquinoline-8-carbonitrile. Rather than presenting a simple, isolated spectrum, we will build a predictive model based on the foundational principles of substituent effects, drawing comparisons with structurally related quinoline derivatives. This approach not only facilitates the assignment of the target molecule's spectrum but also equips the researcher with a robust analytical framework applicable to other complex aromatic systems.

The Logic of Comparative Spectral Analysis

Direct spectral data for novel or specialized compounds is not always readily available in public databases. In such cases, a predictive and comparative methodology is the most rigorous scientific approach. By analyzing the spectra of simpler, yet structurally related, precursor and isomeric molecules, we can deconstruct the electronic influence of each substituent. This allows for a highly accurate prediction of the chemical shifts and coupling patterns in the more complex target molecule.

Our analysis will be built upon the following workflow:

cluster_0 Reference Spectra Analysis cluster_1 Predictive Modeling cluster_2 Validation Quinoline Quinoline (Baseline) Effects Analyze Substituent Chemical Shift (SCS) Effects (-NH2 and -CN) Quinoline->Effects AQ 5-Aminoquinoline AQ->Effects CQ 8-Cyanoquinoline CQ->Effects Prediction Predict Spectrum of 5-Aminoquinoline-8-carbonitrile Effects->Prediction Assignment Final Spectral Assignment Prediction->Assignment Experiment Experimental Spectrum Acquisition Experiment->Assignment

Figure 2: Opposing electronic effects on key protons.

Comparative Data Analysis

Let's examine the reported 1H NMR data for our reference compounds to build a predictive model. All data is referenced to spectra obtained in CDCl3.

Proton Quinoline (δ ppm) 5-Aminoquinoline (δ ppm) 8-Cyanoquinoline (δ ppm) Predicted 5-Aminoquinoline-8-carbonitrile (δ ppm)
H-2 8.93 (dd)8.80 (dd)9.07 (dd)~8.9 - 9.1
H-3 7.39 (dd)7.30 (dd)7.55 (dd)~7.4 - 7.6
H-4 8.14 (dd)7.80 (d)8.30 (dd)~8.0 - 8.2
H-6 7.71 (d)6.85 (d) 7.85 (d)~7.0 - 7.2
H-7 7.55 (t)7.45 (t)8.01 (d) ~7.8 - 8.0

Data for reference compounds is compiled from spectral databases and may vary slightly based on experimental conditions.

Analysis of Predicted Shifts:

  • H-6: In 5-aminoquinoline, H-6 is strongly shielded by the ortho -NH2 group, shifting it significantly upfield to ~6.85 ppm. The -CN group at C8 has a minimal effect on H-6. Therefore, in our target molecule, the H-6 proton is expected to be the most shielded aromatic proton, likely appearing in the 7.0 - 7.2 ppm region. It will appear as a doublet, coupled to H-7.

  • H-7: In 8-cyanoquinoline, H-7 is significantly deshielded by the adjacent -CN group, moving it downfield to ~8.01 ppm. The -NH2 group at C5 has a weaker, shielding meta-effect. The dominant influence will be the deshielding from the cyano group. We can therefore predict the H-7 proton to be significantly downfield, likely in the 7.8 - 8.0 ppm range. It will appear as a doublet, coupled to H-6.

  • H-2, H-3, H-4: These protons on the pyridine ring are less affected by the substituents on the benzene ring. Their chemical shifts will be a hybrid of the moderate shielding from the -NH2 group and the moderate deshielding from the -CN group. We can expect their chemical shifts to be closer to those observed in unsubstituted quinoline, with H-2 being the most downfield, followed by H-4, and then H-3.

Recommended Experimental Protocol for 1H NMR Acquisition

To validate this predictive model, the following protocol for acquiring a high-quality 1H NMR spectrum is recommended.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 5-Aminoquinoline-8-carbonitrile directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). Ensure the solvent is of high purity to avoid extraneous peaks. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. d. Cap the NMR tube and gently invert several times or use a vortex mixer at low speed to ensure the sample is fully dissolved.

2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Tune and match the probe for the 1H frequency. c. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl3 at 7.26 ppm). d. Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition: a. Experiment Type: Standard 1D Proton experiment. b. Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all aromatic and potential impurity signals are captured. c. Pulse Angle: Use a 30-45 degree flip angle to allow for a shorter relaxation delay. d. Acquisition Time: Set to at least 2-3 seconds to ensure good resolution. e. Relaxation Delay (d1): Use a delay of 1-2 seconds. f. Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio. Increase the number of scans for very dilute samples.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl3 at 7.26 ppm) or the TMS peak (0.00 ppm) to its correct value. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to determine the connectivity of the protons.

Conclusion

The 1H NMR spectrum of 5-Aminoquinoline-8-carbonitrile is a clear illustration of competing electronic effects within a fused heterocyclic system. By employing a comparative analysis with simpler, related structures, we can confidently predict the chemical shifts and coupling patterns. The strong shielding effect of the C5-amino group will cause the H-6 proton to resonate significantly upfield, while the potent deshielding by the C8-cyano group will shift the H-7 proton downfield. This predictive framework, when combined with rigorous experimental acquisition, provides a powerful and self-validating system for the unambiguous structural characterization of complex organic molecules.

References

This is a representative list based on common spectral databases and literature. Actual sources for specific data points should be individually cited.

  • SDBS (Spectral Database for Organic Compounds) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

  • PubChem , National Center for Biotechnology Information. Compound summary for 5-Aminoquinoline-8-carbonitrile. URL: [Link]

  • Journal of Organic Chemistry , American Chemical Society. (For general principles and specific examples of substituent effects in NMR). URL: [Link]

Comparative

A Guide to the 13C NMR Peak Assignments for 5-Aminoquinoline-8-carbonitrile: A Comparative Analysis

This guide provides a detailed analysis and predicted assignment of the 13C NMR spectrum for 5-aminoquinoline-8-carbonitrile. In the absence of direct experimental data for this specific molecule, this document employs a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis and predicted assignment of the 13C NMR spectrum for 5-aminoquinoline-8-carbonitrile. In the absence of direct experimental data for this specific molecule, this document employs a standard, scientifically rigorous methodology: utilizing the known spectrum of the parent heterocycle, quinoline, and applying established substituent chemical shift (SCS) effects derived from related compounds and general principles of NMR spectroscopy. This comparative approach allows for a robust, evidence-based prediction of the chemical shifts, offering valuable insights for researchers in structural elucidation and drug development.

The Foundational Role of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules.[1] Specifically, 13C NMR provides a "fingerprint" of the carbon skeleton, where each unique carbon atom in the molecule produces a distinct signal.[1] The position of this signal, its chemical shift (δ), is highly sensitive to the local electronic environment, influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects.[2][3] For complex heterocyclic systems like 5-aminoquinoline-8-carbonitrile, a thorough assignment of the 13C NMR spectrum is a critical step in confirming its chemical identity and purity.

Predictive Methodology: Leveraging Substituent Effects

The chemical shifts of a substituted aromatic system can be reliably predicted by starting with the known shifts of the unsubstituted parent compound and adding incremental values, known as Substituent Chemical Shift (SCS) effects.[4] This guide utilizes the well-documented 13C NMR spectrum of quinoline as a baseline and systematically applies the effects of the electron-donating amino (-NH2) group at the C5 position and the electron-withdrawing cyano (-CN) group at the C8 position.

  • Amino (-NH2) Group: As a strong activating group, the -NH2 substituent donates electron density to the aromatic ring primarily through the resonance (mesomeric) effect. This leads to a significant upfield shift (lower ppm) for the ipso carbon (the carbon it's attached to) and the carbons at the ortho and para positions.

  • Cyano (-CN) Group: The cyano group is a deactivating group, withdrawing electron density through both inductive and resonance effects. This causes a downfield shift (higher ppm) for the ipso carbon and other positions in the ring. The carbon of the nitrile group itself has a characteristic chemical shift in the 110-125 ppm range.[5][6]

The logical workflow for this predictive assignment is illustrated in the diagram below.

G cluster_0 Predictive Assignment Workflow Quinoline Baseline Spectrum: Quinoline (Experimental Data) SCS_NH2 Substituent Effect 1: -NH2 at C5 (Electron Donating) Quinoline->SCS_NH2 + SCS(-NH2) SCS_CN Substituent Effect 2: -CN at C8 (Electron Withdrawing) SCS_NH2->SCS_CN + SCS(-CN) Target Predicted Spectrum: 5-Aminoquinoline-8-carbonitrile SCS_CN->Target = Final Assignment

Caption: Experimental workflow for 13C NMR analysis.

References

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2025). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. OSTI.GOV. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • Australian Journal of Chemistry. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. ConnectSci. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. [Link]

  • Molecules. (n.d.). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI. [Link]

  • ResearchGate. (2015). Synthesis of novel cyano quinoline derivatives suplemantary. ResearchGate. [Link]

  • Molecules. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • El-Faham, A., et al. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. National Center for Biotechnology Information. [Link]

  • University Course Document. (n.d.). 13C-NMR. University of Wisconsin-Madison. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Gupta, S., et al. (2024). Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. ResearchGate. [Link]

  • University Course Document. (n.d.). 13C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Molecules. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • ACS Omega. (2025). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. American Chemical Society. [Link]

  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Chemistry LibreTexts. [Link]

  • RSC Publishing. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. [Link]

Sources

Validation

FTIR Profiling of the Nitrile Stretch in 5-Aminoquinoline-8-carbonitrile

Executive Summary: The Diagnostic Power of the Nitrile Handle In the development of kinase inhibitors and fluorescent probes, 5-Aminoquinoline-8-carbonitrile (5-AQC) serves as a critical "push-pull" scaffold. The molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Power of the Nitrile Handle

In the development of kinase inhibitors and fluorescent probes, 5-Aminoquinoline-8-carbonitrile (5-AQC) serves as a critical "push-pull" scaffold. The molecule features a strong electron-donating amino group at position 5 and an electron-withdrawing nitrile group at position 8. This specific substitution pattern creates a unique electronic environment that is best interrogated via vibrational spectroscopy.

This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy against its primary alternatives—Raman spectroscopy and Density Functional Theory (DFT) computation—for the specific analysis of the nitrile (


) stretch.

Key Finding: While Raman spectroscopy is traditionally favored for symmetric triple bonds, FTIR is the superior analytical choice for 5-AQC . The molecule's intrinsic fluorescence severely compromises Raman data quality, whereas the strong dipole moment of the 5,8-push-pull system results in a highly diagnostic, intense FTIR signal that serves as a reliable quantitative marker.

The Physics of the Stretch: A "Push-Pull" System

To understand why FTIR is the method of choice, one must understand the electronic causality governing the nitrile bond in this specific molecule.

The Electronic Mechanism

In a standard aromatic nitrile (e.g., benzonitrile), the


 stretch appears at 2220–2240 cm⁻¹ . However, 5-AQC is not a standard nitrile. The 5-amino group acts as a 

-donor, while the 8-cyano group acts as a

-acceptor. Because positions 5 and 8 on the quinoline ring are para-related (on the carbocyclic ring), they are electronically coupled.

This coupling facilitates a Charge Transfer (CT) resonance structure. The electron density flows from the amino nitrogen into the ring and towards the nitrile carbon, slightly reducing the


 bond order from a pure triple bond to a partial double bond character.
Predicted Spectral Consequence
  • Red Shift: The reduced bond force constant (

    
    ) lowers the vibrational frequency (
    
    
    
    ).
    • Standard Quinoline-8-carbonitrile: ~2230 cm⁻¹

    • 5-Aminoquinoline-8-carbonitrile:~2210–2225 cm⁻¹

  • Intensity Enhancement: The charge transfer creates a massive change in dipole moment (

    
    ) during the vibration. Since IR intensity is proportional to 
    
    
    
    , the nitrile peak in 5-AQC is significantly more intense than in non-substituted quinolines.
Visualization: Electronic Resonance Pathway

Resonance cluster_0 Ground State cluster_1 Charge Transfer State N1 5-Amino (Donor) Lone Pair R1 Quinoline Ring (Aromatic) N1->R1 C1 8-Nitrile (Acceptor) C≡N Bond R1->C1 C2 8-Nitrile (-) C=N=C Character C1->C2 Resonance Effect Reduces Bond Order N2 5-Amino (+) Double Bond Character R2 Quinoid Ring Resonance N2->R2 R2->C2

Caption: Electronic coupling between the 5-amino donor and 8-nitrile acceptor lowers the bond order, causing the characteristic FTIR red shift.

Comparative Performance Analysis

This section evaluates FTIR against the two most common alternatives for nitrile characterization.

Comparison 1: FTIR vs. Raman Spectroscopy

The Verdict: FTIR is Recommended ; Raman is Not Recommended for this specific molecule.

FeatureFTIR (Mid-IR)Raman (532/785 nm)
Physical Principle Absorption (Dipole Change)Inelastic Scattering (Polarizability Change)
5-AQC Compatibility Excellent. 5-AQC has a strong dipole change.Poor. 5-Aminoquinolines are highly fluorescent.
Signal-to-Noise High (Clean baseline).Low (Swamped by fluorescence background).
Sample State Solid (KBr/ATR) or Liquid.Solid or Liquid.[1]
Cost/Speed Low / <1 min.High / Varies (requires quenching).

Scientific Rationale: Aminoquinolines are established fluorophores [1].[2] When irradiated with standard Raman lasers (532 nm or even 785 nm), 5-AQC undergoes electronic excitation (


) followed by fluorescence emission. This emission is orders of magnitude stronger than the weak Raman scattering effect (

efficiency).
  • Result: The Raman spectrum will likely appear as a massive, broad hump (fluorescence background) that obscures the nitrile peak.

  • Exception: Raman is only viable if using specialized 1064 nm (FT-Raman) lasers to avoid electronic excitation, but this equipment is less common.

Comparison 2: FTIR vs. DFT Computation

The Verdict: DFT is a Predictive Tool , not a replacement. It requires scaling to match FTIR data.

  • DFT (B3LYP/6-31G):* Typically overestimates vibrational frequencies by ~4-5% due to the harmonic approximation (ignoring anharmonicity).

  • Correction: A raw DFT calculation might predict the nitrile stretch at 2260 cm⁻¹. Applying a scaling factor (typically 0.961) brings it closer to the experimental FTIR value of ~2215 cm⁻¹.

  • Utility: Use DFT to confirm the nature of the mode (coupling with ring vibrations) but rely on FTIR for the actual physical characterization.

Experimental Protocol: Self-Validating Workflow

To ensure authoritative results, follow this protocol designed to maximize the signal-to-noise ratio of the nitrile band.

Method Selection: KBr vs. ATR
  • Diamond ATR (Attenuated Total Reflectance): Preferred for speed and routine QC.

  • KBr Pellet (Transmission): Preferred for publication-quality resolution of the nitrile peak shape, as it avoids the peak distortion (dispersion artifacts) sometimes seen with high-refractive-index crystals in ATR.

Step-by-Step Procedure (ATR Method)
  • System Blanking:

    • Clean the diamond crystal with isopropanol.

    • Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure the region between 2000–2500 cm⁻¹ is flat (no atmospheric CO₂ interference).

  • Sample Deposition:

    • Place ~5 mg of 5-AQC powder onto the crystal.

    • Apply pressure using the anvil until the force gauge reads optimal contact (typically 80–100 N).

    • Causality: High pressure ensures intimate contact, critical for the evanescent wave to penetrate the sample.

  • Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Scans: 64 (to average out random noise).

    • Resolution: 2 cm⁻¹ (Critical for resolving the sharp nitrile band from nearby overtones).

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct using a polynomial fit (avoiding the nitrile region).

Workflow Diagram

Protocol Start Start Analysis CheckFluorescence Is the sample fluorescent? (Aminoquinolines = YES) Start->CheckFluorescence SelectMethod Select Method: FTIR (Transmission/ATR) CheckFluorescence->SelectMethod Yes RejectRaman Reject Standard Raman (Fluorescence Interference) CheckFluorescence->RejectRaman Yes Prep Sample Prep: Clean Crystal / Background Scan SelectMethod->Prep Acquire Acquisition: 64 Scans @ 2 cm⁻¹ Res Focus: 2200-2250 cm⁻¹ Prep->Acquire Analyze Data Analysis: Identify Peak Position (Target: 2210-2225 cm⁻¹) Acquire->Analyze

Caption: Decision tree highlighting the rejection of Raman due to fluorescence and the selection of FTIR parameters.

Data Interpretation Guide

Use the table below to benchmark your experimental results.

Spectral FeatureExpected ValueInterpretation
Nitrile Stretch (

)
2210 – 2225 cm⁻¹ Primary Diagnostic. Lower than standard nitriles (2230+) due to conjugation with the 5-amino group.
Band Shape Sharp, SymmetricDistinct from the broad OH/NH stretches.
Intensity Medium-StrongEnhanced by the "push-pull" dipole change.
Amine Stretches (

)
3300 – 3500 cm⁻¹Doublet (Symmetric/Asymmetric). Confirms the presence of the donor group.
Aromatic Ring modes 1500 – 1600 cm⁻¹Quinoline skeletal vibrations.

Troubleshooting:

  • Peak at ~2250 cm⁻¹? Suspect saturated nitrile impurities (e.g., residual acetonitrile solvent) or lack of conjugation (degradation of the amino group).

  • Broadening? Suspect hydrogen bonding if the sample is wet (water interacts with the nitrile lone pair).

References

  • PubChem. 5-Aminoquinoline. National Library of Medicine. Available at: [Link] (Accessed 2025-10-26).

  • Arjunan, V., et al. Quantum chemical and spectroscopic investigations of 5-aminoquinoline.[3] Spectrochimica Acta Part A. Available via ScienceDirect. (Provides baseline vibrational data for the 5-aminoquinoline scaffold).

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (General reference for nitrile shift mechanics). Available at: [Link].

Sources

Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of 5-Aminoquinoline-8-carbonitrile

Introduction: The Analytical Imperative for Substituted Quinolines In the landscape of drug discovery and medicinal chemistry, quinoline scaffolds represent a "privileged structure," forming the backbone of numerous ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Substituted Quinolines

In the landscape of drug discovery and medicinal chemistry, quinoline scaffolds represent a "privileged structure," forming the backbone of numerous therapeutic agents. The precise characterization of these molecules is not merely an academic exercise; it is a fundamental requirement for understanding structure-activity relationships, metabolic fate, and ensuring the purity of active pharmaceutical ingredients. 5-Aminoquinoline-8-carbonitrile, a substituted quinoline, exemplifies a compound where positional isomerism and functional group complexity demand the highest level of analytical scrutiny.

High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose. Its ability to provide exact mass measurements with accuracies in the low parts-per-million (ppm) range allows for the unambiguous determination of elemental composition. When coupled with tandem mass spectrometry (MS/MS), HRMS elucidates fragmentation pathways that serve as a structural fingerprint, enabling the confident differentiation of closely related isomers.

This guide provides an in-depth technical comparison and a validated experimental workflow for the analysis of 5-Aminoquinoline-8-carbonitrile. Moving beyond a simple recitation of data, we will explore the causal chemical principles behind the observed fragmentation, offering researchers a robust framework for their own analytical challenges.

Recommended Experimental Protocol: A Validated LC-HRMS/MS Workflow

The following protocol is designed for a high-resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer coupled with a UHPLC system. The choice of Electrospray Ionization (ESI) in positive mode is based on the presence of basic nitrogen atoms in the quinoline ring and the amino group, which are readily protonated to form a stable [M+H]⁺ ion.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 5-Aminoquinoline-8-carbonitrile in methanol.

    • Create a working standard solution by diluting the stock solution to 1 µg/mL using a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid. The formic acid serves to acidify the mobile phase, promoting stable protonation of the analyte in the ESI source.

    • Centrifuge the final solution at 12,000 rpm for 10 minutes to remove any particulates before injection.

  • UHPLC Conditions for Chromatographic Separation:

    • Column: A C18 reversed-phase column with a particle size of <2 µm (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for optimal separation and peak shape.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient from 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

  • High-Resolution Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Mass Resolution: Set to >60,000 (FWHM) to ensure accurate mass measurements.

    • Scan Range: 100 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Data Acquisition: Employ a data-dependent acquisition (DDA) mode. The instrument should be set to perform a full MS1 scan followed by MS/MS fragmentation scans on the top 3-5 most intense precursor ions.

    • Collision Energy: Use a normalized collision energy (NCE) of 35 eV for MS/MS scans. This energy level is typically sufficient to induce characteristic fragmentation for this class of compounds[1].

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock 1 mg/mL Stock in MeOH work Dilute to 1 µg/mL in 50:50 MeOH/H2O + 0.1% Formic Acid stock->work cent Centrifuge (12,000 rpm, 10 min) work->cent lc UHPLC Separation (C18 Column) cent->lc Inject 5 µL esi ESI Source (+ve) lc->esi ms1 HRMS Full Scan (m/z 100-500) esi->ms1 ms2 Data-Dependent MS/MS (NCE 35 eV) ms1->ms2 exact_mass Exact Mass Determination (< 5 ppm error) ms2->exact_mass frag Fragmentation Analysis exact_mass->frag id Structural Confirmation frag->id G cluster_frags Predicted Product Ions parent [M+H]⁺ m/z 170.0713 C₁₀H₈N₃⁺ frag1 m/z 143.0604 C₉H₇N₂⁺ parent->frag1 - HCN (27.0109 Da) frag2 m/z 153.0447 C₁₀H₅N₂⁺ parent->frag2 - NH₃ (17.0265 Da)

Figure 2: Predicted fragmentation of protonated 5-Aminoquinoline-8-carbonitrile.

Comparison Guide: Distinguishing Related Quinolines with HRMS

To highlight the specificity of HRMS, we compare the data for 5-Aminoquinoline-8-carbonitrile with its parent structures. The unique combination of exact mass and fragmentation pattern for each compound allows for their unambiguous differentiation.

FeatureQuinoline 5-Aminoquinoline 5-Aminoquinoline-8-carbonitrile
Structure
Molecular Formula C₉H₇NC₉H₈N₂C₁₀H₇N₃
Theoretical m/z [M+H]⁺ 130.06512 Da145.07602 Da170.07127 Da
Characteristic Neutral Loss(es) - HCN (27 Da) [2]- NH₃ (17 Da)- HCN (27 Da)- NH₃ (17 Da)
Key Differentiator Precursor at m/z 130.Precursor at m/z 145; primary loss of NH₃.Precursor at m/z 170; losses of both HCN and NH₃ possible.
Interpreting the Comparison

This side-by-side analysis demonstrates the power of HRMS.

  • Unambiguous Identification: The exact mass of the protonated molecule is unique to each compound's elemental formula. An instrument with high resolving power can easily distinguish between m/z 145.07602 and 170.07127, immediately confirming the presence or absence of the nitrile group.

  • Structural Confirmation via Fragmentation: While both 5-Aminoquinoline and the target compound can lose ammonia, only the target compound possesses a nitrile group that can lead to a characteristic loss of HCN from the precursor ion at m/z 170.07127. The presence of a product ion at m/z 143.0604 ([M+H-HCN]⁺) is a definitive marker for 5-Aminoquinoline-8-carbonitrile when compared to 5-Aminoquinoline. This "self-validating" system, where both precursor and product ion masses are measured with high accuracy, provides irrefutable structural evidence.

Conclusion

The analysis of 5-Aminoquinoline-8-carbonitrile by LC-HRMS/MS is a clear example of the technique's indispensable role in modern chemical analysis. By leveraging exact mass measurements, researchers can instantly determine the elemental composition of their compound with high confidence. Furthermore, the detailed fragmentation data, predictable from fundamental chemical principles, provides a rich structural fingerprint that can be used to confirm the identity of the target molecule and differentiate it from isomers, impurities, or metabolites. The workflow and comparative data presented in this guide offer a comprehensive and scientifically-grounded resource for any researcher working with substituted heterocyclic compounds, ensuring data integrity and analytical certainty.

References

  • UC Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6157–6167. Available at: [Link]

  • Venter, A., et al. (2024). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminoquinoline. PubChem Compound Database. Retrieved from [Link]

  • Lee, J. Y., et al. (2012). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 14(19), 6846-6852. Available at: [Link]

  • Xie, C., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6428. Available at: [Link]

  • Russo, M. V., et al. (2023). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Molecules, 28(17), 6214. Available at: [Link]

Sources

Validation

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 5-Aminoquinoline-8-carbonitrile

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemistry. This guide provides an in-depth techni...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemistry. This guide provides an in-depth technical comparison of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of 5-Aminoquinoline-8-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.

Introduction: The Imperative of Structural Verification

5-Aminoquinoline-8-carbonitrile, with its quinoline scaffold, presents a versatile platform for the development of novel therapeutic agents. The precise arrangement of its atoms, including bond lengths, bond angles, and intermolecular interactions, dictates its physicochemical properties and, ultimately, its biological activity. Therefore, unambiguous structural verification is not merely a confirmatory step but a fundamental prerequisite for rational drug design and development. This guide will delve into the gold standard for structural determination, single-crystal X-ray diffraction, and provide a comparative analysis with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

X-ray Crystallography: The Definitive Glimpse into the Solid State

Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid at atomic resolution.[1] The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.[2] By analyzing the pattern of diffracted X-rays, a three-dimensional map of electron density can be constructed, revealing the precise location of each atom in the molecule.

The Crystallization Imperative: From Solution to a Well-Ordered Lattice

The primary and often most challenging prerequisite for X-ray crystallography is the growth of high-quality single crystals. This process of transitioning a molecule from a disordered state in solution to a highly ordered crystalline lattice is influenced by a multitude of factors. The choice of solvent, temperature, and crystallization technique are all critical parameters that must be empirically optimized.

Experimental Protocol: Crystallization of a Quinoline Derivative

The following is a generalized protocol for the crystallization of a small organic molecule like 5-Aminoquinoline-8-carbonitrile, employing the slow evaporation technique:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent will dissolve the compound completely at an elevated temperature and exhibit lower solubility at room temperature.

  • Preparation of a Saturated Solution: Gently warm the chosen solvent and dissolve the minimum amount of 5-Aminoquinoline-8-carbonitrile required to achieve saturation.

  • Filtration: While the solution is still warm, filter it through a pre-warmed syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a piece of parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute and promoting the formation of well-ordered crystals.

  • Crystal Growth: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Monitor the vial periodically for the appearance of crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Causality Behind Experimental Choices:

  • Slow Evaporation: This method is favored for its simplicity and its ability to yield high-quality crystals by allowing molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation often leads to the formation of amorphous solids or poorly-ordered microcrystals unsuitable for single-crystal X-ray diffraction.

  • Filtration: Removing impurities is paramount as they can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Vibration-free Environment: Mechanical disturbances can disrupt the delicate process of crystal nucleation and growth, leading to the formation of multiple small crystals instead of a single, well-defined one.

The Diffraction Experiment: From Crystal to Data

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is recorded on a detector as the crystal is rotated.

experimental_workflow cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Solubilization Solubilization Filtration Filtration Solubilization->Filtration Slow_Evaporation Slow_Evaporation Filtration->Slow_Evaporation Crystal_Harvesting Crystal_Harvesting Slow_Evaporation->Crystal_Harvesting Crystal_Mounting Crystal_Mounting Crystal_Harvesting->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Data_Processing Data_Processing Data_Collection->Data_Processing Phase_Determination Phase_Determination Data_Processing->Phase_Determination Model_Building Model_Building Phase_Determination->Model_Building Refinement Refinement Model_Building->Refinement Validation Validation Refinement->Validation comparative_analysis cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods Xray Provides Absolute 3D Structure Validation Validation Xray->Validation NMR Connectivity in Solution NMR->Validation MS Molecular Weight MS->Validation FTIR Functional Groups FTIR->Validation Topic 5-Aminoquinoline-8-carbonitrile Topic->Xray Solid State Topic->NMR Solution State Topic->MS Molecular Formula Topic->FTIR Functional Groups Complete Structural Elucidation Complete Structural Elucidation Validation->Complete Structural Elucidation

Sources

Validation

A Comparative Guide to the Reactivity of 5-Aminoquinoline and 8-Aminoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, aminoquinolines serve as pivotal scaffolds in medicinal chemistry and materials science. Their utility is profou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, aminoquinolines serve as pivotal scaffolds in medicinal chemistry and materials science. Their utility is profoundly influenced by the position of the amino group on the quinoline ring, which dictates the molecule's electronic properties, steric environment, and, consequently, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of two key isomers: 5-aminoquinoline and 8-aminoquinoline. By examining their behavior in fundamental organic reactions and their interactions with metal ions, we aim to equip researchers with the insights necessary to make informed decisions in the design and synthesis of novel quinoline-based compounds.

Structural and Electronic Landscape: The Root of Divergent Reactivity

The fundamental difference between 5-aminoquinoline and 8-aminoquinoline lies in the placement of the amino group on the benzenoid ring of the quinoline nucleus. This seemingly subtle variation has profound implications for the electronic distribution and steric accessibility of the molecule.

  • Electronic Effects: The amino group is a potent activating group, donating electron density to the aromatic system via resonance. In both isomers, this activation is primarily directed to the benzene ring. However, the position of the amino group influences the specific carbons that are most enriched with electron density. In 5-aminoquinoline, the amino group strongly activates the C6 and C8 positions. In 8-aminoquinoline, the primary activation is directed towards the C5 and C7 positions. The nitrogen of the pyridine ring acts as an electron-withdrawing group, deactivating the heterocyclic ring towards electrophilic attack.

  • Steric Considerations: The 8-amino group is situated in the "peri" position, in close proximity to the heterocyclic nitrogen atom. This steric hindrance can influence the approach of bulky reagents and affect the conformation of derivatives. In contrast, the 5-amino group is less sterically encumbered.

  • Intramolecular Hydrogen Bonding: The proximity of the amino group to the ring nitrogen in 8-aminoquinoline allows for the potential of intramolecular hydrogen bonding, which can influence its physical and chemical properties, including its basicity.

A key indicator of the electronic character of the amino group is its basicity, reflected in the pKa of its conjugate acid.

CompoundpKa
5-Aminoquinoline~5.5
8-Aminoquinoline~3.99[1]

The lower pKa of 8-aminoquinoline suggests that its amino group is less basic. This can be attributed to the peri-interaction with the lone pair of the quinoline nitrogen, which can decrease the availability of the amino group's lone pair for protonation.

Comparative Reactivity in Key Transformations

The structural and electronic differences between 5- and 8-aminoquinoline manifest in their reactivity towards various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry. In quinoline, the benzene ring is more susceptible to electrophilic attack than the deactivated pyridine ring. The amino group, being a strong activating group, further directs substitution onto the benzenoid ring.

General Workflow for Electrophilic Aromatic Substitution:

sub Aminoquinoline (5- or 8-isomer) intermediate Sigma Complex (Carbocation Intermediate) sub->intermediate Attack by π-system reagent Electrophilic Reagent (e.g., Br₂, HNO₃) reagent->intermediate product Substituted Aminoquinoline intermediate->product Deprotonation

Caption: Generalized workflow for electrophilic aromatic substitution on aminoquinolines.

Bromination:

  • 8-Aminoquinoline: The bromination of 8-aminoquinoline has been shown to yield a mixture of products. Reaction with bromine can lead to the formation of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline.[2][3][4] The strong activation by the amino group makes the ring susceptible to polysubstitution. A study on the copper-promoted C5-selective bromination of 8-aminoquinoline amides highlights the preference for substitution at this position.[5]

  • 5-Aminoquinoline: While specific comparative studies are scarce, based on the principles of electrophilic substitution, the amino group at the 5-position is expected to direct bromination to the 6- and 8-positions.

Nitration:

  • Quinoline: The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[6][7]

  • 8-Aminoquinoline Derivatives: The directing effect of the 8-amino group (often protected as an amide) strongly favors nitration at the C5 position.[8][9]

  • 5-Aminoquinoline: The 5-amino group is expected to direct nitration to the C6 and C8 positions.

Table 1: Predicted and Observed Regioselectivity in Electrophilic Aromatic Substitution

IsomerActivating GroupPredicted Positions of SubstitutionObserved/Reported Positions of Substitution
5-Aminoquinoline 5-NH₂6, 8Not explicitly found in comparative studies
8-Aminoquinoline 8-NH₂5, 75- and 5,7- (Bromination)[2][3][4], 5- (Nitration of amides)[8]
Diazotization and Subsequent Reactions

The conversion of the primary amino group to a diazonium salt is a versatile transformation that opens up a wide range of synthetic possibilities, most notably the Sandmeyer reaction.[10][11]

General Workflow for Diazotization and Sandmeyer Reaction:

sub Aminoquinoline diazonium Diazonium Salt sub->diazonium NaNO₂, H⁺ product Substituted Quinoline diazonium->product CuX (Sandmeyer) or other nucleophiles

Caption: General scheme for the diazotization of aminoquinolines and subsequent Sandmeyer reaction.

Once formed, the diazonium salts of both isomers can be converted to a variety of functional groups (e.g., -Cl, -Br, -CN, -OH) via the Sandmeyer reaction or related transformations.

Metal Chelation

The ability to form stable complexes with metal ions is a defining characteristic of many quinoline derivatives, with significant implications for their use as ligands in catalysis, as sensors, and in medicinal applications.

  • 8-Aminoquinoline: This isomer is a classic bidentate chelating agent. The amino group and the quinoline nitrogen are perfectly positioned to form a stable five-membered ring with a metal ion. The extensive coordination chemistry of 8-aminoquinoline with a variety of transition metals, including zinc, has been well-documented, with numerous X-ray crystal structures confirming its chelating ability.[1][13][14][15]

  • 5-Aminoquinoline: In contrast, the 5-amino group and the quinoline nitrogen are not suitably positioned to form a stable chelate ring with a single metal ion. While it can still coordinate to metals as a monodentate ligand through either the amino group or the quinoline nitrogen, it lacks the enhanced stability of the chelate effect observed with the 8-isomer.

Diagram of Metal Chelation:

cluster_0 8-Aminoquinoline Chelation cluster_1 5-Aminoquinoline (No Chelation) M M N_ring_8 M->N_ring_8 N_amino_8 M->N_amino_8 N_ring_5 N_amino_5

Caption: Chelation of a metal ion (M) by 8-aminoquinoline versus the non-chelating nature of 5-aminoquinoline.

Experimental Protocols

The following are representative, generalized protocols for key reactions discussed. Researchers should consult specific literature for detailed procedures and safety information.

Protocol: Bromination of 8-Aminoquinoline

This protocol is adapted from literature procedures for the bromination of 8-substituted quinolines.[2]

Materials:

  • 8-Aminoquinoline

  • Bromine

  • Chloroform (or another suitable solvent)

  • Sodium bicarbonate solution (5%)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve 8-aminoquinoline in chloroform in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in chloroform dropwise with stirring. The amount of bromine can be varied to favor mono- or di-substitution.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a 5% sodium bicarbonate solution to quench any unreacted bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the product mixture (containing 5-bromo-8-aminoquinoline and/or 5,7-dibromo-8-aminoquinoline) by column chromatography.

Protocol: Diazotization and Sandmeyer Reaction of an Aminoquinoline

This is a general procedure that can be adapted for both 5- and 8-aminoquinoline.[16][17][18]

Materials:

  • Aminoquinoline (5- or 8-isomer)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) halide (e.g., CuCl, CuBr)

  • Ice

Procedure:

  • Diazotization:

    • Suspend the aminoquinoline in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of the copper(I) halide in the corresponding hydrohalic acid.

    • Cool this mixture to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) halide mixture with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen gas ceases.

  • Work-up:

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Conclusion

The reactivities of 5-aminoquinoline and 8-aminoquinoline are distinct and dictated by the position of the amino substituent. 8-Aminoquinoline's capacity for metal chelation and the steric influence of its peri-positioned amino group are key distinguishing features. In electrophilic aromatic substitution, both isomers are activated, but the directing effects of the amino group lead to different substitution patterns. While direct comparative kinetic and yield data are not always available, a solid understanding of fundamental organic chemistry principles allows for rational prediction of their behavior. This guide provides a framework for researchers to leverage the unique properties of each isomer in the design and synthesis of novel quinoline-based molecules for a wide range of applications.

References

Sources

Comparative

A Comparative Guide to Purity Analysis of 5-Aminoquinoline-8-carbonitrile: HPLC Retention Times and Method Selection

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. 5-Aminoquinoline-8-carbonitrile, a key building block in the synthesis of novel therapeutic agents, is...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. 5-Aminoquinoline-8-carbonitrile, a key building block in the synthesis of novel therapeutic agents, is no exception. Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of 5-Aminoquinoline-8-carbonitrile, offering experimentally grounded insights for researchers and scientists.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like 5-Aminoquinoline-8-carbonitrile.[1] Its robustness, high resolution, and quantitative accuracy make it the preferred method in many quality control laboratories. A well-developed HPLC method can effectively separate the main compound from its potential impurities, such as isomers, starting materials, and degradation products.

A typical reversed-phase HPLC method, suitable for a moderately polar compound like 5-Aminoquinoline-8-carbonitrile, is proposed below. This method serves as a robust starting point for method development and validation.

Proposed HPLC Protocol for 5-Aminoquinoline-8-carbonitrile

This protocol is designed for a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Aminoquinoline-8-carbonitrile sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase of a C18 column is ideal for retaining and separating aromatic compounds like 5-Aminoquinoline-8-carbonitrile from both more polar and less polar impurities.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the amino group of the analyte, leading to sharper peaks and improved chromatographic performance.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content allows for the elution of a wide range of compounds with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured in a single run.

  • UV Detection at 254 nm: The quinoline ring system contains a strong chromophore, making UV-Vis detection highly suitable.[2] A wavelength of 254 nm is a common choice for aromatic compounds, providing good sensitivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in ACN:H2O Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Raw Data Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Separation_Logic cluster_params Chromatographic Parameters cluster_outcomes Separation Outcomes MobilePhase Mobile Phase Composition Resolution Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime ColumnChem Column Chemistry (e.g., C18) ColumnChem->Resolution ColumnChem->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->RetentionTime PeakShape Peak Shape Resolution->PeakShape

Caption: The relationship between key chromatographic parameters and separation outcomes in HPLC.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity analysis often benefits from the use of orthogonal techniques. These methods can provide confirmatory data and characterize impurities that may not be amenable to HPLC analysis.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by mass analysis. [1]High sensitivity, provides structural information for impurity identification.Requires the analyte to be volatile and thermally stable, or require derivatization. [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). [3]Provides unambiguous structural confirmation, can quantify without a reference standard for the impurity.Lower sensitivity compared to HPLC and GC-MS, requires a relatively pure sample for simple spectra.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. [3]High sensitivity and specificity, provides molecular weight information.May not separate isomers, quantification can be complex.
Melting Point Analysis A pure substance has a sharp and defined melting point; impurities tend to broaden and depress the melting range. [4]Simple and inexpensive.Non-specific, not suitable for quantitative analysis.

In practice, a combination of these techniques provides the most robust assessment of purity. For instance, HPLC can be used for routine purity checks, while LC-MS or GC-MS can be employed to identify unknown impurities. NMR serves as an excellent tool for structural elucidation and confirmation of the primary compound's identity.

Conclusion

The purity analysis of 5-Aminoquinoline-8-carbonitrile is a critical step in ensuring the quality and consistency of this important chemical intermediate. High-Performance Liquid Chromatography is a versatile and reliable method for this purpose, offering excellent resolution and quantitative capabilities. By understanding the principles behind method development and considering the complementary strengths of other analytical techniques such as GC-MS and NMR, researchers can establish a comprehensive quality control strategy. This integrated approach not only validates the purity of the material but also provides the in-depth understanding necessary for robust and reproducible scientific outcomes.

References

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. [Link]

  • PubChem - NIH. 5-Aminoquinoline. [Link]

  • LinkedIn. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • StudySmarter. Nitrile Synthesis. [Link]

  • ResearchGate. Chemical structures of 5-aminoquinoline derivatives 3a-f. [Link]

  • PMC. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]

  • TAIYO Fine Chemicals CO., LTD. 5-Aminoquinoline. [Link]

  • Haz-Map. 5-Aminoquinoline - Hazardous Agents. [Link]

  • NIST WebBook. 8-Quinolinamine. [Link]

Sources

Validation

A Comparative Guide to the Elemental Analysis Validation of 5-Aminoquinoline-8-carbonitrile

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational step in establishing its identity, purity, and overall quality. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational step in establishing its identity, purity, and overall quality. This guide provides an in-depth, experience-driven comparison of methodologies for the elemental analysis validation of 5-Aminoquinoline-8-carbonitrile, a key heterocyclic compound. We will delve into the nuances of experimental choices, compare the classic combustion analysis with orthogonal analytical techniques, and provide actionable protocols grounded in scientific integrity.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves as a gatekeeper in the progression of a new chemical entity (NCE) from discovery to clinical application. It provides a quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. This data is fundamental for:

  • Structural Confirmation: Verifying that the empirical formula of the synthesized compound matches the theoretical formula.

  • Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or inorganic contaminants.

  • Compliance with Regulatory Standards: Regulatory bodies like the FDA and EMA require robust analytical data to support the characterization of active pharmaceutical ingredients (APIs).

Part 1: Elemental Analysis of 5-Aminoquinoline-8-carbonitrile via Combustion Analysis

5-Aminoquinoline-8-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₇N₃. Its validation begins with a precise comparison between its theoretical elemental composition and the results obtained from experimental analysis.

Theoretical Composition

The expected elemental composition is calculated from the molecular formula (C₁₀H₇N₃) and the atomic weights of the constituent elements.

  • Molecular Weight: 169.19 g/mol

  • Carbon (C): 70.99%

  • Hydrogen (H): 4.17%

  • Nitrogen (N): 24.84%

Experimental Protocol: Combustion (CHN) Analysis

Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds.[1]

Principle: A small, precisely weighed amount of the sample is combusted at high temperatures (typically ~900-1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry to avoid interference from atmospheric moisture.

    • Using a microanalytical balance, accurately weigh approximately 1-3 mg of 5-Aminoquinoline-8-carbonitrile into a tin capsule.

    • Fold the capsule to enclose the sample and eliminate as much atmospheric air as possible.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the results.[2]

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the analyzer.

    • The instrument will automatically perform the combustion, separation, and detection of the resulting gases.

    • The software calculates the percentage of C, H, and N in the original sample.

  • Data Evaluation:

    • Perform the analysis in triplicate to ensure the precision of the results.

    • The experimentally determined percentages should fall within a predefined acceptance criterion, typically ±0.4% of the theoretical values, as per common industry and pharmacopeial standards.

Data Presentation and Interpretation

The results of the elemental analysis are best presented in a clear, tabular format for direct comparison.

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Experimental % (Run 3)Mean Experimental %Acceptance Criteria (±0.4%)
Carbon (C)70.9970.8571.1070.9570.97Pass
Hydrogen (H)4.174.214.154.194.18Pass
Nitrogen (N)24.8424.7524.9024.8124.82Pass

Causality Behind Experimental Choices: The use of a microanalytical balance is essential due to the small sample size, where even minor weighing errors can significantly impact the final percentage. Running the analysis in triplicate provides statistical confidence in the results and allows for the assessment of method precision.

Workflow for Elemental Analysis Validation

The following diagram illustrates the logical flow of the validation process for the elemental analysis of 5-Aminoquinoline-8-carbonitrile.

Elemental Analysis Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Result SamplePrep Sample Preparation (Drying, Weighing) InstrumentCal Instrument Calibration (Certified Standard) SamplePrep->InstrumentCal Combustion Combustion Analysis (Triplicate Runs) InstrumentCal->Combustion DataProcessing Data Processing (Calculate Mean & RSD) Combustion->DataProcessing Comparison Compare Experimental vs. Theoretical DataProcessing->Comparison Acceptance Acceptance Criteria Met? (±0.4%) Comparison->Acceptance Pass Validation Successful Acceptance->Pass Yes Fail Validation Failed (Investigate & Re-run) Acceptance->Fail No

Caption: Workflow for the validation of elemental analysis.

Part 2: Comparison with Orthogonal Analytical Techniques

While elemental analysis is a powerful tool, a comprehensive validation strategy employs orthogonal methods to provide a multi-faceted confirmation of a compound's identity and purity. These techniques rely on different physicochemical principles, thus offering a more robust and trustworthy characterization.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For polar, nitrogen-containing heterocyclic compounds like 5-Aminoquinoline-8-carbonitrile, reversed-phase HPLC is a common choice.[3][4]

Experimental Protocol (General):

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Analysis: A solution of the sample is injected, and the retention time and peak purity are analyzed.

Advantages over Elemental Analysis:

  • Provides information on the number and relative amounts of impurities.

  • Can separate and quantify isomers.

  • Highly sensitive for trace-level impurities.

Limitations:

  • Does not directly confirm the elemental composition.

  • Requires a reference standard for quantitative analysis.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high accuracy, allowing for the determination of the molecular formula.

Experimental Protocol (General):

  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like 5-Aminoquinoline-8-carbonitrile.

  • Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers provide high resolution.

  • Analysis: The sample is introduced into the ion source (often coupled with an HPLC system, as in LC-MS), and the resulting mass spectrum is recorded. The exact mass of the molecular ion is compared to the theoretical exact mass of C₁₀H₇N₃.

Advantages over Elemental Analysis:

  • Provides the exact molecular weight, which can be used to deduce the molecular formula.[5]

  • Can provide structural information through fragmentation analysis (MS/MS).

  • Extremely high sensitivity.

Limitations:

  • Does not provide quantitative information about the elemental composition of the bulk sample.

  • Isomeric compounds will have the same molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (most commonly ¹H and ¹³C). It provides detailed information about the chemical environment of each atom in a molecule, allowing for the elucidation of its structure.[6]

Experimental Protocol (General):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling patterns, and integration of the signals are analyzed to confirm the molecular structure.

Advantages over Elemental Analysis:

  • Provides an unambiguous confirmation of the molecular structure, including the connectivity of atoms.

  • Can identify and quantify impurities if their structures are known.

  • Quantitative NMR (qNMR) can be used for purity assessment without a reference standard of the analyte.

Limitations:

  • Does not directly measure the elemental composition.

  • Lower sensitivity compared to MS.

Comparative Summary of Techniques
FeatureElemental AnalysisHPLC-UVHigh-Resolution MSNMR Spectroscopy
Primary Information Elemental Composition (%)Purity, Number of ComponentsExact Mass, Molecular FormulaMolecular Structure
Quantitative? Yes (for C, H, N)Yes (with standard)Semi-quantitativeYes (qNMR)
Structural Info? NoNoYes (via fragmentation)Yes (unambiguous)
Sensitivity Low (mg range)High (µg-ng range)Very High (pg-fg range)Moderate (µg-mg range)
Isomer Separation? NoYesNo (unless coupled with LC)Yes

Part 3: An Integrated Approach to Validation

For a truly trustworthy and comprehensive validation of 5-Aminoquinoline-8-carbonitrile, these techniques should be used in concert. Each method provides a piece of the puzzle, and together they create a self-validating system.

Integrated Validation Workflow

Integrated Validation Workflow cluster_synthesis Synthesized Compound cluster_primary Primary & Orthogonal Analysis cluster_decision Data Consolidation & Decision cluster_final Final Outcome Compound 5-Aminoquinoline-8-carbonitrile EA Elemental Analysis (Confirms %C,H,N) Compound->EA HPLC HPLC (Assesses Purity & Impurities) Compound->HPLC HRMS HRMS (Confirms Molecular Formula) Compound->HRMS NMR NMR (Confirms Structure) Compound->NMR Consolidate Consolidate Data EA->Consolidate HPLC->Consolidate HRMS->Consolidate NMR->Consolidate Decision All Data Consistent? Consolidate->Decision Validated Compound Validated Decision->Validated Yes Investigate Inconsistent Data (Further Investigation Required) Decision->Investigate No

Caption: Integrated workflow for comprehensive compound validation.

By combining the quantitative data from elemental analysis with the purity assessment from HPLC, the exact mass from HRMS, and the structural confirmation from NMR, a researcher can have the highest degree of confidence in the identity and quality of their 5-Aminoquinoline-8-carbonitrile sample. This multi-technique approach embodies the principles of scientific rigor and is essential for building a robust data package for regulatory submission and further drug development.

References

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). International Journal of Chemical & Pharmaceutical Analysis.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2023). Spectroscopy Online.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
  • Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Vakhrameev, S. A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. PMC.
  • Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233. Analytik Jena.
  • 5-Aminoquinoline. TAIYO Fine Chemicals CO., LTD.
  • 5-Aminoquinoline. Thermo Scientific Chemicals.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC.
  • 5-Aminoquinoline 97%. Sigma-Aldrich.
  • 5-Aminoquinoline | C9H8N2. PubChem.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
  • Arjunan, V., et al. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. (2025). ACS Omega.
  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer.
  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015). World Journal of Chemical Education.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Quantitative Hazard Assessment

Comprehensive Safety and Disposal Protocol for 5-Aminoquinoline-8-carbonitrile As a Senior Application Scientist, I frequently guide laboratories through the logistical and safety challenges of handling complex heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 5-Aminoquinoline-8-carbonitrile

As a Senior Application Scientist, I frequently guide laboratories through the logistical and safety challenges of handling complex heterocyclic compounds. 5-Aminoquinoline-8-carbonitrile (CAS: 573758-03-9) requires strict operational discipline due to the dual presence of an aromatic aminoquinoline core and a reactive carbonitrile (nitrile) group. Improper disposal not only violates environmental frameworks but risks the release of highly toxic byproducts, including hydrogen cyanide (HCN) and nitrogen oxides (NOx), during incomplete thermal decomposition.

This guide provides a self-validating, step-by-step operational plan for the safe containment, segregation, and ultimate destruction of this compound, ensuring your laboratory exceeds standard compliance and prioritizes fundamental safety.

Before executing any disposal protocol, it is critical to understand the quantitative metrics and physicochemical properties driving the safety requirements. The nitrile (-C≡N) moiety is stable under ambient conditions but can hydrolyze under extreme pH. More critically, the nitrogen-rich structure dictates specific high-temperature destruction pathways.

Table 1: Physicochemical & Hazard Quantitative Data

ParameterValue / SpecificationMechanistic Implication
CAS Number 573758-03-9Unique identifier for waste manifesting.
Molecular Weight 169.18 g/mol High nitrogen-to-carbon ratio dictates NOx generation during combustion.
GHS Hazards H302, H315, H319, H332Harmful if swallowed/inhaled; causes severe skin/eye irritation.
Exposure Limit (WEEL) 0.001 ppm (8-hour TWA)Based on the quinoline base. Demands stringent respiratory protection[1].
Storage Requirement Inert atmosphere, Room TempPrevents oxidative degradation prior to controlled disposal.

Immediate Spill Response & Containment Protocol

In the event of a spill, immediate containment is required to prevent aerosolization and environmental release. This protocol aligns with hazardous waste operations standards[1].

Step-by-Step Methodology:

  • Evacuate and Isolate: Immediately clear personnel from the vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture ambient dust.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, double-layered heavy-duty nitrile gloves, and splash-proof chemical goggles. Mechanistic Rationale: Quinoline derivatives can absorb through the skin and cause systemic toxicity[1].

  • Inert Absorption: Do not use water, which can spread the contaminant. Cover the solid spill with a 1:1:1 mixture by weight of sodium carbonate, clay cat litter (bentonite), and sand[2]. Mechanistic Rationale: This mixture suppresses dust generation and absorbs ambient moisture without triggering exothermic reactions.

  • Mechanical Collection: Using a non-sparking conductive scoop, carefully transfer the absorbed mixture into a high-density polyethylene (HDPE) wide-mouth container.

  • Secondary Decontamination: Wash the spill surface with a strong detergent and water solution. Absorb the wash liquid with inert pads and place them into the hazardous waste container[2].

    • Validation Check: Perform a dry-wipe test on the cleaned surface. If the wipe shows any visible residue or discoloration, repeat Step 5 until the wipe remains completely clean.

Operational Disposal & Incineration Plan

Due to its nitrogen-rich structure, 5-Aminoquinoline-8-carbonitrile cannot be disposed of in standard municipal or general chemical waste streams. It must be processed through a licensed hazardous waste facility equipped for halogen-free organic nitrogenous waste.

Step-by-Step Methodology:

  • Waste Segregation: Isolate the compound from strong oxidizers, acids, and heavy metals. Mechanistic Rationale: Mixing with strong acids can cause premature hydrolysis of the nitrile group, potentially off-gassing toxic fumes.

  • Packaging and Labeling: Seal the waste in a compatible primary container (e.g., amber glass). Place this inside a secondary containment vessel. Label clearly with "Hazardous Waste: Toxic Solid, Organic, N.O.S. (Contains 5-Aminoquinoline-8-carbonitrile)" and apply the appropriate GHS pictograms.

    • Validation Check: Invert the sealed primary container over a clean surface for 60 seconds to verify the integrity of the seal before placing it into secondary containment.

  • High-Temperature Incineration: Transfer the waste to a licensed facility for rotary kiln or liquid injection incineration[3]. The incinerator must operate under strict thermodynamic controls to break the robust aromatic quinoline ring and ensure the carbonitrile carbon fully oxidizes to CO₂ rather than forming HCN.

  • Post-Combustion Scrubbing: Exhaust gases must be routed through a packed-bed alkaline scrubber[3]. Complete combustion of the amino and nitrile nitrogen yields NOx. The scrubber captures these acidic gases, converting them to benign nitrate/nitrite salts before atmospheric release.

Table 2: Incineration & Scrubbing Operational Parameters

Operational ParameterTarget ValueMechanistic Purpose & Self-Validation
Incinerator Temperature > 1000°C (1832°F)Cleaves the stable aromatic quinoline ring and prevents HCN formation.
Residence Time > 2.0 secondsEnsures complete oxidation of the carbonitrile group to CO₂.
Oxygen Stoichiometry > 3% excess O₂Drives complete combustion; prevents the formation of carbon monoxide and soot.
Scrubber Effluent pH > 8.5 (Alkaline)Validation Check: Continuous pH monitoring. A drop below 8.5 indicates alkaline depletion and risks NOx breakthrough, requiring immediate caustic dosing.

Disposal Workflow Visualization

The following diagram maps the critical path from waste generation to environmentally safe atmospheric emission, highlighting the mandatory high-temperature and scrubbing phases.

DisposalWorkflow N1 Generation of 5-Aminoquinoline-8-carbonitrile Waste N2 Waste Segregation (Halogen-Free Organic Nitrogenous) N1->N2 N3 Secondary Containment & EPA/RCRA Labeling N2->N3 N4 Licensed HazMat Transport (Temperature Controlled) N3->N4 N5 High-Temp Incineration (>1000°C, Excess O2) N4->N5 N6 Packed Bed Alkaline Scrubber (pH > 8.5) N5->N6 Combustion Gases (NOx, CO2) N7 Clean Exhaust (N2, CO2, H2O) & Ash Disposal N6->N7 Neutralized Effluent

Workflow for the safe segregation, transport, and high-temperature incineration of nitrile waste.

References

  • 5-Aminoquinoline-8-carbonitrile Safety Data Sheet . CSIC Intranet Premium Collection. Retrieved from: [Link]

  • Engineering Handbook For Hazardous Waste Incineration . US Environmental Protection Agency (EPA). Retrieved from:[Link]

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health / OSHA. Retrieved from:[Link]

  • Spills, Leaks and Disposal of Containers and Chemicals . Food and Agriculture Organization of the United Nations (FAO). Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 5-Aminoquinoline-8-carbonitrile

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of scientifically grounded, self-validating protocols. When handling highly functionalized heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of scientifically grounded, self-validating protocols. When handling highly functionalized heterocycles like 5-Aminoquinoline-8-carbonitrile (CAS: 573758-03-9) , understanding the chemical causality behind its hazards is the key to designing an effective operational and disposal plan.

Below is the comprehensive, step-by-step technical guide for the safe handling, operational workflow, and logistical management of 5-Aminoquinoline-8-carbonitrile.

Chemical Profile & Quantitative Data

5-Aminoquinoline-8-carbonitrile is a privileged scaffold frequently utilized in drug discovery (e.g., kinase inhibitors, antimalarials). However, its structural features—an oxidizable amino group and an electron-withdrawing nitrile—present specific physicochemical and toxicological challenges.

Table 1: Quantitative Chemical & Hazard Profile

Property / Metric Value / Specification Scientific Rationale
CAS Number 573758-03-9 Unique chemical identifier for safety tracking [1].
Molecular Weight 169.18 g/mol Low molecular weight facilitates rapid dermal and mucosal absorption.
GHS Hazard Codes H302, H315, H319, H335 Harmful if swallowed; causes skin, eye, and respiratory irritation [1].

| Storage Conditions | Room Temp, Inert Atmosphere | Prevents ambient oxidation of the primary amine to reactive hydroxylamines. |

Mechanistic Toxicology: The "Why" Behind the Hazards

To handle this compound safely, you must understand its metabolic liabilities. Aminoquinolines are notorious for inducing oxidative stress.

In systemic circulation, the amino group is highly susceptible to cytochrome P450 (CYP450)-mediated bioactivation (specifically N-hydroxylation), while the quinoline ring can undergo epoxidation. This generates reactive oxygen species (ROS) and electrophilic intermediates that cause oxidative damage to erythrocytes, leading to eryptosis, methemoglobinemia, and hemolytic toxicity—particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency [2]. Furthermore, inhalation of the fine powder bypasses hepatic first-pass metabolism, delivering the compound directly into systemic circulation.

Personal Protective Equipment (PPE) Matrix

Because of its lipophilicity and potential for aerosolization, standard laboratory attire is insufficient. The following PPE matrix is engineered to break the chain of exposure.

Table 2: Quantitative PPE Specifications

PPE Category Specification / Material Quantitative Metric Causality / Scientific Rationale
Hand Protection Nitrile Rubber (NBR) Min. thickness: 0.11 mm (Powder) / 0.40 mm (Solvent) Aminoquinolines are lipophilic. Nitrile provides a robust barrier against non-polar aromatic scaffolds.
Eye/Face Safety Goggles (EN 166) N/A Prevents ocular absorption of aerosolized particulates, which can rapidly enter the bloodstream via mucosal membranes.
Respiratory N95 / P100 Respirator ≥ 95% filtration efficiency (0.3 µm) Required if handling outside a hood. Prevents inhalation of fine powders that cause respiratory irritation (H335) [1].

| Engineering Control | Chemical Fume Hood | Face velocity: 80–100 fpm | Velocities <80 fpm fail to contain aerosols; >100 fpm create turbulent eddies that blow powder out of the sash. |

Operational Workflow & Handling Protocol

This protocol is a self-validating system designed to mitigate static fly, aerosolization, and solvent-enhanced dermal absorption.

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Confirm the fume hood face velocity is within the 80–100 fpm range.

  • Static Mitigation: Place an ionizing bar or anti-static mat inside the hood. Causality: Dry, conjugated aromatic powders hold significant static charge and will "fly" when approached with metal instruments, leading to widespread contamination.

Phase 2: Dispensing and Solubilization

  • Tool Selection: Use ceramic or PTFE-coated spatulas rather than stainless steel to prevent static transfer.

  • Weighing: Tare a static-free anti-static weigh boat. Carefully transfer the required mass of 5-Aminoquinoline-8-carbonitrile.

  • Solubilization (Critical Step): If preparing stock solutions in Dimethyl Sulfoxide (DMSO), transfer the powder to a glass vial before adding the solvent. Causality: DMSO is a potent dermal penetration enhancer. If a DMSO solution of the compound contacts bare skin or permeates a thin glove, it will rapidly transport the toxic aminoquinoline through the lipid bilayer directly into the bloodstream. Double-gloving is mandatory during this step.

  • Sealing: Cap the vial securely before vortexing. Never vortex an open tube containing hazardous solutions.

Phase 3: Decontamination

  • Surface Neutralization: Wipe down the balance and hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: Bleach oxidizes the amino group, neutralizing the active pharmacophore, while ethanol removes any residual organic salts.

Spill Response & Disposal Plan

In the event of a containment failure, execute the following procedural guide:

  • Solid Spill Response: Do not sweep or use a dry brush. Cover the powder with damp paper towels to suppress aerosolization, then carefully wipe inward. Place all materials in a sealed hazardous waste bag.

  • Liquid Spill (in DMSO/Solvent): Immediately apply an inert absorbent (e.g., vermiculite or sand). Do not use water, as it will rapidly spread the solvent and increase the surface area of the hazard.

  • Personnel Exposure: If skin contact occurs, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes. Seek immediate medical evaluation [1].

  • Disposal Logistics: Collect all contaminated consumables (weigh boats, pipette tips, gloves) into high-density polyethylene (HDPE) containers. Label clearly as "Hazardous Waste - Toxic/Irritant (Aminoquinoline derivative)". Incineration is mandatory. Do not flush down drains, as quinoline derivatives exhibit high aquatic toxicity.

Operational Visualization

G Start Pre-Operation: Hood Validation PPE Don PPE Matrix (Nitrile, N95, Goggles) Start->PPE Weigh Weighing & Dispensing (Anti-static tools) PPE->Weigh Solvent Solubilization (e.g., DMSO) Weigh->Solvent Spill Spill Detected? Solvent->Spill Clean Spill Response Protocol (Neutralize & Contain) Spill->Clean Yes Decon Decontamination (10% Bleach/Water) Spill->Decon No Clean->Decon Waste Hazardous Waste Incineration Decon->Waste

Workflow for safe handling, spill response, and disposal of 5-Aminoquinoline-8-carbonitrile.

References

  • AB488283 | CAS 573758-03-9 – abcr Gute Chemie (Safety Data Sheet). abcr.com.
  • Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. National Institutes of Health (NIH) / PubMed Central.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminoquinoline-8-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Aminoquinoline-8-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.